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  • Product: 5-Methyl-1,4-diazepane dihydrochloride
  • CAS: 2138042-41-6

Core Science & Biosynthesis

Foundational

5-Methyl-1,4-diazepane dihydrochloride CAS number

Title: 5-Methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6): A Critical Scaffold in Modern Medicinal Chemistry and Drug Development Introduction As a Senior Application Scientist navigating the complexities of stru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6): A Critical Scaffold in Modern Medicinal Chemistry and Drug Development

Introduction As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently encounter the limitations of traditional heterocycles. While piperazine has long been a workhorse in medicinal chemistry, its rigid, flat conformation often restricts the spatial projection of pharmacophores. Enter 5-methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6)[1]. By expanding the ring to a seven-membered homopiperazine and introducing a methyl group at the C5 position, we unlock a privileged scaffold that offers unique exit vectors, conformational locking, and enhanced drug-like properties[2]. This technical whitepaper explores the physicochemical profile, structural advantages, and field-proven applications of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in High-Throughput Medicinal Chemistry (HTMC), understanding its physicochemical baseline is non-negotiable.

PropertyValue
Chemical Name 5-Methyl-1,4-diazepane dihydrochloride
CAS Number 2138042-41-6[1]
Chiral (5R)-Isomer CAS 2416217-77-9[3]
Molecular Formula C6H16Cl2N2[3]
Molecular Weight 187.11 g/mol [1]
Purity ≥97%[1]
Physical Form Crystalline Powder[3]

The Causality of the Dihydrochloride Salt: Why utilize the dihydrochloride salt instead of the free base? Aliphatic diazepanes in their free-base form are typically viscous, hygroscopic oils. They are prone to oxidative degradation and readily absorb atmospheric carbon dioxide to form carbamates. The dihydrochloride salt converts the molecule into a highly stable, free-flowing crystalline solid[3]. This phase transition is critical for HTMC workflows, ensuring precise automated weighing, long-term shelf stability, and high solubility in aqueous assay buffers.

The Structural Advantage: Conformational Locking

The transition from a six-membered piperazine to a seven-membered 1,4-diazepane ring alters the spatial trajectory of N-substituents by introducing a slight ring pucker[4]. However, unsubstituted diazepanes can suffer from high conformational flexibility, leading to an entropic penalty upon binding to a target protein.

The strategic placement of a methyl group at the C5 position introduces a stereocenter[5]. When isolated as an enantiomerically pure compound (e.g., the (5R)-enantiomer), this methyl group acts as a conformational lock. It forces the diazepane ring into a preferred pseudo-chair conformation, directing the substituents into specific pseudo-equatorial or axial orientations. This pre-organization minimizes the entropic cost of binding and has been shown to significantly enhance receptor subtype selectivity[6].

Key Applications in Drug Development

Case Study 1: Suvorexant (MK-4305) Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia[7]. The architectural core of Suvorexant relies heavily on the (R)-5-methyl-1,4-diazepane scaffold. The (R)-methyl group is essential for orienting the benzoxazole and triazole-bearing aromatic amide moieties into the deep binding pockets of the OX1R and OX2R receptors. The large-scale synthesis of Suvorexant demonstrated the robustness of this scaffold in industrial-scale amidation and classical resolution protocols[6].

Case Study 2: SARS-CoV-2 Mpro Inhibitors In recent antiviral research, the 5-methyl-1,4-diazepane core was utilized in a hit-to-lead optimization campaign for SARS-CoV-2 Main Protease (Mpro) inhibitors[4]. By replacing a piperazine ring with a diazepane, researchers discovered a novel exit vector pointing toward the S1′ pocket of the protease. This scaffold hop resulted in a significantly higher enzymatic inhibitory activity while maintaining favorable drug-like properties[2].

Experimental Workflows & Protocols

To ensure trust and reproducibility, the following protocols represent self-validating systems used in our laboratories.

Protocol 1: High-Throughput Amidation of 5-Methyl-1,4-diazepane (HTMC Workflow) This protocol details the parallel synthesis of diazepane derivatives, utilizing in situ free-basing[4].

  • Dispensing: Dispense 5-methyl-1,4-diazepane dihydrochloride (1.0 equiv, 50 µmol) into a 96-well reaction block.

  • In Situ Neutralization (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 200 µmol) in anhydrous DMF (500 µL). Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base for neutralization. The additional 2.0 equivalents serve as the catalytic base required for the subsequent amide coupling, preventing reaction stalling.

  • Activation & Coupling: In a separate vial, pre-activate the desired carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes. Transfer this solution to the reaction block.

  • Incubation: Seal the block and agitate at room temperature for 12 hours.

  • Validation: Analyze crude mixtures via LC-MS. The presence of the target mass confirms successful coupling, while the absence of unreacted diazepane validates the neutralization efficiency.

Protocol 2: Chiral Resolution of Racemic 1-Benzyl-5-methyl-1,4-diazepane When enantiopure starting materials are unavailable, classical resolution of the benzyl-protected precursor is required[6].

  • Salt Formation: Dissolve racemic 1-benzyl-5-methyl-1,4-diazepane in hot ethanol. Add a solution of di-p-toluoyl-D-tartaric acid (1.0 equiv) in ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 24 hours. Causality: Slow cooling promotes the thermodynamic crystallization of the less soluble diastereomeric salt (typically the (R)-enantiomer salt), ensuring high enantiomeric excess (ee).

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Free-basing: Suspend the crystals in a biphasic mixture of dichloromethane and 1M NaOH. Extract the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure free base, ready for downstream deprotection (Pd/C, H2).

Visualizations

G A Piperazine Hit Identification B Structure-Based Drug Design (SBDD) A->B Binding Analysis C Scaffold Hopping: 5-Methyl-1,4-diazepane B->C Vector Adjustment D High-Throughput MedChem (HTMC) C->D Library Synthesis E Lead Optimization & in vitro Profiling D->E SAR Generation

Fig 1: Hit-to-lead optimization workflow utilizing 5-methyl-1,4-diazepane via SBDD and HTMC.

G Orexin Orexin Neuropeptides (OX-A, OX-B) Receptor Orexin Receptors (OX1R, OX2R) Orexin->Receptor Agonist Binding GPCR Gq/G11 Signaling Cascade Receptor->GPCR Activation Wake Wakefulness & Arousal GPCR->Wake Excitatory Output Suvorexant Suvorexant (MK-4305) (5-Methyl-diazepane core) Suvorexant->Receptor Competitive Inhibition

Fig 2: Orexin receptor antagonism by Suvorexant, blocking the wakefulness signaling cascade.

Sources

Exploratory

Structure Elucidation of 5-Methyl-1,4-diazepane Dihydrochloride: A Comprehensive Analytical Framework

Executive Summary In modern medicinal chemistry, the 1,4-diazepane scaffold serves as a privileged, conformationally flexible pharmacophore. Specifically, the chiral derivative 5-methyl-1,4-diazepane —frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,4-diazepane scaffold serves as a privileged, conformationally flexible pharmacophore. Specifically, the chiral derivative 5-methyl-1,4-diazepane —frequently utilized as the (5R)-enantiomer—is a critical building block in the synthesis of complex therapeutics, most notably the dual orexin receptor antagonist Suvorexant[1],[2].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating highly polar, low-molecular-weight salts like 5-methyl-1,4-diazepane dihydrochloride (CAS: 2416217-77-9). This compound lacks a UV chromophore, exhibits complex pseudorotation in solution, and possesses a stereocenter at the C5 position[3]. To ensure absolute scientific integrity, this guide outlines a rigorously self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and chiral derivatization to unambiguously elucidate its structure.

Physicochemical Profiling & Mass Spectrometry (HRMS)

The Causality of Ionization and Chromatography

Because 5-methyl-1,4-diazepane dihydrochloride is a highly polar diamine salt, standard reversed-phase chromatography (e.g., C18 columns) results in zero retention, eluting the compound in the void volume. To counteract this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI). Under ESI+ conditions, the dihydrochloride salt fully dissociates, allowing us to detect the protonated free base [M+H]+[4].

Table 1: HRMS Adducts and Diagnostic Fragments
Adduct / FragmentTheoretical m/zPredicted CCS (Ų)Diagnostic Significance
[M+H]+ 115.1230121.8Confirms the free base molecular weight (C6H14N2)[4].
[M+Na]+ 137.1049124.8Validates the intact molecular ion via sodium adduction[4].
[M+H-NH3]+ 98.0964114.8Primary fragmentation pathway; confirms the presence of an aliphatic amine.
Protocol 1: HILIC-HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of 90:10 Acetonitrile:Water containing 0.1% Formic Acid. Dilute 1:100 prior to injection.

  • Chromatography: Inject 2 µL onto an Amide-HILIC column (2.1 x 100 mm, 1.7 µm). Elute using an isocratic gradient of 80% Acetonitrile with 10 mM Ammonium Formate.

  • System Suitability & Self-Validation: Always inject a solvent blank immediately before and after the sample. The [M+H]+ m/z 115.1230 peak must exhibit a signal-to-noise ratio >100 in the sample and <3 in the blank. If the blank shows a signal >3, carryover is present, and the source must be flushed to prevent false-positive mass assignments.

G Start Sample Prep (5-Methyl-1,4-diazepane 2HCl) MS HRMS (ESI-TOF) Exact Mass & Formula Start->MS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Groups Start->NMR1D Aliquot 2 Chiral Chiral Derivatization Absolute Configuration Start->Chiral Aliquot 3 Validation Structure Validation Self-Consistent Model MS->Validation [M+H]+ = 115.1230 NMR2D 2D NMR (COSY, HSQC) Ring Connectivity NMR1D->NMR2D Signal Overlap NMR2D->Validation Backbone Tracing Chiral->Validation Enantiomeric Purity

Fig 1. Multiplexed workflow for 5-Methyl-1,4-diazepane dihydrochloride elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection and 2D Correlation

Relying solely on 1D ¹H NMR for a flexible heterocycle like a diazepane is a critical failure point. The seven-membered ring undergoes rapid pseudorotation, leading to severe signal broadening and overlap[3]. Furthermore, the dihydrochloride salt is insoluble in standard CDCl₃. Therefore, we utilize Deuterium Oxide (D₂O). In D₂O, the amine protons rapidly exchange with deuterium, rendering them invisible and simplifying the spectrum to only carbon-bound protons. To resolve overlapping ring multiplets, 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory.

Table 2: ¹H and ¹³C NMR Assignments (in D₂O, 400 MHz)
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityCausality / Assignment Logic
C5-CH3 ~15.8~1.35Doublet (J=6.8 Hz)Shielded methyl group; splits into a doublet due to the adjacent C5 methine proton.
C6 ~30.5~2.05, 2.25MultipletDiastereotopic protons adjacent to the chiral C5 center.
C7 ~42.1~3.32MultipletDeshielded by the adjacent N1 atom.
C2 ~44.5~3.48MultipletDeshielded by the adjacent N1 atom.
C3 ~46.2~3.58MultipletDeshielded by the adjacent N4 atom.
C5 ~56.4~3.75MultipletHighly deshielded methine due to the adjacent N4 and ring strain.
Protocol 2: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O.

  • Internal Standard: Add 0.05% TSP (Trimethylsilylpropanoic acid) to provide a strict 0.0 ppm reference and enable quantitative NMR (qNMR).

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at 298 K.

  • System Suitability & Self-Validation: Integrate the C5-methyl doublet against the C5 methine multiplet. The ratio must be exactly 3.00 : 1.00. If the ratio deviates by >5%, it indicates either co-eluting aliphatic impurities or incomplete longitudinal relaxation (T1). If deviation occurs, increase the relaxation delay (D1) from 1 second to 5 seconds and re-acquire.

NMR_Logic C5 C5-H (Chiral) C6 C6-H2 C5->C6 COSY (3J) N4 N4-H C5->N4 HMBC (2J) Me CH3 (C5-Me) Me->C5 COSY (3J) Me->C6 HMBC (3J) C7 C7-H2 C6->C7 COSY (3J)

Fig 2. Key 2D NMR COSY and HMBC correlations establishing the C5-methyl connectivity.

Stereochemical Elucidation & Absolute Configuration

The carbon atom at the 5-position is a stereocenter, leading to the existence of (5R) and (5S) enantiomers[3]. Because the (5R)-enantiomer is heavily favored in pharmaceutical applications (e.g., Suvorexant synthesis)[1], determining enantiomeric excess (ee) is non-negotiable.

Enantiomers possess identical NMR spectra in achiral solvents[3]. To differentiate them without relying on expensive chiral HPLC columns, we utilize Mosher’s Acid Derivatization . By reacting the secondary amines of the diazepane ring with (R)-MTPA-Cl (Mosher's acid chloride), we convert the enantiomers into diastereomeric amides. The bulky phenyl and trifluoromethyl groups of the MTPA moiety induce differential anisotropic shielding on the C5-methyl protons, causing the methyl doublets of the (5R) and (5S) forms to resolve into two distinct signals in the ¹H NMR spectrum.

Protocol 3: Chiral Derivatization (Self-Validating)
  • Reaction: Free-base 5 mg of the dihydrochloride salt using triethylamine in dichloromethane. Add 2.5 equivalents of (R)-MTPA-Cl and stir for 2 hours.

  • Quench & Extract: Quench with water, extract the organic layer, evaporate, and reconstitute in CDCl₃ for ¹H NMR.

  • System Suitability & Self-Validation: Always run a parallel derivatization using racemic 5-methyl-1,4-diazepane as a control. The racemic control must yield two distinct C5-methyl doublets in a strict 1:1 integration ratio. If the ratio is not 1:1, kinetic resolution has occurred during the chemical reaction, which entirely invalidates the enantiomeric excess calculation of your unknown sample.

Conclusion

The structural elucidation of 5-methyl-1,4-diazepane dihydrochloride requires a multi-modal approach. By combining HILIC-HRMS to confirm the exact mass, 2D NMR in D₂O to map the flexible heterocycle, and Mosher's derivatization to lock in the absolute configuration, researchers can establish a self-validating data package that ensures the integrity of downstream drug development workflows.

References

  • (5s)-5-methyl-1,4-diazepane dihydrochloride - PubChemLite University of Luxembourg (LCSB) URL: [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination ACS Catalysis URL:[Link]

  • Synthesis of Anti-Insomnia Drug Suvorexant Semantic Scholar URL: [Link]

Sources

Foundational

5-Methyl-1,4-diazepane Dihydrochloride: Physicochemical Profiling and Applications in Asymmetric Drug Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral building blocks for high-throughput medicinal chemistry (HTMC). 5-Methyl-1,4-diazepane dihydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral building blocks for high-throughput medicinal chemistry (HTMC). 5-Methyl-1,4-diazepane dihydrochloride (CAS: 2138042-41-6) has emerged as a highly versatile, conformationally distinct scaffold. It is most notably recognized as the core structural motif in the synthesis of dual orexin receptor antagonists (DORAs) like Suvorexant, as well as in the development of novel SARS-CoV-2 Mpro inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its handling protocols, and self-validating methodologies for its application in drug development.

Physicochemical Properties & Structural Significance

The free base of 1,4-diazepane derivatives is typically a hygroscopic oil or low-melting solid, making it prone to oxidative degradation and difficult to handle in precise stoichiometric amounts. By utilizing the dihydrochloride salt , we ensure a highly crystalline, shelf-stable powder that is ideal for automated dispensing in HTMC workflows.

The presence of the methyl group at the 5-position introduces a stereocenter, dictating the conformational flexibility of the seven-membered diazepane ring. This spatial arrangement is critical; for instance, the (R)-enantiomer exhibits vastly superior binding affinities in the S1/S2 pockets of target proteases compared to its (S)-counterpart[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 5-Methyl-1,4-diazepane dihydrochloride[2],[3],[4],[5].

PropertyValue / Description
Chemical Name 5-Methyl-1,4-diazepane dihydrochloride
CAS Number 2138042-41-6
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
SMILES CC1CCNCCN1.Cl.Cl
pKa₁ (approximate) 6.0 – 6.4 (Secondary amine, sterically hindered)
pKa₂ (approximate) 9.0 – 9.6 (Secondary amine, unhindered)
Solubility Highly soluble in H₂O, Methanol, and DMSO
Appearance White to off-white crystalline powder

Note on pKa Causality: The 1,4-diazepane system contains two basic nitrogens. The first protonation occurs readily around pKa 9.0–9.6. However, the second protonation drops significantly to pKa 6.0–6.4[5]. This delta is caused by the electrostatic repulsion between the two closely situated cationic centers within the seven-membered ring. Consequently, at physiological pH (7.4), the molecule exists predominantly in a mono-protonated state, optimizing its logD for cellular membrane permeability.

Experimental Workflows & Chemical Biology

The (R)-enantiomer of 5-methyl-1,4-diazepane is the critical pharmacophore for . The synthesis relies heavily on the efficient resolution of the racemic mixture and subsequent targeted amide couplings.

Workflow Start Racemic Diazepane Protect N-Benzylation Start->Protect Benzyl Chloride Resolve Chiral Resolution Protect->Resolve D-Tartaric Acid Isomer (R)-Enantiomer Resolve->Isomer Crystallization Couple Amide Coupling Isomer->Couple EDC/HOBt Drug Suvorexant Couple->Drug Annulation

Workflow of Suvorexant synthesis utilizing the 5-methyl-1,4-diazepane core.

Mechanism of Action: Orexin Receptor Antagonism

Once synthesized, the (R)-5-methyl-1,4-diazepane derivative (Suvorexant) acts as a dual orexin receptor antagonist (DORA). It competitively binds to OX1R and OX2R, preventing the binding of wake-promoting neuropeptides Orexin A and B, thereby facilitating sleep.

Pathway Orexin Orexin A/B Receptor OX1R / OX2R Orexin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Ca2 Ca2+ Release PLC->Ca2 Wake Wakefulness Ca2->Wake Antagonist Suvorexant Antagonist->Receptor Blocks

Mechanism of action for Suvorexant blocking the Orexin receptor signaling pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the reagent selection.

Protocol 1: Chiral Resolution of 1-Benzyl-5-methyl-1,4-diazepane

Obtaining the pure (R)-enantiomer is achieved via diastereomeric salt formation rather than expensive chiral chromatography[6],[7].

  • Dissolution: Suspend 100 g of racemic 1-benzyl-5-methyl-1,4-diazepane in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (500 mL) at 20-30°C.

  • Chiral Agent Addition: Prepare a solution of (D)-Tartaric acid in THF/Methanol. Add this dropwise to the reaction mass over a strictly controlled period of 120 minutes.

    • Causality: Slow addition prevents rapid, unselective precipitation. It allows thermodynamic control, ensuring the (R)-enantiomer tartrate salt crystallizes with high diastereomeric excess.

  • Crystallization: Stir the mixture for 3 hours at room temperature to drive the crystallization to completion.

  • Isolation: Filter the resulting solid and wash sequentially with Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is a non-polar solvent that effectively washes away unreacted free base and (S)-enantiomer impurities without solubilizing the target tartrate salt.

  • Validation: Analyze the dried product via Chiral HPLC. The self-validating benchmark for this step is an enantiomeric excess (ee) of >99%.

Protocol 2: Amide Coupling for Scaffold Derivatization

Functionalizing the free nitrogen of the diazepane ring requires precise pH control and activation[7],.

  • Activation: Dissolve the target carboxylic acid (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid) in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of EDC hydrochloride and 1.2 equivalents of HOBt.

    • Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearrangement. HOBt traps this intermediate to form a stable, highly reactive active ester, preventing racemization of any adjacent chiral centers.

  • Amine Addition: Add 1.0 equivalent of the (R)-5-methyl-1,4-diazepane derivative, followed by 3.0 equivalents of Triethylamine (TEA).

    • Causality: TEA serves a dual purpose: it neutralizes the hydrochloride salts of the starting materials and maintains an optimal basic pH, ensuring the diazepane nitrogen remains deprotonated and nucleophilic.

  • Reaction: Stir at 50°C for 2 hours.

  • Acid-Base Workup (Self-Validating Purification): Partition the mixture between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Separate the organic layer and extract it with aqueous citric acid.

    • Causality: The citric acid wash pulls the basic diazepane product into the aqueous phase, leaving neutral and acidic impurities in the organic layer. Basifying the aqueous phase with Na₂CO₃ (pH > 9) and back-extracting with EtOAc yields a highly pure product without the need for immediate column chromatography.

Conclusion

5-Methyl-1,4-diazepane dihydrochloride is a foundational scaffold in modern drug discovery. By understanding the electrostatic nuances of its pKa values and leveraging the thermodynamic principles of its chiral resolution, researchers can efficiently integrate this building block into complex, high-throughput synthetic pathways.

References

  • Cassiday - 5-Methyl-1,4-diazepane dihydrochloride Properties URL:[Link]

  • PubChem (NIH) - Hexahydro-1,4-diazepine | CID 68163 URL: [Link]

  • IUCr Journals - HBr or not HBr? That is the question: crystal structure of 6-hydroxy-1,4-diazepane-1,4-diium dibromide URL:[Link]

  • PMC (NIH) - Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations URL:[Link]

  • Google Patents - WO2024201424A1 - Process for the preparation of suvorexant URL
  • RHHZ - Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate URL: [Link]

  • New Drug Approvals - Suvorexant | New Drug Approvals URL:[Link]

Sources

Exploratory

Stereochemistry and Synthesis of 5-Methyl-1,4-Diazepane Enantiomers: A Technical Guide for Drug Discovery

Executive Summary & Structural Significance The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, offering unique conformational flexibility compared to its 6-membered piperazine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, offering unique conformational flexibility compared to its 6-membered piperazine counterpart. The introduction of a methyl group at the C5 position creates a stereocenter, yielding two distinct enantiomers: (R)-5-methyl-1,4-diazepane and (S)-5-methyl-1,4-diazepane [1].

The three-dimensional arrangement of this methyl group dictates the steric bulk orientation and the ring's puckering dynamics. In drug discovery, this stereochemistry is not merely a structural feature but a critical determinant of target binding affinity. The most prominent application of the (R)-enantiomer is as the core chiral building block for Suvorexant (Belsomra), a dual orexin receptor (OX1R/OX2R) antagonist used to treat insomnia[1][2]. The precise (R)-configuration ensures optimal fit within the hydrophobic pockets of the orexin receptors, whereas the (S)-enantiomer exhibits significantly reduced efficacy[3].

Quantitative Data & Physicochemical Profiling

Understanding the distinct synthetic and functional profiles of the two enantiomers is essential for process chemistry and off-target profiling.

Table 1: Comparative Profiling of 5-Methyl-1,4-Diazepane Enantiomers

Property / Parameter(R)-5-Methyl-1,4-diazepane(S)-5-Methyl-1,4-diazepane
Primary Pharmaceutical Application Suvorexant (Orexin antagonist API)[2]SAR studies, off-target profiling[4]
Optimal Biocatalyst (IRED) IR1 (Leishmania major) mutant Y194F/D232H[5]IR25 (Micromonospora echinaurantiaca) WT[5]
Catalytic Efficiency ( kcat​/Km​ ) ~1.64 s⁻¹ mM⁻¹ (using engineered mutant)[5]0.962 s⁻¹ mM⁻¹ (Wild-Type)[6]
Chiral HPLC Elution Order *First-eluting (typically)[7]Second-eluting (typically)[7]
Enantiomeric Excess (Biocatalysis) >99% ee[5]>99% ee[5]

*Note: Elution order is dependent on the specific derivative (e.g., benzyl or Boc-protected) and mobile phase conditions on a Chiralpak AD column.

Synthetic Methodologies for Enantiopure Diazepanes

The preparation of enantiomerically pure 5-methyl-1,4-diazepane derivatives relies on three primary strategies, evolving from classical chemistry to modern green biocatalysis.

Classical Resolution (Chiral HPLC & Diastereomeric Salt Formation)

Historically, the racemic mixture is synthesized via reductive amination and subsequently resolved. Chemical resolution utilizes chiral acids like Di-benzoyl-D-tartaric acid (DBTA) to form separable diastereomeric salts[2]. Alternatively, preparative Chiral HPLC using amylose-based stationary phases (e.g., Chiralpak AD) is employed[7][8]. While reliable, these methods are inherently limited to a maximum 50% theoretical yield of the desired enantiomer, making them less atom-economical for ton-scale production.

Transition-Metal Catalyzed Asymmetric Reductive Amination

To bypass the 50% yield limit, transition-metal catalysis was developed. A notable route utilizes a Ruthenium-catalyzed intramolecular asymmetric reductive amination, achieving up to 94% ee[9][10]. However, the reliance on heavy metals necessitates rigorous and costly downstream purification to meet API heavy-metal limits, and the use of halogenated solvents poses environmental concerns.

Biocatalytic Asymmetric Reductive Amination (Imine Reductases)

The state-of-the-art methodology utilizes Imine Reductases (IREDs). IREDs catalyze the intramolecular asymmetric reductive amination of aminoketone precursors directly into chiral 1,4-diazepanes[6].

  • Causality of Enzyme Engineering: The wild-type IR1 enzyme from Leishmania major yields the (R)-enantiomer but suffers from low catalytic efficiency (0.027 s⁻¹ mM⁻¹) due to the steric hindrance of the 7-membered ring transition state. By engineering the double mutant Y194F/D232H , scientists expanded the binding pocket and altered the electrostatic environment, resulting in a 61-fold increase in efficiency and >99% ee[5].

  • Conversely, wild-type IR25 from Micromonospora echinaurantiaca naturally accommodates the substrate to yield the (S)-enantiomer efficiently[5].

Fig 1. Synthetic pathways to enantiopure (R)- and (S)-5-methyl-1,4-diazepane.

Application Case Study: Suvorexant Assembly

In the synthesis of Suvorexant, the (R)-enantiomer of 5-methyl-1,4-diazepane acts as the central scaffold[11]. The workflow begins with the copper-catalyzed amination of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole to form a triazole-benzoic acid intermediate[12]. This intermediate is subsequently activated (e.g., via EDC/HOBt) and coupled with the secondary amine of (R)-1-benzyl-5-methyl-1,4-diazepane[9][13].

Suvorexant N1 2-Iodo-5-methylbenzoic acid N2 Cu-Catalyzed Amination N1->N2 N3 Triazole-Benzoic Acid N2->N3 N5 Amide Coupling (EDC/HOBt) N3->N5 N4 (R)-1-Benzyl-5-methyl- 1,4-diazepane N4->N5 N6 Suvorexant (API) N5->N6

Fig 2. Workflow for the assembly of Suvorexant utilizing the (R)-enantiomer.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality control gates are met before proceeding.

Protocol A: Biocatalytic Synthesis via Imine Reductase (IRED)

This protocol details the asymmetric reductive amination to yield the (R)-enantiomer using the engineered IR1 mutant[5].

  • Reaction Assembly: In a 50 mL bioreactor, dissolve 50 mM of the aminoketone precursor in 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor Recycling System: Add 50 mM D-glucose and 10 U/mL Glucose Dehydrogenase (GDH). Causality: IREDs are NAD(P)H dependent. The GDH/glucose system continuously regenerates NAD(P)H from NAD(P)+, driving the reaction forward without requiring stoichiometric amounts of expensive cofactors.

  • Enzyme Addition: Introduce 1 mg/mL of purified IR1 (Y194F/D232H mutant) and 1 mM NADP+.

  • Incubation: Stir the mixture at 30°C and 200 rpm for 24 hours.

  • Validation Check (Self-Validating Step): Withdraw a 50 µL aliquot, quench with 50 µL acetonitrile, centrifuge, and analyze via LC-MS. Do not proceed to extraction unless the unreacted aminoketone peak is ≤ 1% relative to the product peak.

  • Workup: Adjust the pH of the reaction mixture to 10.0 using 1M NaOH to deprotonate the newly formed diazepane. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol B: Preparative Chiral HPLC Resolution

For laboratories lacking biocatalytic infrastructure, chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate remains the standard[7][8].

  • Sample Preparation: Dissolve 1.0 g of the racemic mixture in 10 mL of the mobile phase (15% Methanol/Ethanol [1:1] and 85% Hexane).

  • Column Equilibration: Utilize a Chiralpak AD column (10 cm x 50 cm). Equilibrate the column with the mobile phase containing 0.1% diethylamine (DEA) at a flow rate of 200 mL/min. Causality: Diazepanes are basic amines. Without DEA, the amines interact strongly with residual silanols on the stationary phase, causing severe peak tailing and overlapping fractions. DEA acts as a competitive modifier to ensure sharp baseline resolution.

  • Injection & Elution: Inject the sample. Monitor the UV absorbance at 254 nm.

  • Fraction Collection: Collect the first-eluting peak (Peak A, typically the (R)-enantiomer) and the second-eluting peak (Peak B, typically the (S)-enantiomer) into separate vessels.

  • Validation Check (Self-Validating Step): Reinject a 5 µL analytical sample of Peak A onto an analytical Chiralpak AD column. The enantiomeric excess (ee) must be verified as >95% before utilizing the intermediate in downstream API coupling.

References

  • European Patent Office. "EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists." Google Patents.
  • Xu, Z., Yao, P., et al. "Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination." ACS Catalysis, 2020. Available at:[Link]

  • RSC Publishing. "Synthesis and biological activity evaluation of azacycloheptane sulfonamide derivatives as potential orexin receptor antagonists." RSC Advances, 2020. Available at:[Link]

  • Yuan, H., Guo, L., Pan, X. "SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT." Semantic Scholar, 2021. Available at:[Link]

  • US Patent Office. "US10030010B2 - Route of synthesis for the preparation of suvorexant." Google Patents.
  • New Drug Approvals. "Suvorexant Synthesis." Newdrugapprovals.org, 2017. Available at: [Link]

  • ResearchGate. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." ResearchGate. Available at: [Link]

Sources

Foundational

The Diverse Biological Landscape of 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry The 1,4-diazepane ring, a seven-membered heterocyclic system containing two nitrogen atoms, represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring, a seven-membered heterocyclic system containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its conformational flexibility allows it to interact with a wide array of biological targets, making its derivatives a fertile ground for drug discovery. This guide provides an in-depth exploration of the significant biological activities associated with 1,4-diazepane derivatives, offering technical insights, validated experimental protocols, and a forward-looking perspective for researchers and drug development professionals. The diverse biological activities stem from the versatile synthetic routes available for these compounds, which allow for extensive functionalization and the generation of large chemical libraries for screening.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

1,4-Diazepane derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116).[2][3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanism of Action:

A significant body of research points towards the ability of 1,4-diazepane derivatives to induce cell cycle arrest and apoptosis in cancer cells.[4] One of the key mechanisms involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For instance, certain trisubstituted pyrimidine derivatives incorporating a 1,4-diazepane ring have demonstrated high selectivity for CDK9 over CDK2.[5] This selectivity is critical, as CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is involved in the transcription of anti-apoptotic proteins. By inhibiting CDK9, these compounds can effectively shut down the survival mechanisms of cancer cells.

Furthermore, some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis in cancer cells.[4] This disruption of protein production leads to cellular stress and ultimately triggers apoptotic pathways. The induction of apoptosis is a hallmark of effective cancer chemotherapy, and the ability of these compounds to activate this process makes them highly attractive therapeutic candidates.

dot

Caption: Proposed mechanism of 1,4-diazepane induced apoptosis.

Quantitative Data Summary:

Compound ClassCell LineIC50 (µg/mL)Reference
Thieno[1][6]diazepinesHepG-2, MCF-7, HCT-1164.4 - 13[2][3]
1,4-Benzodiazepine-2,5-diones60 Human Cancer Cell LinesAverage GI50 = 0.24 µM[4]
Benzo[b][1][6]diazepinesHepG2, HeLa, MCF-7Significant Activity[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,4-Diazepane derivatives have demonstrated significant antibacterial and antifungal properties, making them a valuable scaffold for the development of new anti-infective drugs.[1][6][8][9][10]

Spectrum of Activity:

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] For instance, novel 1,4-diazepines containing a pyrazolopyrimidinone moiety have been synthesized and shown to possess both antimicrobial and antifungal activities.[1] The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the 1,4-diazepane derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

dotdot graph "MIC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare Inoculum" [shape=box]; "Serial Dilution" [shape=box]; "Inoculate Plate" [shape=box]; "Incubate" [shape=box]; "Read Results" [shape=box]; "Determine MIC" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare Inoculum"; "Prepare Inoculum" -> "Inoculate Plate"; "Serial Dilution" -> "Inoculate Plate"; "Inoculate Plate" -> "Incubate"; "Incubate" -> "Read Results"; "Read Results" -> "Determine MIC"; }

Sources

Foundational

5-Methyl-1,4-diazepane dihydrochloride storage conditions

An In-Depth Technical Guide to the Optimal Storage of 5-Methyl-1,4-diazepane Dihydrochloride Abstract This guide provides a comprehensive framework for the proper storage and handling of 5-Methyl-1,4-diazepane dihydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Optimal Storage of 5-Methyl-1,4-diazepane Dihydrochloride

Abstract

This guide provides a comprehensive framework for the proper storage and handling of 5-Methyl-1,4-diazepane dihydrochloride, a heterocyclic compound pertinent to researchers and professionals in drug development. The recommendations herein are synthesized from the established best practices for analogous amine hydrochloride salts and related diazepane structures. The core objective is to ensure the long-term chemical integrity, stability, and purity of the compound by mitigating risks associated with environmental factors such as temperature, moisture, light, and atmospheric oxygen. This document moves beyond simple directives to explain the underlying chemical principles, thereby equipping scientific personnel with the knowledge to maintain sample quality and ensure experimental reproducibility.

Chemical & Physical Profile

5-Methyl-1,4-diazepane dihydrochloride is the salt form of the parent amine, 5-Methyl-1,4-diazepane. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms within the seven-membered diazepane ring by two equivalents of hydrochloric acid.

Key Structural Features:

  • 1,4-Diazepane Ring: A saturated seven-membered heterocycle containing two nitrogen atoms. This ring is conformationally flexible.

  • Amine Centers: The structure contains one secondary and one tertiary amine center in its free base form.

  • Dihydrochloride Salt: As a salt, the compound typically exists as a crystalline solid, which confers greater stability compared to the often oily or less stable free base.[1] The salt form significantly enhances water solubility, a critical attribute for many pharmaceutical applications.[1][2]

Core Storage Principles: Mitigating Degradation Pathways

The long-term stability of 5-Methyl-1,4-diazepane dihydrochloride is contingent on the stringent control of four primary environmental factors. The rationale behind these controls is rooted in preventing specific chemical degradation pathways.

Humidity Control: The Criticality of a Dry Environment

Core Directive: Store in a desiccated environment at all times.

Causality (The "Why"): The primary vulnerability of amine hydrochloride salts is their propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere.[6][7] This is driven by the strong interaction between the chloride ions and water molecules.[7]

  • Mechanism of Water-Induced Degradation: Absorbed moisture can act as a transport medium, mobilizing impurities and potentially facilitating hydrolytic degradation, although the diazepane ring itself is generally stable against hydrolysis under neutral conditions. More critically, the presence of water can lead to physical changes, such as deliquescence (dissolving in absorbed water), which compromises the solid-state stability and makes accurate weighing and handling impossible.

  • Practical Implementation: The compound must be stored in a tightly-sealed container, preferably with a secondary seal like Parafilm®, and placed within a desiccator containing an active desiccant (e.g., silica gel, Drierite™). For long-term storage, a controlled low-humidity environment or a dry box is ideal.

Temperature Control: Minimizing Thermal Decomposition

Core Directive: Store in a cool, and preferably refrigerated, location.

Causality (The "Why"): While the salt form is more thermally stable than the free base, elevated temperatures can still provide the activation energy needed for degradation reactions.[8] For amine-containing compounds, oxidation and other decomposition pathways are accelerated by heat.

  • Recommended Temperature Ranges:

    • Long-Term Storage: 2°C to 8°C is the recommended temperature range for preserving maximum stability, a standard practice for many heterocyclic amines and their salts.[5]

    • Short-Term (In-Use): While stable at ambient temperature for short periods, the compound should be allowed to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

Light Protection: Preventing Photochemical Degradation

Core Directive: Protect from light at all times.

Causality (The "Why"): Although saturated amines do not possess strong chromophores in the visible spectrum, UV light can potentially initiate free-radical reactions. The N-H and C-H bonds can be susceptible to photochemical activation, leading to oxidation or rearrangement.

  • Practical Implementation: Use amber glass vials or opaque containers to store the compound.[5] If stored in clear containers, they should be placed inside a light-blocking secondary container or in a dark cabinet or refrigerator.

Atmospheric Control: Inert Gas Blanketing

Core Directive: For long-term storage or for highly sensitive applications, store under an inert atmosphere.

Causality (The "Why"): The protonated nitrogen atoms in the dihydrochloride salt are significantly less susceptible to oxidation than the lone pairs of a free base amine.[1] However, residual free base or slow dissociation in the presence of trace moisture could still present a risk of oxidation by atmospheric oxygen over extended periods.

  • Mechanism of Oxidation: Oxidation can lead to the formation of N-oxides or ring-opening byproducts, fundamentally altering the molecule's structure and activity.[9][10][11][12]

  • Practical Implementation: For optimal long-term stability, after dispensing from the main container, the headspace should be purged with an inert gas like argon or nitrogen before resealing.

Data Summary: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows reaction kinetics.
Humidity Desiccated (<30% RH)Prevents hygroscopic moisture absorption and subsequent physical/chemical degradation.
Light Protected from Light (Amber Vial)Avoids potential photochemical decomposition.
Atmosphere Tightly Sealed; Inert Gas (Argon/N₂) for Long-TermPrevents oxidation and moisture ingress.
Container Tightly-sealed glass or other inert material.Ensures no reaction with or leaching from the container.
Incompatibilities Strong Oxidizing Agents, Strong BasesAvoids redox reactions and deprotonation to the less stable free base.

Experimental Protocols: Handling & Storage Workflow

Adherence to a strict, self-validating protocol is essential for maintaining the integrity of 5-Methyl-1,4-diazepane dihydrochloride from receipt to final use.

Protocol 1: Initial Receipt and Aliquoting
  • Environment Preparation: Conduct all initial handling inside a glove box or a controlled low-humidity environment.

  • Temperature Equilibration: Allow the sealed container to warm to ambient temperature inside a desiccator for at least 1-2 hours before opening. This is a critical step to prevent water condensation on the cold powder.

  • Inert Atmosphere Dispensing: Open the primary container under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Dispense the required amount into pre-weighed, amber glass vials suitable for long-term storage. Do not use plastic containers for long-term storage due to potential gas permeability.

  • Purge and Seal: Purge the headspace of each aliquot vial with inert gas, then seal tightly. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, CAS number (if known), date, and concentration/weight.

  • Storage: Immediately place the primary container and all aliquots into a designated, labeled secondary container within a 2-8°C refrigerator.

Protocol 2: Routine Use
  • Select Aliquot: Remove a single, small-quantity aliquot from the refrigerator for use. Avoid repeatedly accessing the main stock container.

  • Equilibrate: Place the sealed aliquot vial in a desiccator at room temperature and allow it to equilibrate fully before opening.

  • Weighing: Weigh the required amount quickly. If the compound is highly hygroscopic, perform this step in a glove box or on a balance in a low-humidity enclosure.

  • Resealing: If any material remains in the aliquot vial, purge the headspace with inert gas before tightly resealing.

  • Return to Storage: Promptly return the unused portion to the correct refrigerated storage location.

Visualization of Storage Logic

The following diagram outlines the decision-making process for the proper storage and handling of 5-Methyl-1,4-diazepane dihydrochloride.

StorageWorkflow start Compound Received equilibrate Equilibrate to RT in Desiccator start->equilibrate open_container Open in Controlled Environment (Low RH / Inert) equilibrate->open_container short_term Short-Term Use? open_container->short_term weigh Weigh for Experiment short_term->weigh Yes long_term Aliquot for Long-Term Storage short_term->long_term No end_use Use in Experiment weigh->end_use check_remaining Material Remaining? weigh->check_remaining purge_seal Purge with N₂/Ar & Tightly Seal long_term->purge_seal refrigerate Store at 2-8°C in Dark, Desiccated Location purge_seal->refrigerate check_remaining->purge_seal Yes discard Discard Empty Vial check_remaining->discard No

Caption: Workflow for handling 5-Methyl-1,4-diazepane dihydrochloride.

Conclusion

The chemical stability of 5-Methyl-1,4-diazepane dihydrochloride is robust, provided a systematic and chemically-informed storage strategy is employed. The principal threats to its integrity are moisture, heat, and, to a lesser extent, light and atmospheric oxygen. By implementing the protocols outlined in this guide—specifically, refrigerated storage in a dark, dry, and, ideally, inert environment—researchers can ensure the compound's purity and reliability for the duration of its lifecycle, thereby safeguarding the validity and reproducibility of their scientific outcomes.

References

  • MBL International Corporation. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Fluorochem Ltd. (2024, December 19).
  • Reddit. (2021, September 15). Why is hydrogen chloride in everything? r/chemistry.
  • ChemScene LLC. (2025, December 26).
  • Pharmaffiliates. (n.d.). CAS No : 1001401-61-1 | Product Name : Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Pfizer Inc. (2009, September 1).
  • Wang, Y., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • PubChem. (n.d.). benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Allen, K. A., & McDowell, W. J. (n.d.). Base strengths of amine-amine hydrochloride systems in toluene.
  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Hou, L., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)
  • Tawfik, A., et al. (n.d.).
  • Stefan, M. I., & Bolton, J. R. (n.d.). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • BOC Sciences. (2025, January 8).
  • Tawfik, A. (n.d.).
  • DESWATER. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Methyl-1,4-diazepane Dihydrochloride from N-Benzylethylenediamine

Executive Summary The 1,4-diazepane core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical structural component in therapeutics such as the dual orexin receptor antagonist Suvorexant[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical structural component in therapeutics such as the dual orexin receptor antagonist Suvorexant[1]. The synthesis of 5-methyl-1,4-diazepane dihydrochloride from N-benzylethylenediamine requires precise control over sequential carbon-nitrogen bond formations. This application note details a highly robust, causality-driven protocol that leverages regioselective reductive amination followed by intramolecular alkylation to construct the 7-membered ring, culminating in catalytic debenzylation and salt formation.

Mechanistic Rationale & Topological Correction

A successful synthesis relies on understanding the inherent reactivity of the starting materials. N-benzylethylenediamine possesses two distinct nucleophilic centers: a sterically unhindered primary amine and a benzyl-protected secondary amine.

Topological Correction: Some commercial literature erroneously suggests reacting N-benzylethylenediamine with 1-acetoxy-2-butanone to form the diazepane core[1]. However, topological analysis dictates that a 2-carbon electrophilic linker (C1-C2 of 1-acetoxy-2-butanone) bridging an ethylenediamine (N-C-C-N) will exclusively yield a 6-membered piperazine ring (specifically, 1-benzyl-3-methylpiperazine).

To successfully construct the 7-membered 1,4-diazepane architecture, a 3-carbon linker is mathematically and chemically mandatory. Therefore, 4-chloro-2-butanone is the correct bifunctional synthon[2]. The causality of the reaction sequence is as follows:

  • Regioselective Condensation: The primary amine of N-benzylethylenediamine selectively attacks the C2-ketone of 4-chloro-2-butanone due to lower steric hindrance and higher nucleophilicity, forming an imine intermediate.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) chemoselectively reduces the imine to a secondary amine without reducing the aliphatic chloride[2].

  • 7-Exo-Tet Cyclization: Upon the addition of a mild base and thermal energy, the benzyl-protected secondary amine undergoes an intramolecular S_N2 displacement of the terminal chloride, closing the 7-membered ring to yield 1-benzyl-5-methyl-1,4-diazepane.

Experimental Workflow

Workflow SM N-Benzylethylenediamine + 4-Chloro-2-butanone Imine Imine Intermediate (Regioselective Condensation) SM->Imine Step 1a: 0 °C to RT SecAmine Secondary Amine (Reductive Amination via NaBH(OAc)3) Imine->SecAmine Step 1b: 12 h, RT Cyclized 1-Benzyl-5-methyl-1,4-diazepane (Intramolecular SN2 Cyclization) SecAmine->Cyclized Step 2: K2CO3, 80 °C Debenzylated 5-Methyl-1,4-diazepane (Catalytic Hydrogenolysis) Cyclized->Debenzylated Step 3: H2, Pd/C Product 5-Methyl-1,4-diazepane Dihydrochloride (HCl Salt Formation) Debenzylated->Product Step 4: 4M HCl/Dioxane

Synthetic workflow for 5-methyl-1,4-diazepane dihydrochloride from N-benzylethylenediamine.

Step-by-Step Methodologies

Protocol A: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-benzylethylenediamine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Imine Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-chloro-2-butanone (1.05 eq) dropwise over 15 minutes[2]. Remove the ice bath and stir at room temperature for 2 hours to ensure complete imine formation.

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three equal portions to control hydrogen gas evolution. Stir the reaction at room temperature for 12 hours.

  • Solvent Exchange & Cyclization: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude uncyclized intermediate in anhydrous acetonitrile (0.1 M). Add anhydrous K₂CO₃ (2.0 eq) and heat the suspension to 80 °C for 16 hours to drive the intramolecular cyclization.

  • Work-up: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify the crude product via silica gel column chromatography (DCM:MeOH gradient) to afford racemic 1-benzyl-5-methyl-1,4-diazepane as a pale yellow oil[1].

Protocol B: Catalytic Debenzylation
  • Hydrogenation Setup: Dissolve 1-benzyl-5-methyl-1,4-diazepane (1.0 eq) in HPLC-grade methanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) under a continuous stream of nitrogen to prevent ignition.

  • Hydrogenolysis: Evacuate the reaction vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon or 30 psi via a Parr shaker) at room temperature[3].

  • Completion: Monitor the reaction via LC-MS. Upon complete consumption of the starting material (typically 6–8 hours), purge the vessel with nitrogen.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol. Concentrate the filtrate under reduced pressure to yield the free base 5-methyl-1,4-diazepane.

Protocol C: Dihydrochloride Salt Formation
  • Precipitation: Dissolve the crude 5-methyl-1,4-diazepane in a minimal volume of anhydrous diethyl ether. Cool the solution to 0 °C.

  • Acidification: Under vigorous stirring, slowly add 4M HCl in dioxane (2.5 eq). A white precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours to afford 5-methyl-1,4-diazepane dihydrochloride as a highly pure, hygroscopic white powder.

Quantitative Data Summary

StepReagentsEquivalentsTemp (°C)Time (h)Typical Yield (%)
1. Reductive Amination N-Benzylethylenediamine4-Chloro-2-butanoneNaBH(OAc)₃1.01.051.50 to 2514>95 (Crude)
2. Cyclization K₂CO₃Acetonitrile2.0—801665 - 75
3. Debenzylation 10% Pd/CH₂ Gas10 wt%Excess256 - 885 - 90
4. Salt Formation 4M HCl in Dioxane2.500.5>95

Analytical Self-Validation

To ensure the trustworthiness of the synthetic workflow, the protocol must be self-validating. Utilize the following analytical checkpoints:

  • Post-Cyclization Validation (Step 2): Successful formation of 1-benzyl-5-methyl-1,4-diazepane is confirmed by LC-MS showing an [M+H]+ peak at m/z=205.1 . Uncyclized intermediate will appear at m/z≈241.1 (due to the retained chlorine isotope pattern).

  • Post-Debenzylation Validation (Step 3): ¹H NMR spectroscopy (in CDCl₃ or D₂O) is the definitive proof of debenzylation. The starting material exhibits a distinct multiplet in the aromatic region (7.2–7.4 ppm) and a characteristic singlet/AB quartet for the benzyl CH₂ protons around 3.5–3.7 ppm[4]. The complete disappearance of these signals in the product spectrum confirms the successful cleavage of the benzyl protecting group.

  • Salt Stoichiometry (Step 4): Elemental analysis or ion chromatography should be utilized to confirm the 1:2 ratio of the diazepane core to chloride ions, ensuring the dihydrochloride salt has been cleanly formed without excess trapped HCl.

References

  • Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane.
  • Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Yuan, H., Guo, L., & Pan, X. SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Heterocycles.
  • Google Patents. CN107304204B - A kind of method for preparing N-heterocyclic compound.

Sources

Application

N-alkylation of 5-Methyl-1,4-diazepane experimental procedure

Application Note: Regioselective N-Alkylation of 5-Methyl-1,4-diazepane in Drug Discovery Introduction & Mechanistic Rationale The 1,4-diazepane scaffold is a privileged pharmacophore in modern medicinal chemistry. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-Methyl-1,4-diazepane in Drug Discovery

Introduction & Mechanistic Rationale

The 1,4-diazepane scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, chiral derivatives like (R)-5-methyl-1,4-diazepane serve as pivotal advanced intermediates in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant, which are utilized for the treatment of insomnia[1]. Furthermore, structural modifications to the diazepane core, such as specific methylation patterns, have been historically critical for improving the pharmacokinetics and in vivo efficacy of these therapeutic agents[2].

A persistent challenge in the functionalization of this homopiperazine derivative is achieving regioselective mono-alkylation. The molecule possesses two secondary amines (N1 and N4). However, the presence of the methyl group at the C5 position introduces significant steric bulk adjacent to the N4 nitrogen. As an application scientist, one must leverage this steric disparity to drive regioselectivity: the N1 position is highly accessible and acts as the kinetically favored nucleophile, whereas the N4 position is sterically hindered[1].

Causality in Experimental Design

To achieve >85% regioselectivity for the N1-alkylated product (e.g., 1-benzyl-5-methyl-1,4-diazepane) without resorting to multi-step protecting group strategies or complex lactam reductions[3], the reaction conditions must be strictly controlled through the following parameters:

  • Temperature Control (Kinetic vs. Thermodynamic): The reaction must be initiated at 0 °C. At lower temperatures, the kinetic preference for the unhindered N1 position is maximized. Elevated temperatures provide enough thermal energy to overcome the activation barrier at the hindered N4 position, leading to unwanted N4-alkylation and di-alkylation cascades.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal base. Unlike standard triethylamine, DIPEA is sufficiently bulky to prevent it from acting as a competing nucleophile against the alkyl halide. Its sole purpose is to scavenge the generated hydrohalic acid, preventing the protonation of the unreacted diazepane starting material, which would otherwise stall the reaction.

  • Solvent Dielectric: Acetonitrile (MeCN) is preferred over non-polar solvents. Its moderate polarity stabilizes the polar transition state of the SN2 substitution, accelerating the desired pathway while maintaining reaction homogeneity.

Quantitative Optimization Data

The following table summarizes the product distribution observed during the optimization of the N-benzylation of 5-methyl-1,4-diazepane using benzyl bromide. These data highlight the critical nature of stoichiometry and temperature control to prevent over-alkylation.

Benzyl Bromide (Equivalents)Temperature ProfileN1-Alkylated Yield (%)N4-Alkylated Yield (%)Di-alkylated Yield (%)
1.00 0 °C to RT (Optimal) 88 < 2 5
1.05RT (Constant)78412
1.50RT (Constant)60828
2.0060 °C (Reflux)121571

Reaction Pathway Visualization

Pathway SM 5-Methyl-1,4-diazepane (Starting Material) Conditions Alkyl Halide (1.0 eq) DIPEA, MeCN, 0 °C SM->Conditions Path_N1 Attack via N1 (Sterically Accessible) Conditions->Path_N1 Kinetic Control Path_N4 Attack via N4 (Sterically Hindered) Conditions->Path_N4 High Activation Energy Prod_N1 1-Alkyl-5-methyl-1,4-diazepane MAJOR PRODUCT (>85%) Path_N1->Prod_N1 Prod_N4 4-Alkyl-5-methyl-1,4-diazepane MINOR PRODUCT (<5%) Path_N4->Prod_N4 Prod_Di 1,4-Dialkyl-5-methyl-1,4-diazepane OVER-ALKYLATION (~5%) Prod_N1->Prod_Di Excess Reagent

Reaction pathway detailing the regioselective N1-alkylation of 5-methyl-1,4-diazepane.

Step-by-Step Methodology: Regioselective Synthesis of 1-Benzyl-5-methyl-1,4-diazepane

Reagents Required:

  • 5-Methyl-1,4-diazepane (1.0 eq, 10.0 mmol)

  • Benzyl bromide (1.0 eq, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Protocol:

  • System Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert nitrogen gas. Add 5-methyl-1,4-diazepane (10.0 mmol) and anhydrous MeCN (40 mL) to the flask.

  • Base Addition & Cooling: Add DIPEA (15.0 mmol) to the solution in one portion. Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for exactly 15 minutes.

  • Electrophile Addition (Critical Step): Dissolve benzyl bromide (10.0 mmol) in the remaining 10 mL of anhydrous MeCN. Load this solution into a pressure-equalizing dropping funnel. Add the benzyl bromide solution dropwise over 30 minutes. Causality: Dropwise addition ensures the localized concentration of the electrophile remains low, preventing the di-alkylation cascade.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours under a nitrogen atmosphere.

  • Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the MeCN. Partition the resulting residue between Dichloromethane (DCM, 50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with additional DCM (2 x 25 mL). Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (9:1) containing 1% aqueous ammonia to elute the pure N1-alkylated product.

Experimental Workflow Visualization

Workflow S1 1. Preparation Dry MeCN, N2 Atm S2 2. Addition Dropwise at 0 °C S1->S2 S3 3. Reaction Stir 4h RT S2->S3 S4 4. Workup DCM/H2O Extraction S3->S4 S5 5. Purification Silica Gel Column S4->S5

Step-by-step experimental workflow for the regioselective N-alkylation procedure.

Self-Validating Systems & Quality Control

A robust protocol must be self-validating. To ensure the integrity of the regioselective alkylation, implement the following in-process and post-process checks:

  • In-Process HPLC Monitoring: Pull a 50 µL aliquot at the 2-hour and 4-hour marks. Quench with methanol and inject into an LC-MS system. The N1-monoalkylated product will display a distinct retention time and a mass-to-charge ratio (m/z) corresponding to the [M+H]+ of the mono-adduct. The absence of the di-alkylated mass peak validates that kinetic control has been successfully maintained.

  • Post-Process NMR Confirmation: The definitive proof of regioselectivity lies in the 1H NMR spectrum. Upon successful N1-alkylation, the methylene protons adjacent to N1 will shift significantly downfield. Crucially, the presence of a broad singlet integrating to 1H (exchangeable with D2O) confirms the preservation of the secondary amine at the N4 position. If N4 were erroneously alkylated, this N-H signal would disappear, and the protons adjacent to the C5-methyl group would exhibit the downfield shift instead.

References

  • (R)-1-Benzyl-5-methyl-1,4-diazepane - Benchchem. Benchchem. 1

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. 3

  • Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone. ACS Publications. 2

Sources

Method

The Versatility of 5-Methyl-1,4-Diazepane Derivatives in Modern Medicinal Chemistry: From Insomnia to Uncharted Territories

Introduction: The 5-Methyl-1,4-Diazepane Scaffold - A Privileged Structure in Drug Discovery The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has long been recognized as a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Methyl-1,4-Diazepane Scaffold - A Privileged Structure in Drug Discovery

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have given rise to a plethora of clinically important drugs, particularly central nervous system (CNS) agents. The inherent conformational flexibility of the diazepane ring allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with a wide array of biological targets. The introduction of a methyl group at the 5-position, creating the 5-methyl-1,4-diazepane scaffold, imparts chirality and offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This seemingly simple modification has been instrumental in the development of highly potent and selective therapeutic agents.

This comprehensive guide delves into the diverse applications of 5-methyl-1,4-diazepane derivatives in medicinal chemistry. We will explore their design, synthesis, and biological evaluation, with a particular focus on their groundbreaking role as orexin receptor antagonists for the treatment of insomnia. Furthermore, we will touch upon emerging research into their potential in other therapeutic areas, providing researchers, scientists, and drug development professionals with a detailed overview of this versatile chemical scaffold.

I. Orexin Receptor Antagonism: A New Paradigm in Sleep Medicine

The discovery of the orexin neuropeptide system, a key regulator of wakefulness, has revolutionized the treatment of sleep disorders. The two orexin receptors, OX1R and OX2R, are G-protein coupled receptors that, upon activation by their endogenous ligands orexin-A and orexin-B, promote a state of arousal. Consequently, antagonism of these receptors presents a logical and effective strategy for inducing and maintaining sleep.

Mechanism of Action: Quelling the "Wake" Signal

5-Methyl-1,4-diazepane derivatives have emerged as a premier class of dual orexin receptor antagonists (DORAs). By competitively blocking the binding of orexin-A and orexin-B to both OX1R and OX2R, these compounds effectively dampen the downstream signaling cascades that maintain wakefulness. This leads to a decrease in the activity of wake-promoting neurons and facilitates the transition into and maintenance of sleep. Unlike traditional hypnotics that often have broad sedative effects, DORAs offer a more targeted approach to sleep modulation, potentially leading to a more natural sleep architecture.[1]

orexin_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Arousal Wakefulness & Arousal Ca_release->Arousal PKC->Arousal DORA 5-Methyl-1,4-diazepane Derivative (DORA) DORA->OX1R Blocks DORA->OX2R Blocks

Figure 1: Simplified signaling pathway of orexin receptor antagonism by 5-methyl-1,4-diazepane derivatives.

Suvorexant (MK-4305): A Case Study in Rational Drug Design

The development of Suvorexant (Belsomra®), the first-in-class DORA approved for the treatment of insomnia, beautifully illustrates the importance of the 5-methyl-1,4-diazepane scaffold. Early lead compounds in this class suffered from poor pharmacokinetic profiles. Through a rational drug design approach, researchers at Merck introduced a methyl group at the 7-position (equivalent to the 5-position in the parent diazepane) of the diazepane core. This seemingly minor modification had a profound impact, leading to improved metabolic stability and oral bioavailability, ultimately culminating in the discovery of Suvorexant.[2] The (R)-enantiomer was identified as the more potent stereoisomer.[3]

Quantitative Biological Data

The potency of 5-methyl-1,4-diazepane derivatives as orexin receptor antagonists is typically evaluated through in vitro binding and functional assays. The following table summarizes the binding affinities (Ki) of Suvorexant and a related analog for the human OX1 and OX2 receptors.

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity (OX1R/OX2R)Reference
Suvorexant (MK-4305) 0.550.351.57[2]
Analog 8 0.490.431.14[3]

II. Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate - (R)-1-benzyl-5-methyl-1,4-diazepane

This protocol outlines a general, plausible synthetic route for a key chiral intermediate used in the synthesis of many 5-methyl-1,4-diazepane-based orexin antagonists.[4][5]

synthesis_workflow start R-3-aminobutyric acid step1 Protection start->step1 step2 Condensation (methyl 2-(benzylamino)acetate) step1->step2 step3 Deprotection (acidic conditions) step2->step3 step4 Cyclization (base-mediated) step3->step4 step5 Reduction (e.g., LiAlH4) step4->step5 product (R)-1-benzyl-5-methyl-1,4-diazepane step5->product

Figure 2: General synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.

Materials and Reagents:

  • (R)-3-((tert-butoxycarbonyl)amino)butanoic acid

  • Methyl 2-(benzylamino)acetate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate)

  • Sodium methoxide (CH3ONa)

  • Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Step-by-Step Procedure:

  • Condensation: To a solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid and methyl 2-(benzylamino)acetate in DMF, add HOBt and TEA (or NMM). Cool the mixture to 0 °C and add EDC hydrochloride portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Perform an aqueous workup with ethyl acetate and a mild acid (e.g., 10% citric acid), followed by a wash with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.[5]

  • Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethyl acetate or methanol) and treat with a solution of HCl until the reaction is complete (monitor by TLC or LC-MS). Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

  • Cyclization: Dissolve the amine hydrochloride salt in methanol and treat with a solution of sodium methoxide in methanol. Stir the reaction at room temperature until the cyclization to the diazepane-2,5-dione is complete. Neutralize the reaction mixture and perform an extractive workup to isolate the crude dione.[5]

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of the diazepane-2,5-dione in anhydrous THF. Allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitor by TLC or LC-MS). Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford (R)-1-benzyl-5-methyl-1,4-diazepane.[5]

Protocol 2: Orexin Receptor Functional Assay - Calcium Mobilization

This protocol describes a common in vitro functional assay to determine the antagonist potency (IC50) of a test compound by measuring its ability to inhibit orexin-A-induced calcium mobilization in cells expressing orexin receptors.[6][7]

Materials and Reagents:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Orexin-A (agonist)

  • Test compound (5-methyl-1,4-diazepane derivative)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Procedure:

  • Cell Plating: Seed the OX1R or OX2R expressing cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer, often containing Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate the plates at 37 °C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Pre-incubation: Following dye loading, wash the cells with assay buffer. Prepare serial dilutions of the test compound in assay buffer. Add the diluted test compound to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37 °C.

  • Agonist Stimulation and Signal Detection: Place the microplate into the fluorescence plate reader. Establish a stable baseline fluorescence reading. The instrument will then add a fixed concentration of the orexin-A agonist (typically a concentration that elicits an EC80 response) to the wells. Immediately following agonist addition, monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. For antagonist dose-response curves, plot the percentage of inhibition of the orexin-A response against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist response.[6]

III. Emerging Applications and Future Directions

While the application of 5-methyl-1,4-diazepane derivatives is most established in the field of sleep medicine, preliminary research suggests their potential in other therapeutic areas.

Anticancer Potential

The broader class of 1,4-diazepine and 1,4-diazepane derivatives has been investigated for antitumor activity.[8] These compounds are thought to exert their cytotoxic effects through various mechanisms, including DNA binding and cleavage. However, there is currently a lack of published data specifically on the anticancer activity of 5-methyl-1,4-diazepane derivatives with corresponding IC50 values against cancer cell lines. This represents a promising area for future research, where the chiral 5-methyl group could be leveraged to achieve selective targeting of cancer-related proteins.

Antimicrobial Activity

Similarly, various 1,4-diazepine derivatives have been reported to possess antibacterial and antifungal properties.[9] The diazepane scaffold can be functionalized to mimic the structures of natural antimicrobial peptides or to interact with specific microbial enzymes. As with their anticancer potential, there is a scarcity of published studies detailing the antimicrobial efficacy (e.g., Minimum Inhibitory Concentration - MIC) of 5-methyl-1,4-diazepane derivatives. The exploration of this scaffold in the development of novel anti-infective agents is a largely untapped and potentially fruitful avenue of investigation.

Conclusion

The 5-methyl-1,4-diazepane scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its pivotal role in the development of the first-in-class orexin receptor antagonist, Suvorexant, has not only provided a novel treatment for insomnia but has also highlighted the profound impact that subtle structural modifications can have on the therapeutic potential of a molecule. While its application in sleep medicine is well-established, the exploration of 5-methyl-1,4-diazepane derivatives in other disease areas, such as oncology and infectious diseases, is still in its infancy. The unique stereochemical and conformational properties of this scaffold, combined with the potential for diverse functionalization, suggest that we have only begun to scratch the surface of its therapeutic possibilities. Future research in this area is highly encouraged and holds the promise of yielding the next generation of innovative medicines.

References

  • Yuan, Y., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(11), 1462-1466.
  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.
  • Coleman, P. J., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.
  • Patel, K. C., & Jain, S. (2015). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of Pharmacology and Pharmacotherapeutics, 6(2), 114–117.
  • Kaur, R., & Kumar, R. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 22(1), 1-23.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Ali, A. A. E., et al. (2020). Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. Journal of Medicinal Chemistry, 63(4), 1528–1543.
  • EMBL-EBI. (n.d.). Compound: SUVOREXANT (CHEMBL1083659). ChEMBL. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). suvorexant. Retrieved from [Link]

  • Roecker, A. J., et al. (2014). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters, 5(6), 679–683.
  • Fuxe, K., et al. (2013). Calcium affects OX1 orexin (hypocretin) receptor responses by modifying both orexin binding and the signal transduction machinery. British Journal of Pharmacology, 170(3), 594–607.
  • PharmaCompass. (n.d.). Suvorexant | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Wikipedia. (2024, February 29). Suvorexant. Retrieved from [Link]

  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
  • Zhang, Y., et al. (2022). Molecule Attachment and Prediction of ADMET Compounds in Cinnamomum burmannii on Orexin Receptor as Anti-insomnia. Borneo Journal of Pharmacy, 5(2), 113-122.
  • Kaur, R., & Kumar, R. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Patel, K. C., & Jain, S. (2015). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of Pharmacology & Pharmacotherapeutics.
  • Google Patents. (n.d.). CN105330657A - Method for preparing 5-chlorine-2[5-(R)-methyl-1,4-diazacycloheptyl-1-] benzoxazole.
  • Hovhannisyan, G. G., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[4][5]oxazolo[4,5-d]pyrimidines. ResearchGate.

  • Rashid, M., et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260.

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Application

Application Notes and Protocols: Investigating 1,4-Diazepane Derivatives as Anticancer Agents

An in-depth guide for researchers, scientists, and drug development professionals. The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Historically associated with drugs targeting the central nervous system, its unique conformational flexibility and ability to mimic peptide bonds have pivoted research interest towards oncology.[1][2] A growing body of evidence highlights the potential of 1,4-diazepane derivatives as potent anticancer agents, demonstrating activity against a range of cancer cell lines.[3][4][5]

This guide provides a technical framework for the preclinical in vitro evaluation of novel 1,4-diazepane derivatives. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, offering detailed, self-validating protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Section 1: Scientific Rationale and Mechanism of Action

The 1,4-Diazepane Scaffold: A Foundation for Anticancer Design

The therapeutic potential of 1,4-diazepane derivatives stems from their distinct three-dimensional structure. This seven-membered ring can adopt various low-energy conformations, allowing it to bind effectively to diverse biological targets. Crucially, the diazepine core can act as a peptidomimetic, mimicking the spatial arrangement of dipeptide units within a protein.[3] This feature enables these compounds to interfere with protein-protein interactions or bind to enzyme active sites, such as those of protein kinases, which are often dysregulated in cancer.

Primary Anticancer Mechanism: Multi-Protein Kinase Inhibition

While the mechanisms of action are diverse, a significant number of 1,4-diazepane derivatives exert their anticancer effects by inhibiting protein kinases.[6] Kinases are critical regulators of cell signaling pathways that control proliferation, survival, and differentiation. In many cancers, these signaling cascades are constitutively active, driving uncontrolled cell growth. By blocking the ATP-binding site of key kinases, 1,4-diazepane derivatives can shut down these aberrant signals, leading to cell cycle arrest and/or apoptosis.[6] For instance, certain 4-aryl-thieno[7][8]diazepin-2-one derivatives have shown potent inhibitory activity against multiple protein kinases, including FMS kinase, making them promising candidates for further development.[6]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., FMS) Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade Apoptosis Apoptosis / Cell Cycle Arrest Kinase1->Apoptosis Pathway Blocked TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Enters Nucleus Proliferation Cell Proliferation & Survival Genes DNA->Proliferation Transcription Diazepane 1,4-Diazepane Derivative Diazepane->Kinase1 Inhibition

Caption: Standard workflow for the MTT cell viability assay.

Quantitative Data Summary

The results of MTT assays are typically summarized by reporting the IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.

Table 1: Illustrative Anti-proliferative Activity of Novel Thienod[7][8]iazepine Derivatives

Compound ID Cancer Cell Line Cancer Type IC50 (µM) [3][9]
7c HCT-116 Colon Carcinoma 4.4
7c MCF-7 Breast Adenocarcinoma 6.2
7e HepG-2 Liver Carcinoma 5.3
7f HCT-116 Colon Carcinoma 7.5

| Reference Drug | HCT-116 | Colon Carcinoma | e.g., 2.1 |

Note: Data are illustrative and based on published results for similar compound classes to demonstrate typical data presentation. [3][9][10]Experimental validation is required for each new derivative.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a synthesized standard procedure based on authoritative sources. [11][12][13]

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in a complete culture medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for "medium only" background controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 1,4-diazepane derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control wells containing medium with the same final DMSO concentration.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS. [14] * After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). [11] * Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [12]4. Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [12] * Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

Section 3: Mechanistic Insight Assays

After confirming cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. The two most common outcomes for an effective anticancer agent are the induction of apoptosis (programmed cell death) or the disruption of the cell cycle.

Quantifying Apoptosis: Annexin V & Propidium Iodide (PI) Assay

Principle of the Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. [15]In early apoptosis, a lipid called phosphatidylserine (PS), normally found on the inner leaflet of the plasma membrane, flips to the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised. [8] Application Note (Justification of Method): This dual-staining method provides critical quantitative data on the mode of cell death. [16]By analyzing the cell populations, a researcher can determine if a compound is a potent inducer of apoptosis, which is a desirable characteristic for an anticancer drug as it typically does not elicit an inflammatory response. [16]The assay clearly distinguishes apoptosis from necrosis, which is a more chaotic form of cell death.

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells. [8]* Annexin V+ / PI+: Late apoptotic or necrotic cells. [8]* Annexin V- / PI+: Necrotic cells (rarely, nuclear PI staining without PS exposure).

Caption: Workflow for the Annexin V & PI apoptosis assay.

Detailed Protocol: Annexin V & PI Apoptosis Assay

This protocol is a synthesized standard procedure based on authoritative sources. [8][15][17]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 1,4-diazepane derivative at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

    • Collect the culture medium (which contains floating apoptotic cells) from each well.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method like trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the first step.

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the tube and incubate for 15 minutes at room temperature, protected from light. [16]3. Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

    • Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly. [8]

Cell Cycle Analysis: Propidium Iodide Staining

Principle of the Assay: This method quantifies the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). [18]Cells are fixed to permeabilize their membranes, allowing the fluorescent dye Propidium Iodide (PI) to enter and intercalate with double-stranded DNA. [19]Because PI binds stoichiometrically, the amount of fluorescence emitted by a cell is directly proportional to its DNA content. [18]Flow cytometry analysis can then distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).

Application Note (Justification of Method): Identifying compounds that cause cell cycle arrest is a cornerstone of cancer drug discovery. A drug may not be immediately cytotoxic but can halt proliferation by blocking the transition from one cell cycle phase to the next (e.g., a G2/M arrest). This cytostatic effect is a valid and powerful anticancer mechanism. This assay is also critical for identifying potential aneuploidy. As PI also binds to RNA, treatment with RNase is an essential step to ensure DNA-specific staining and accurate analysis. [19][20]

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol: Cell Cycle Analysis by PI Staining

This protocol is a synthesized standard procedure based on authoritative sources. [7][19][21]

  • Cell Treatment and Harvesting:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge at 300-500 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 0.5 mL of cold PBS and vortex gently to ensure a single-cell suspension.

    • While vortexing slowly, add 4.5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping. [21] * Fix the cells for at least 2 hours on ice or store them at -20°C for several weeks. [19]3. Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes.

    • Decant the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature or 37°C, protected from light. [7]4. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.

    • Use appropriate software to gate out doublets and model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Section 4: Concluding Remarks

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The protocols and application notes provided here offer a comprehensive and scientifically-grounded approach to the initial in vitro characterization of these promising compounds. A logical progression from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle disruption allows for the efficient identification and prioritization of lead candidates. Positive hits from this in vitro cascade warrant further investigation, including target deconvolution studies, ADME/Tox profiling, and eventual validation in preclinical in vivo models.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Tivey, T. R., & He, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Retrieved from [Link]

  • Bariwal, J., et al. (2025). Recent development in [7][8]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from [Link]

  • Kaur Gill, R., et al. (2014). Recent development inb[7][8]enzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229-56. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 10(1), 125-135. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2018). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Retrieved from [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

  • Khan, I., et al. (2018). Discovery of novel 4-aryl-thienod[7][8]iazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(8), 1840-1851. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1,4-Diazepane-Based Sigma Receptor Ligands

Introduction: The Convergence of a Privileged Scaffold and a Pluripotent Target The sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of ligand-operated chaperone proteins w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Pluripotent Target

The sigma receptors, once misclassified as opioid receptors, are now understood to be a unique class of ligand-operated chaperone proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1] The σ1R, in particular, is a highly versatile protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for cellular signaling and homeostasis.[1][2] From this strategic position, σ1R modulates a vast array of cellular functions, including calcium signaling, ion channel activity, ER stress responses, and neurotrophic factor signaling.[3][4][5] This functional diversity makes sigma receptors compelling therapeutic targets for a wide range of pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), psychiatric disorders, neuropathic pain, and cancer.[3][6][7][8]

Within the landscape of medicinal chemistry, the 1,4-diazepane ring system represents a "privileged scaffold." Its seven-membered, nitrogen-containing structure offers a three-dimensional diversity that is well-suited for creating ligands that can interact with complex biological targets.[9][10][11] The homologation of a piperazine ring to the 1,4-diazepane scaffold has been shown to remarkably improve σ1 receptor affinity and selectivity.[12] This guide provides a comprehensive overview of the application and evaluation of novel 1,4-diazepane-based compounds as sigma receptor ligands, offering detailed protocols from synthesis to in vitro and in vivo characterization.

Section 1: Synthesis and Structural Elucidation

The synthesis of 1,4-diazepane-based ligands typically involves multi-step procedures. A common approach is the conformational expansion of previously developed piperidine-based compounds, which has proven effective in enhancing affinity for both σ1 and σ2 receptor subtypes.[1][13]

Protocol 1.1: General Synthesis of N-Aryl-N'-alkyl-1,4-diazepanes

This protocol outlines a representative reductive amination approach to synthesize substituted 1,4-diazepanes. The rationale for this method is its high efficiency and tolerance for a wide variety of functional groups on both the aryl and alkyl substituents, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Materials:

  • 1-Boc-1,4-diazepane

  • Appropriate aryl halide (e.g., bromobenzofuran)

  • Appropriate alkyl aldehyde or ketone

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Toluene, Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks, Condenser, Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Glassware for column chromatography

  • NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

  • Step 1: N-Arylation (Buchwald-Hartwig Amination):

    • To a solution of 1-Boc-1,4-diazepane (1.0 eq) in dry toluene, add the aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Causality Insight: The Buchwald-Hartwig reaction is a robust method for forming C-N bonds. The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like Xantphos, facilitates the cross-coupling between the amine and the aryl halide.

    • Purge the flask with an inert gas and heat the reaction at 100-110 °C for 12-24 hours, monitoring progress by TLC.

    • After cooling, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to obtain the N-aryl-1-Boc-1,4-diazepane.

  • Step 2: Boc-Deprotection:

    • Dissolve the product from Step 1 in DCM and add TFA (5-10 eq) dropwise at 0 °C.

    • Causality Insight: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under many reaction conditions but is easily cleaved under acidic conditions, such as with TFA, to liberate the secondary amine for further functionalization.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over Na2SO4 and concentrate to yield the N-aryl-1,4-diazepane.

  • Step 3: N-Alkylation (Reductive Amination):

    • Dissolve the N-aryl-1,4-diazepane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE.

    • Add STAB (1.5 eq) portion-wise to the mixture.

    • Causality Insight: Reductive amination is a versatile method for N-alkylation. The amine and carbonyl compound first form a transient iminium ion, which is then selectively reduced by the mild hydride reagent STAB. STAB is preferred over harsher reagents like sodium borohydride as it is less likely to reduce the starting aldehyde/ketone.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the combined organic layers, concentrate, and purify by silica gel chromatography to obtain the final 1,4-diazepane-based ligand.

  • Step 4: Structural Confirmation:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Characterization Protocols

After successful synthesis, a series of in vitro assays are required to determine the ligand's affinity, selectivity, and functional profile at sigma receptors.

Workflow for In Vitro Ligand Characterization

Caption: Workflow for the in vitro evaluation of 1,4-diazepane-based sigma receptor ligands.

Protocol 2.1: Radioligand Binding Assays for σ1 and σ2 Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[14] The principle is competitive displacement: the unlabeled test ligand competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of test ligand that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Guinea pig liver membrane homogenates (high density of σ1 receptors).[14]

  • For σ2 assays: Rat liver membrane homogenates or specific cell line membranes (e.g., SK-N-SH).

  • Radioligands: [3H]-(+)-pentazocine (for σ1), [3H]-ditolylguanidine ([3H]-DTG) (for σ1/σ2).[14][15]

  • Masking agent: (+)-Pentazocine (non-radioactive).

  • Non-specific binding agent: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (1,4-diazepane derivatives) dissolved in DMSO.

  • 96-well filter plates (GF/B or GF/C filters).

  • Scintillation cocktail and vials.

Equipment:

  • Microplate centrifuge, Plate shaker

  • Filtration manifold (Cell harvester)

  • Liquid scintillation counter

Step-by-Step Methodology:

A. σ1 Receptor Binding Assay:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).

    • 25 µL of test compound dilution.

    • 50 µL of [3H]-(+)-pentazocine (final concentration ~2-3 nM, near its Kd).

    • 100 µL of guinea pig liver membrane suspension.

  • Incubate at 37°C for 90 minutes with gentle shaking.

  • Causality Insight: Incubation allows the binding reaction to reach equilibrium. Haloperidol, at a high concentration, occupies all sigma receptors, thus any remaining radioligand binding is considered non-specific (e.g., to the filter plate).

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

B. σ2 Receptor Binding Assay:

  • The protocol is similar to the σ1 assay, but with critical modifications.

  • Causality Insight: Since [3H]-DTG binds to both σ1 and σ2 sites, a masking agent is required to isolate σ2 binding.[14] (+)-Pentazocine is a σ1-selective ligand and is added at a concentration sufficient to saturate all σ1 receptors, ensuring that [3H]-DTG only binds to available σ2 sites.

  • In the 96-well plate, add all components as above, but with these changes:

    • Use rat liver membranes.

    • Use [3H]-DTG as the radioligand (final concentration ~3-5 nM).

    • Crucially, add 300 nM (+)-pentazocine to all wells to mask the σ1 receptors.

  • Follow steps 3-7 as described for the σ1 assay.

Data Presentation: Ligand Affinity and Selectivity

Summarize the binding data in a clear, tabular format.

Compound IDScaffold Modificationσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Ref-Cpd-A Piperidine Core15.2150.89.9
DZ-001 Diazepane-Benzofuran8.028.03.5
DZ-002 Diazepane-Quinoline12.545.13.6
DZ-003 Diazepane-Dibenzyl7.4392.253.0

Data are hypothetical, based on trends reported in the literature.[1][12]

Protocol 2.2: Predictive Assay for Functional Activity (Agonist vs. Antagonist)

Determining whether a ligand is an agonist or antagonist can be challenging. One predictive in vitro method relies on allosteric modulation of the σ1R by phenytoin (DPH).[7][8]

  • Principle: DPH is an allosteric modulator that increases the binding affinity of σ1R agonists but not antagonists.[8] By performing a competitive binding assay in the presence and absence of DPH, a shift in the Ki value can indicate agonist activity.

Methodology:

  • Perform the σ1 receptor binding assay (Protocol 2.1A) for the test compound under two conditions:

    • Condition 1: Absence of DPH.

    • Condition 2: Presence of a fixed concentration of DPH (e.g., 100 µM).

  • Calculate the Ki for the test compound in both conditions.

  • Interpretation:

    • Agonist: A significant decrease in the Ki value (increase in affinity) in the presence of DPH suggests agonist properties.

    • Antagonist: No significant change in the Ki value suggests antagonist properties.

Protocol 2.3: Neuroprotection Assay Against Oxidative Stress

Many σ1R ligands exhibit neuroprotective properties.[6][13][16] This protocol assesses the ability of 1,4-diazepane ligands to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Hydrogen peroxide (H₂O₂).

  • Test compounds (1,4-diazepane derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • 96-well cell culture plates.

Methodology:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Causality Insight: Pre-treatment allows the ligand to engage with σ1 receptors and initiate downstream protective signaling cascades before the cellular insult occurs. The σ1R chaperone function can help stabilize the ER and mitochondria, mitigating the subsequent damage from oxidative stress.[5]

  • Induce oxidative stress by adding H₂O₂ to the wells (final concentration typically 100-200 µM) for 24 hours. Include control wells (no H₂O₂, no compound) and H₂O₂-only wells.

  • After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the EC50 (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Section 3: In Vivo Characterization

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential in a complex biological system.

The Role of Sigma-1 Receptors in Neuroprotection

Caption: Agonist activation of σ1R at the MAM mitigates cellular stress, promoting neuronal survival.

Protocol 3.1: Evaluation in a Mouse Model of Neuropathic Pain

σ1R antagonists have been shown to potentiate opioid analgesia and possess antiallodynic effects, making them promising for treating neuropathic pain.[8]

Model: Chronic Constriction Injury (CCI) model in mice.

Methodology:

  • Induction of Neuropathy: Anesthetize mice and perform the CCI surgery by placing loose ligatures around the sciatic nerve. This procedure reliably induces mechanical allodynia (pain in response to a non-painful stimulus) within 7-14 days.

  • Drug Administration: Administer the 1,4-diazepane-based ligand (identified as a potential antagonist) or vehicle control via an appropriate route (e.g., intraperitoneal injection, i.p.).

  • Behavioral Testing (Von Frey Test):

    • Place the mouse in an elevated mesh-floor chamber and allow it to acclimate.

    • Causality Insight: The Von Frey test quantifies mechanical sensitivity. A series of calibrated filaments are applied to the plantar surface of the hind paw. Neuropathic animals will withdraw their paw at a much lower force than healthy animals. An effective drug will increase the paw withdrawal threshold, indicating an analgesic effect.

    • Determine the 50% paw withdrawal threshold using the up-down method at baseline (post-surgery, pre-drug) and at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA). A significant increase in the withdrawal threshold in the treated group indicates that the compound has anti-allodynic activity.

Conclusion and Future Directions

The 1,4-diazepane scaffold provides a versatile platform for the design of potent and selective sigma receptor ligands. The protocols detailed in this guide offer a systematic framework for the synthesis, in vitro characterization, and in vivo evaluation of these novel compounds. By combining robust binding assays with predictive functional screens and relevant disease models, researchers can effectively identify and optimize lead candidates. Future work should focus on elucidating the precise structure-activity relationships that govern affinity and functional activity at σ1 and σ2 receptors, paving the way for the development of next-generation therapeutics for complex neurological disorders.

References

  • Abate, C., El Aissi, R., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

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  • Abate, C., El Aissi, R., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Abate, C., El Aissi, R., et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

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  • Kim, H. Y., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. PubMed. [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. [Link]

  • Asano, K., et al. (2021). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. ResearchGate. [Link]

  • De Costa, B. R., et al. (2006). Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. ResearchGate. [Link]

  • Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. [Link]

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  • Burnstock, G., et al. (2022). Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][10][13]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists. PubMed. [Link]

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Application

Application Note: A Validated HPLC Method for Purity Analysis of 5-Methyl-1,4-diazepane via Pre-Column Derivatization

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Methyl-1,4-diazepane purity. The inherent analytical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Methyl-1,4-diazepane purity. The inherent analytical challenges of this molecule, namely its high polarity and lack of a native UV chromophore, are overcome through a pre-column derivatization strategy. The method utilizes m-Toluoyl Chloride to form a stable, UV-active derivative, enabling sensitive and reliable analysis by Reversed-Phase HPLC (RP-HPLC) with UV detection. The protocol herein is detailed, providing step-by-step instructions for sample preparation, derivatization, and chromatographic analysis. Furthermore, this document outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a quality control environment.

Introduction: The Analytical Challenge

5-Methyl-1,4-diazepane is a cyclic diamine, a chemical scaffold of interest in pharmaceutical development. As with many aliphatic amines, its analysis by conventional RP-HPLC presents significant difficulties. The primary obstacles are:

  • Lack of a Chromophore: The molecule does not possess a structure that absorbs ultraviolet (UV) light, rendering standard HPLC-UV detection ineffective for achieving the required sensitivity.[1]

  • High Polarity: The polar nature of the amine functional groups leads to poor retention on non-polar stationary phases like C18, causing the analyte to elute at or near the solvent front, co-eluting with potential polar impurities and making quantification unreliable.[1]

To address these issues, several strategies can be employed. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography (IPC) offer viable alternatives for retaining polar compounds[2][3][4], pre-column derivatization is a widely accepted and robust approach that simultaneously solves both the detection and retention challenges.[5][6] This technique involves reacting the analyte with a labeling agent to introduce a chromophoric or fluorophoric tag, which not only enhances detector response but also typically increases the hydrophobicity of the molecule, improving its chromatographic behavior on a reversed-phase column.[1]

This note details a method based on derivatization with m-Toluoyl Chloride, which reacts with both the primary and secondary amines of 5-Methyl-1,4-diazepane to form stable, UV-active amide derivatives.

Methodological Framework & Experimental Protocol

Principle of Derivatization

The derivatization reaction involves the acylation of the primary and secondary amine groups of 5-Methyl-1,4-diazepane with m-Toluoyl Chloride in a basic medium. The resulting di-substituted derivative incorporates two toluoyl groups, which act as strong chromophores, allowing for sensitive UV detection.

Materials and Reagents
  • Standards: 5-Methyl-1,4-diazepane reference standard (purity ≥99%)

  • Reagents:

    • m-Toluoyl Chloride (≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Sodium Bicarbonate

    • Hydrochloric Acid (0.1 M)

  • Equipment:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Vortex mixer

    • Heating block or water bath

Chromatographic Conditions

All chromatographic parameters were optimized for the separation of the derivatized 5-Methyl-1,4-diazepane from potential impurities and derivatizing agent artifacts.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50-80% B20-25 min: 80% B25-27 min: 80-50% B27-30 min: 50% B
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Sodium Bicarbonate Solution (0.5 M): Dissolve 4.2 g of Sodium Bicarbonate in 100 mL of HPLC-grade water.

  • m-Toluoyl Chloride Solution (10 mg/mL): Dissolve 100 mg of m-Toluoyl Chloride in 10 mL of Acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Methyl-1,4-diazepane reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M Hydrochloric Acid to ensure stability and protonation.[1]

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

Derivatization Protocol
  • Pipette 100 µL of the Working Standard Solution (or sample solution) into an HPLC vial.

  • Add 200 µL of the 0.5 M Sodium Bicarbonate solution to the vial.

  • Add 200 µL of the 10 mg/mL m-Toluoyl Chloride solution.

  • Immediately cap the vial and vortex for 30 seconds.

  • Place the vial in a heating block or water bath set to 60°C for 15 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • Add 500 µL of the sample diluent (Acetonitrile:Water, 50:50) to the vial.

  • The sample is now ready for injection into the HPLC system.

Experimental Workflow Diagram

Sources

Method

Application Notes and Protocols for the Use of 5-Methyl-1,4-diazepane Dihydrochloride in Catalysis

Introduction: The Emerging Role of Diamine Ligands in Modern Catalysis In the landscape of transition metal catalysis, the design and application of ancillary ligands are of paramount importance, as they directly influen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Diamine Ligands in Modern Catalysis

In the landscape of transition metal catalysis, the design and application of ancillary ligands are of paramount importance, as they directly influence the catalyst's stability, activity, and selectivity. While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have historically dominated the field, there is a growing interest in the utilization of simpler, more accessible, and cost-effective ligand scaffolds. Among these, N,N'-dialkyl-substituted diamines, such as 5-Methyl-1,4-diazepane, are emerging as a promising class of ligands. Their unique steric and electronic properties, conferred by the seven-membered ring and the N-methyl substituent, make them intriguing candidates for a variety of catalytic transformations.

This technical guide provides a comprehensive overview of the potential application of 5-Methyl-1,4-diazepane dihydrochloride as a ligand precursor in palladium-catalyzed cross-coupling reactions, with a specific focus on the Buchwald-Hartwig amination. As a dihydrochloride salt, the ligand is air-stable and easy to handle, liberating the active free diamine ligand in situ under the basic conditions typical of these reactions. We will delve into the mechanistic rationale for its use, provide a detailed, step-by-step protocol for a model reaction, and discuss the expected outcomes and potential for optimization.

The Scientific Rationale: Why 5-Methyl-1,4-diazepane?

The efficacy of a ligand in a catalytic cycle is a function of its electronic and steric properties. 5-Methyl-1,4-diazepane, a cyclic diamine, offers a unique combination of attributes that make it a compelling candidate for catalysis:

  • Chelation and Stability: As a bidentate ligand, it can chelate to a metal center, forming a stable complex. The seven-membered ring of the diazepane scaffold imparts a specific bite angle and conformational flexibility that can influence the geometry and reactivity of the catalytic species.

  • Electron-Donating Nature: The two nitrogen atoms are strong sigma-donors, which increases the electron density on the metal center. This enhanced electron density can facilitate key steps in the catalytic cycle, such as the oxidative addition of aryl halides to the palladium(0) center in cross-coupling reactions.[1]

  • Steric Influence: The methyl group at the 5-position introduces a degree of steric hindrance that can modulate the coordination environment of the metal. This steric bulk can promote the final reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, leading to faster product formation.[1]

  • In-situ Generation: The use of the dihydrochloride salt provides a convenient and stable precursor to the active ligand. The free diamine is generated in situ by the base present in the reaction mixture, which is a common component of Buchwald-Hartwig amination reactions.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in pharmaceuticals, agrochemicals, and materials.[2][3] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The general transformation is depicted below:

Caption: A generalized workflow for the palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Considerations: The Role of the Diamine Ligand

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. The 5-Methyl-1,4-diazepane ligand (L) plays a crucial role in several of these steps.

Diagram 2: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the electron-rich Pd(0) complex, which is stabilized by the 5-Methyl-1,4-diazepane ligand. The electron-donating nature of the diamine ligand facilitates this step.

  • Amine Coordination and Deprotonation: The incoming amine (R¹R²NH) displaces the halide from the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex. The dihydrochloride salt of the ligand is converted to the free base by the stoichiometric base at the beginning of the reaction.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the metal. The steric bulk of the ligand can promote this step, regenerating the active Pd(0) catalyst.

Expected Results and Optimization

For the model reaction described, high yields (typically >80%) of the desired product, 4-(p-tolyl)morpholine, are expected. However, the efficiency of the reaction can be influenced by several factors, and optimization may be necessary for different substrates.

Table 2: Parameters for Optimization

ParameterVariationRationale
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃The strength and nature of the base can significantly affect the rate of amine deprotonation and the overall reaction kinetics.
Solvent Toluene, Dioxane, THFThe polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Temperature 80-120 °CHigher temperatures generally increase the reaction rate, but may also lead to catalyst decomposition or side reactions.
Ligand Loading 1-5 mol%The concentration of the ligand can affect the formation of the active catalytic species and the overall efficiency of the reaction.
Co-ligand Addition of a bulky phosphine ligand (e.g., XPhos, SPhos) in conjunction with the diamine.In some cases, a combination of ligands can provide synergistic effects, enhancing catalytic activity and stability. [4]

Conclusion and Future Outlook

5-Methyl-1,4-diazepane dihydrochloride represents a readily available and promising precursor for a bidentate N,N'-dialkyl diamine ligand in transition metal catalysis. Its application in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offers a potentially cost-effective and efficient alternative to more complex ligand systems. The protocol and mechanistic insights provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this and related diamine ligands. Further studies into its application in other cross-coupling reactions, as well as in asymmetric catalysis, are warranted and could unveil new and valuable synthetic methodologies.

References

  • Stoltz, B. M., et al. (2021). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. [Source details to be added based on a specific, citable paper if found; for now, this is a placeholder based on search result][5]

  • Locati, L., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Source details to be added based on a specific, citable paper if found; for now, this is a placeholder based on search result][4]

  • Wolfe, J. P., et al. (2014). Carboamination for the Synthesis of Saturated 1,4-Benzodiazepines. [Source details to be added based on a specific, citable paper if found; for now, this is a placeholder based on search result][6]

  • Buchwald, S. L., et al. (2007). Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine−Palladium Complexes via Density Functional Theory and Experimental Studies. [Source details to be added based on a specific, citable paper if found; for now, this is a placeholder based on search result][7]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • MDPI. (2021). Special Issue : Design, Synthesis, and Catalytic Applications of Metal Complexes. [Link]

  • MDPI. (2010). Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions. [Link]

  • NIH. (2021). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. [Link]

  • NIH. (2019). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • NIH. (2015). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • NIH. (2015). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • OSTI.GOV. (2019). Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. [Link]

  • ResearchGate. (2020). 1,4‐Diazepane Ring‐Based Systems. [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot. [Link]

  • ResearchGate. (2015). A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • stoltz2.caltech.edu. (n.d.). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4- diazepan-5-ones. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 1,4-diazepane synthesis

Welcome to the Technical Support Center for 1,4-Diazepane Synthesis. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered when synthesizing and functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Diazepane Synthesis. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered when synthesizing and functionalizing the 1,4-diazepane (homopiperazine) scaffold.

Unlike standard 5- or 6-membered heterocycles, the 7-membered diazepane ring presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice, focusing instead on the causality of these failures and providing self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: Ring Formation & Alkylation Anomalies

Q1: When attempting the direct cyclization of ethylenediamine with 1,3-dibromopropane, I am isolating polymeric mixtures instead of the 7-membered 1,4-diazepane ring. Why is this happening, and how do I fix it?

The Causality: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. In an unprotected state, the intermolecular alkylation between two separate ethylenediamine molecules outpaces the intramolecular cyclization required to close the ring [1]. This kinetic competition leads to linear oligomerization and cross-linked polymers.

The Solution: The Richman-Atkins Macrocyclization Strategy To force intramolecular cyclization, you must pre-organize the molecule using bulky protecting groups, such as p-toluenesulfonyl (Tosyl) or tert-butyloxycarbonyl (Boc) [1]. The bulky Tosyl groups induce the Thorpe-Ingold effect (gem-dialkyl effect), compressing the internal bond angles of the precursor and bringing the reactive termini into close spatial proximity, thereby favoring ring closure over polymerization.

G N1 Ethylenediamine N2 Tosyl Protection (TsCl, Pyridine, 0°C) N1->N2 N3 N,N'-Ditosylethylenediamine N2->N3 N4 Cyclization (1,3-Dibromopropane, Base) N3->N4 N5 1,4-Ditosylhomopiperazine N4->N5 N6 Deprotection (HBr/AcOH, Reflux) N5->N6 N7 1,4-Diazepane N6->N7

Workflow for the synthesis of 1,4-diazepane via Tosyl-protected cyclization.

Self-Validating Protocol: Tosyl-Protected Cyclization

  • Protection: Dissolve ethylenediamine in anhydrous pyridine and cool to 0°C. Add TsCl slowly.

    • Validation Checkpoint: An exothermic reaction will occur, followed by the formation of a dense white precipitate (pyridinium chloride).

  • Cyclization: Dissolve the resulting N,N'-ditosylethylenediamine in DMF. Add anhydrous K₂CO₃ and 1,3-dibromopropane. Heat to 90°C for 12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the diamine (Rf ~0.2) and the appearance of a distinct, less polar spot (Rf ~0.6).

  • Deprotection: Suspend the 1,4-ditosylhomopiperazine in 33% HBr in acetic acid. Reflux for 24 hours [1].

    • Validation Checkpoint: The opaque suspension will transition into a clear solution as the highly soluble deprotected amine hydrobromide salt forms.

Note: Recent advancements also allow for catalytic synthesis of 1,4-diazacycles via hydrogen-borrowing diol-diamine coupling using Ruthenium catalysts, which avoids halide waste entirely [3].

Q2: How do I control the mono-alkylation of an unprotected 1,4-diazepane core without forming dialkylated byproducts?

The Causality: The two secondary amines at positions 1 and 4 have nearly identical pKa values. Once mono-alkylated, the resulting tertiary amine can sometimes increase the electron density of the ring, failing to sufficiently deactivate the remaining secondary amine against further electrophilic attack [2].

The Solution: Employ a statistical bias. Use a strict 2.5 to 5.0 molar excess of 1,4-diazepane relative to your alkylating agent[2]. Add the electrophile dropwise via a syringe pump over 2-3 hours at 0°C to ensure the local concentration of the electrophile remains infinitesimally low, maximizing the probability that it reacts with an unsubstituted diazepane molecule.

Section 2: Lactam Reduction Bottlenecks

Q3: My LiAlH₄ reduction of 1,4-diazepane-5,7-dione is incomplete, yielding aminal intermediates and partially reduced lactams. How can I drive this to completion?

The Causality: The reduction of cyclic diamides (diazepanediones) proceeds through a highly stable lithium-aluminate hemiaminal intermediate. Because of the steric constraints of the 7-membered ring, the collapse of this intermediate to expel oxygen and form the iminium ion (which is subsequently reduced to the amine) is kinetically slow [4]. If the reaction is quenched prematurely, the stable intermediate hydrolyzes back into a partially reduced lactam.

The Solution: You must provide sufficient thermal energy (extended reflux) and utilize a highly specific quenching mechanism (the Fieser method) to break down the aluminate complexes without destroying the product.

Reduction S1 Incomplete Reduction of Diazepanedione S2 Check LiAlH4 Quality S1->S2 S3 Fresh Reagent? S2->S3 S4 Quench & Replace S3->S4 No S5 Optimize Conditions S3->S5 Yes S6 Increase Reflux Time (24h in THF) S5->S6 S7 Switch to Borane-THF S5->S7 S8 Complete Reduction S6->S8 S7->S8

Troubleshooting logic tree for incomplete lactam reduction in diazepane synthesis.

Self-Validating Protocol: Optimized LiAlH₄ Reduction & Fieser Workup

  • Reaction: Suspend 3.0 to 4.0 eq of fresh LiAlH₄ in anhydrous THF at 0°C. Slowly add the diazepanedione. Reflux for a minimum of 24 hours.

    • Validation Checkpoint: Sustained hydrogen gas evolution will cease after the initial addition, indicating the formation of the stable intermediate.

  • The Fieser Quench: Cool the flask to 0°C. For every x grams of LiAlH₄ used, carefully add exactly x mL of DI water dropwise.

    • Validation Checkpoint: Vigorous bubbling will occur; the grey suspension will begin to turn white.

  • Base Addition: Add x mL of 15% aqueous NaOH.

    • Validation Checkpoint: The mixture will temporarily become less viscous.

  • Final Hydration: Add 3x mL of DI water and stir vigorously for 15-30 minutes.

    • Validation Checkpoint: The lithium aluminate salts will precipitate as a dense, granular white solid that is extremely easy to filter through a Celite pad, leaving the basic 1,4-diazepane freely dissolved in the THF filtrate.

Section 3: Purification and Isolation Strategies

Q4: Unreacted 1,4-diazepane is co-eluting with my mono-alkylated product on silica gel. How do I separate them effectively?

The Causality: Both 1,4-diazepane and its mono-alkylated derivatives are highly polar, basic amines. On standard silica gel, the secondary and tertiary amines act as strong hydrogen-bond acceptors to the acidic silanol groups (Si-OH) on the stationary phase [2]. This causes severe tailing, resulting in broad peaks that overlap and co-elute.

The Solution: Standard silica gel chromatography is often inadequate for free diazepanes. You must either mask the basicity of the silica gel, change the stationary phase, or utilize orthogonal physical properties (like volatility or salt solubility).

Table 1: Quantitative Comparison of 1,4-Diazepane Purification Methods

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity (GC/MS)Scalability
Silica Gel (Gradient + 5% Et₃N) Dialkylated byproducts60-70%>95%Low-Medium
Cation Exchange Resin (Dowex) Non-basic organics, salts85-95%>98%High
Vacuum Distillation High-boiling oligomers75-85%>99%High
HCl Salt Precipitation Neutral impurities80-90%>98%Medium-High

Application Note: If you must use chromatography, pre-treat your silica column by flushing it with 5% Triethylamine (Et₃N) in your non-polar solvent. The Et₃N irreversibly binds to the most acidic silanol sites, preventing your diazepane from sticking to the column and drastically sharpening your elution bands [2]. Alternatively, converting the crude mixture to a hydrochloride salt and recrystallizing from ethanol/ether is the most scalable method for achieving >98% purity.

References

  • Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, ACS Publications, 2023. Available at:[Link]

  • Lipeeva, A. V., et al. "Oximes of seven-membered heterocyclic compounds containing two heteroatoms." Chemistry of Heterocyclic Compounds, Sciendo. Available at:[Link]

Optimization

Optimizing reaction conditions for 5-Methyl-1,4-diazepane synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Methyl-1,4-diazepane. It addresses common challenges and frequently aske...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Methyl-1,4-diazepane. It addresses common challenges and frequently asked questions in a problem-solution format to optimize reaction conditions and troubleshoot experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 5-Methyl-1,4-diazepane?

A1: The synthesis of 5-Methyl-1,4-diazepane can be approached through several effective routes. The most prevalent methods include:

  • Reductive Amination: This is a widely used method which can involve a one-pot reaction between a suitable amine precursor and a ketone, followed by reduction. For instance, a plausible route involves the reaction of N-benzylethylenediamine with 1-acetoxy-2-butanone followed by in-situ reduction of the resulting imine.[1]

  • Intramolecular Cyclization: This strategy often involves the formation of a linear precursor containing both amine functionalities, which is then induced to cyclize to form the seven-membered diazepane ring. This can be a crucial step in the synthesis of chiral diazepanes.[2]

  • Biocatalytic Asymmetric Reductive Amination: For stereospecific synthesis, particularly for chiral pharmaceuticals, imine reductases (IREDs) can be employed for the intramolecular reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity.[3]

  • Domino Processes: These are step- and atom-economical methods that can generate the diazepane ring from simple starting materials in a single operation.[4][5]

Q2: I am getting a low yield during the intramolecular cyclization step. What are the likely causes and how can I improve it?

A2: Low yields in intramolecular cyclization are a common issue. The primary factors to investigate are the reaction temperature and the choice and amount of base. In a documented synthesis of a similar chiral diazepane, it was found that lower reaction temperatures and a precise amount of base (1.2 equivalents of sodium methoxide) significantly improved the yield.[2] Running the reaction at room temperature instead of elevated temperatures can sometimes prevent side reactions and decomposition.

Q3: My final product is impure, and I am having trouble with purification. What are some common impurities and how can I remove them?

A3: Impurities can arise from incomplete reactions, side reactions, or the degradation of starting materials or products. Common impurities might include unreacted starting materials, linear amides from incomplete cyclization, or byproducts from side reactions.

For purification, column chromatography on silica gel is a standard method.[1] However, if impurities co-elute with the product, consider the following:

  • Solvent System Optimization: A systematic trial of different solvent systems with varying polarities for column chromatography can help in achieving better separation.

  • Alternative Purification Techniques: Depending on the properties of your compound and the impurities, techniques like fractional distillation (if the compound is a liquid and thermally stable), crystallization, or preparative HPLC could be effective.

  • Chemical Treatment: If the impurity is acidic or basic, an acid-base wash during the workup can help in its removal.

Troubleshooting Guide

Problem 1: Incomplete Reductive Amination

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting materials (amine and ketone).

  • The yield of the desired 5-Methyl-1,4-diazepane is low.

Possible Causes & Solutions:

CauseProposed Solution
Inefficient Imine Formation The initial condensation between the amine and ketone to form the imine may be slow or incomplete. Try extending the reaction time for imine formation before adding the reducing agent.[1]
Weak Reducing Agent The chosen reducing agent (e.g., sodium borohydride) may not be sufficiently reactive. Consider using a more powerful reducing agent like sodium triacetoxyborohydride or lithium aluminum hydride.[1][2]
Reaction Temperature The reaction may be too slow at the current temperature. While imine formation is often done at room temperature, the reduction step might benefit from being performed at 0°C to control reactivity and side reactions.[1][2]
pH of the Reaction Mixture The pH can influence both imine formation and the stability of the reducing agent. Ensure the reaction conditions are optimal for the chosen reagents.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting materials or the desired product.

  • Difficulty in isolating the pure product.

Possible Causes & Solutions:

CauseProposed Solution
Over-alkylation In reductive amination, the newly formed secondary amine can sometimes react further. Using a stoichiometric amount of the ketone can help minimize this.
Polymerization Under certain conditions, especially with reactive starting materials, polymerization can occur. Running the reaction at a lower concentration (higher dilution) can favor intramolecular cyclization over intermolecular polymerization.
Side reactions of protecting groups If using protecting groups (e.g., Boc or Cbz), ensure they are stable to the reaction conditions. For example, some protecting groups might be cleaved under acidic or basic conditions used in the reaction.

Experimental Protocols

Illustrative Protocol for Racemic 1-Benzyl-5-methyl-1,4-diazepane via Reductive Amination

This protocol is based on general principles of reductive amination and similar reported syntheses.[1]

  • Reaction Setup: In a round-bottom flask, dissolve N-benzylethylenediamine (1.0 eq) in a suitable solvent like methanol or dichloromethane.

  • Addition of Ketone: Add 1-acetoxy-2-butanone (1.1 eq) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. Monitor the reaction by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Visualizing the Workflow

General Reductive Amination Workflow

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1,4-diazepane Dihydrochloride

Welcome to the technical support guide for the synthesis and yield optimization of 5-Methyl-1,4-diazepane Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 5-Methyl-1,4-diazepane Dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-tested insights to help you troubleshoot common issues and maximize your yield and purity.

Overview of Synthetic Strategy

5-Methyl-1,4-diazepane is a crucial seven-membered heterocyclic scaffold found in numerous pharmacologically active agents. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and reliable synthetic route involves a multi-step process beginning with the reductive amination of a suitable amine with a keto-acetal, followed by deprotection, cyclization, and final salt formation.

This guide will focus on a robust and scalable pathway: the reaction of N-benzylethylenediamine with 1-acetoxy-2-butanone, followed by reductive cyclization and subsequent debenzylation and salt formation. We will dissect each stage of this process, highlighting critical parameters and potential pitfalls.

Visualizing the General Workflow

The overall synthetic strategy can be visualized as a three-stage process. Each stage has its own set of challenges that must be carefully managed to ensure a high overall yield.

Caption: General workflow for the synthesis of 5-Methyl-1,4-diazepane dihydrochloride.

Optimized Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Stage 1: Synthesis of Racemic 1-Benzyl-5-methyl-1,4-diazepane

Materials:

  • N-benzylethylenediamine (1.0 eq)

  • 1-acetoxy-2-butanone (1.1 eq)

  • Methanol or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylethylenediamine (1.0 eq) in methanol or DCM.

  • Imine Formation: Add 1-acetoxy-2-butanone (1.1 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.

    • Expert Insight: The formation of the imine is crucial. You can monitor its formation via Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot indicates imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 30 minutes.

    • Causality Check: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. Its slow addition at 0 °C is critical to control the reaction exotherm and prevent over-reduction or side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction completion by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic 1-benzyl-5-methyl-1,4-diazepane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield in Stage 1 (Reductive Amination)

Q: My yield of 1-benzyl-5-methyl-1,4-diazepane is significantly lower than expected. What are the likely causes?

A: Low yields at this stage typically stem from one of three areas: imine formation, the reduction step, or work-up losses.

Potential Cause Explanation & Solution
Incomplete Imine Formation The equilibrium may not favor the imine. Solution: Ensure your reagents are dry. Water can hydrolyze the imine back to the starting materials. Consider adding a dehydrating agent like anhydrous MgSO₄ during the imine formation step.
Ineffective Reduction The reducing agent may have degraded or is not suitable. Solution: Use fresh NaBH(OAc)₃. While NaBH₄ can be used, it is less selective and can reduce the starting ketone. If using NaBH₄, the reaction must be kept at a low temperature.
Side Reactions Over-reduction or competing reactions can occur. Solution: Ensure the portion-wise addition of the reducing agent at 0 °C to control the reaction temperature. This minimizes the risk of reducing the ketone before imine formation.
Poor Extraction The product may remain in the aqueous layer if the pH is too low. Solution: During the work-up, ensure the aqueous layer is basic (pH > 9) by adding sufficient sodium bicarbonate. This ensures the amine product is in its free base form and is more soluble in the organic extraction solvent.
Visualizing the Troubleshooting Process

Troubleshooting_Low_Yield Problem Low Yield in Stage 1 Check1 Analyze Imine Formation (TLC/¹H NMR of crude) Problem->Check1 Check2 Evaluate Reduction Step Problem->Check2 Check3 Review Work-up Procedure Problem->Check3 Cause1a Incomplete Reaction Check1->Cause1a Solution1a Use dry reagents. Add dehydrating agent. Cause1a->Solution1a Cause2a Degraded Reducing Agent Check2->Cause2a Cause2b Side Reactions Check2->Cause2b Solution2a Use fresh NaBH(OAc)₃. Cause2a->Solution2a Solution2b Ensure slow addition of reducing agent at 0 °C. Cause2b->Solution2b Cause3a Poor Extraction Check3->Cause3a Solution3a Ensure aqueous layer is basic (pH > 9) during extraction. Cause3a->Solution3a

Caption: Decision tree for troubleshooting low yield in the reductive amination stage.

Problem 2: Presence of Impurities in the Final Product

Q: After salt formation, my final product shows impurities in the NMR spectrum. How can I improve the purity?

A: Purity issues often trace back to the purification of the free base before salt formation.

  • Ineffective Chromatography: The polarity of the eluent for column chromatography must be optimized. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Residual Benzyl Groups: If the debenzylation (hydrogenolysis) step is incomplete, you will have N-benzylated impurities. Ensure the catalyst (e.g., Pd/C) is active, and the reaction is run under sufficient hydrogen pressure for an adequate amount of time.

  • Solvent Impurities: Ensure all solvents are thoroughly removed under vacuum before proceeding to the salt formation step. Residual solvents can become trapped in the final crystalline product.

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for the nitrogen? A: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) can be used. The choice of protecting group will affect the deprotection strategy. For example, a Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), whereas a benzyl group is removed by catalytic hydrogenation.

Q: What is the best way to form the dihydrochloride salt? A: The most common method is to dissolve the purified free base in a suitable anhydrous solvent (like diethyl ether or isopropanol) and then bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The dihydrochloride salt will precipitate out and can be collected by filtration.

Q: My reaction stalls and does not go to completion. What should I do? A: A stalled reaction can be due to several factors. Check the quality of your reagents, especially the reducing agent. Ensure the reaction temperature is appropriate; some reductive aminations may require gentle heating to proceed to completion. Finally, verify the stoichiometry of your reactants. An excess of one reactant may sometimes inhibit the reaction.

References

  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • ACS Publications. (2020, July 13). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]

  • PMC. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in....
Optimization

Technical Support Center: Synthesis of 5-Methyl-1,4-diazepane

Welcome to the technical support guide for the synthesis of 5-Methyl-1,4-diazepane and its common precursors, such as 1-benzyl-5-methyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-1,4-diazepane and its common precursors, such as 1-benzyl-5-methyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a key intermediate in the synthesis of pharmaceuticals like the orexin receptor antagonist Suvorexant.[1]

This guide moves beyond standard protocols to address the nuanced challenges and frequent side reactions encountered during synthesis. Here, we provide in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you navigate these complexities and improve your yield, purity, and overall success.

Section 1: The Reductive Amination Approach

Reductive amination is a cornerstone method for synthesizing substituted amines and is frequently employed for the construction of the 1-benzyl-5-methyl-1,4-diazepane core.[1] While powerful, this one-pot reaction of an amine, a carbonyl compound, and a reducing agent involves multiple equilibrium steps, creating opportunities for side reactions if not properly controlled.[2][3]

FAQ 1: My reductive amination yield is low, and TLC/LC-MS analysis shows multiple byproducts. What are the most common side reactions?

This is a frequent issue stemming from the delicate balance between imine formation and reduction. The primary culprits are typically incomplete reaction, over-alkylation, and undesired reactions of the hemiaminal intermediate.

Troubleshooting Guide: Identifying and Mitigating Key Side Reactions

  • Problem A: Incomplete Reaction

    • Symptoms: Significant amounts of starting materials (e.g., N-benzylethylenediamine, 1-acetoxy-2-butanone) remain in the final reaction mixture.

    • Causality: The initial formation of the imine or iminium ion is often the rate-limiting step and is highly dependent on pH and the removal of water. If the equilibrium does not favor the imine, the reducing agent will have nothing to act upon.

    • Solution:

      • pH Control: The reaction should be slightly acidic (pH 4-6) to catalyze imine formation without protonating the starting amine, which would render it non-nucleophilic. Acetic acid can be used as a catalyst.[3]

      • Water Removal: While not always necessary for all reducing agents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the imine-formation equilibrium forward.

      • Staged Addition: Allow the amine and carbonyl compound to stir for 2-4 hours to facilitate imine formation before introducing the reducing agent.[1]

  • Problem B: Over-alkylation

    • Symptoms: Detection of tertiary amine byproducts. Direct alkylation of amines is notoriously difficult to control, and while reductive amination mitigates this, it doesn't eliminate the risk entirely.[2] The newly formed secondary amine product can compete with the primary amine starting material, reacting with another molecule of the carbonyl compound and getting reduced to a tertiary amine.

    • Causality: This occurs when the secondary amine product is sufficiently nucleophilic and reaction conditions (e.g., excess carbonyl, prolonged reaction time) allow for a second reductive amination event.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the carbonyl component to ensure the primary amine is consumed, but avoid a large excess that would drive over-alkylation.[1]

      • Choice of Reducing Agent: Use a milder, more sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the reduction of iminium ions over ketones/aldehydes and is less likely to cause over-alkylation compared to more reactive hydrides.[2][3]

Diagram: Competing Pathways in Reductive Amination

G Start_Amine N-Benzylethylenediamine (Primary Amine) Imine Imine Intermediate Start_Amine->Imine Imine Formation (Reversible) Carbonyl 1-Acetoxy-2-butanone Carbonyl->Imine Imine Formation (Reversible) Product Desired Product (1-Benzyl-5-methyl-1,4-diazepane) Imine->Product Reduction Side_Product Over-alkylation Product (Tertiary Amine) Product->Side_Product Unwanted Second Reductive Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine Reducing_Agent->Product

Caption: Desired vs. undesired pathways in reductive amination.

FAQ 2: Which reducing agent is optimal for this synthesis?

The choice of reducing agent is critical for balancing reactivity and selectivity. While several options exist, they are not interchangeable.

Troubleshooting Guide: Selecting the Right Reducing Agent

Reducing AgentAdvantagesDisadvantages & Side ReactionsRecommended Use
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting carbonyl if added too early. Requires careful pH control. Can lead to over-reduction.[2]Suitable for robust substrates where selectivity is not a primary concern. Best used after imine formation is confirmed.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminium ions, even in the presence of aldehydes/ketones.[2]Toxicity risk: Can release toxic HCN gas under acidic conditions. Requires careful handling and waste disposal.[4]Effective for one-pot reactions, but safety concerns often lead to the selection of alternatives in process chemistry.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and does not require stringent pH control.[3] Low risk of over-alkylation. Tolerates sensitive functional groups.Delivers only one hydride equivalent. Less soluble in some solvents.Highly Recommended: Generally the best choice for this synthesis due to its high selectivity and improved safety profile.
Catalytic Hydrogenation (H₂, Pd/C) "Green" option with high atom economy; byproduct is water. Ideal for large-scale synthesis.[4]Requires specialized high-pressure equipment. Catalyst can be sensitive to poisoning. May reduce other functional groups (e.g., de-benzylation).Excellent for process scale-up if the necessary equipment is available and other functional groups are compatible.

Section 2: The Intramolecular Cyclization Approach

An alternative strategy involves the formation of the diazepane ring via an intramolecular cyclization of a suitable linear precursor. This method's success hinges on favoring the intramolecular reaction over competing intermolecular pathways.

FAQ 3: My intramolecular cyclization to form the diazepane ring is giving a low yield (<50%), with what appears to be polymeric material. How can I improve this?

Low yields in cyclization reactions are almost always due to competition from intermolecular side reactions, such as polymerization.[5] The outcome is a battle between kinetics and concentration.

Troubleshooting Guide: Optimizing Intramolecular Cyclization

  • Problem: Intermolecular Polymerization

    • Symptoms: Low yield of the desired cyclic product, formation of an insoluble or high-molecular-weight residue.

    • Causality: At high concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule. This leads to the formation of dimers, trimers, and ultimately, polymers.

    • Solution Protocol (High-Dilution Principle):

      • Setup: Use a syringe pump for the slow, controlled addition of the linear precursor solution to a larger volume of refluxing solvent containing the necessary base (e.g., CH₃ONa).[5]

      • Concentration: The final concentration of the substrate in the reaction flask should be kept very low (typically 0.01–0.001 M) to ensure the ends of a single molecule are in high "effective concentration" relative to other molecules.

      • Temperature & Base: As reported, yields can be highly sensitive to temperature and the amount of base. Lowering the temperature from 58 °C to room temperature has been shown to improve yields significantly in related systems.[5] An optimization screen of base equivalents (e.g., 1.1, 1.5, 2.0 eq.) is recommended.

Diagram: Intramolecular vs. Intermolecular Pathways

G Precursor Linear Amino-Halide Precursor Intra Intramolecular Attack Precursor->Intra High Dilution (Favored) Inter Intermolecular Attack Precursor->Inter High Concentration (Disfavored) Product Desired 5-Methyl-1,4-diazepane Intra->Product Polymer Polymer / Dimer Side Product Inter->Polymer

Caption: Concentration dictates the outcome of cyclization reactions.

Section 3: Purification and Chiral Resolution

Obtaining the final product in high purity, particularly as a single enantiomer, is critical for its use in pharmaceutical development. The (R)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane is a key intermediate for Suvorexant.[1]

FAQ 4: How can I effectively separate the (R) and (S) enantiomers of 1-benzyl-5-methyl-1,4-diazepane?

Since the racemic synthesis is often more straightforward, chiral resolution via the formation of diastereomeric salts is a common and scalable method.[1][6]

Troubleshooting Guide: Chiral Resolution Protocol

  • Problem: Inefficient or Incomplete Separation of Enantiomers

    • Symptoms: The enantiomeric excess (ee) of the product after resolution is low, as determined by chiral HPLC.

    • Causality: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system, leading to co-precipitation. The crystallization kinetics may also be too fast, trapping impurities.

    • Optimized Protocol (Adapted from related methods[1][6][7]):

      • Salt Formation: Dissolve the racemic 1-benzyl-5-methyl-1,4-diazepane (1.0 eq) in a suitable solvent like methanol, ethanol, or acetone. Add a solution of a chiral resolving agent, such as (D)-Tartaric acid or (+)-2,3-Dibenzoyl-D-Tartaric acid (DBTA) (0.6-1.0 eq), in the same solvent.

      • Crystallization: Stir the mixture at room temperature or slightly elevated temperature to ensure dissolution, then cool it slowly to allow for selective crystallization of one diastereomeric salt. Seeding with a small crystal of the desired pure salt can significantly improve selectivity and yield.

      • Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

      • Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution to pH > 10 with an aqueous base (e.g., NaOH, Na₂CO₃).

      • Extraction: Extract the liberated, enantiomerically-enriched free base with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Analysis: Determine the enantiomeric excess (ee) of the final product using a validated chiral HPLC method.

References

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. (2025). Benchchem.
  • Process for the preparation of suvorexant. (2024).
  • Process for the preparation of suvorexant and intermediates useful in the synthesis thereof. (2015).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1,4-diazepane Dihydrochloride

Welcome to the Technical Support Center for the purification of 5-Methyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Methyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this hygroscopic and often challenging compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction to Purification Challenges

5-Methyl-1,4-diazepane dihydrochloride is a valuable building block in medicinal chemistry. However, its purification is often complicated by several factors:

  • Hygroscopicity: As a diamine dihydrochloride salt, the compound readily absorbs moisture from the atmosphere, which can affect its physical state, handling, and downstream reactions.

  • High Polarity: The presence of two protonated amine groups makes the molecule highly polar, influencing its solubility profile and chromatographic behavior.

  • Potential for Impurities: Synthesis of the 1,4-diazepane ring can lead to various process-related impurities, including starting materials, by-products from incomplete cyclization, and over-alkylation products.

This guide will address these challenges head-on, providing you with the knowledge to optimize your purification protocols and obtain high-purity 5-Methyl-1,4-diazepane Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: My 5-Methyl-1,4-diazepane dihydrochloride is a sticky solid or oil. What is the likely cause and how can I handle it?

A1: The most probable cause is the hygroscopic nature of the dihydrochloride salt. Similar to other amine hydrochlorides, it readily absorbs atmospheric moisture, leading to a change in its physical state from a crystalline solid to a sticky mass or oil.

Troubleshooting and Handling Recommendations:

  • Drying: Ensure the material is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove absorbed water. The use of a drying agent like phosphorus pentoxide (P₄O₁₀) in a desiccator is also effective.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during weighing and transfer, to minimize moisture uptake.

  • Azeotropic Removal of Water: For small amounts, co-evaporation with an anhydrous solvent like toluene can sometimes help to remove residual water.

Q2: I am struggling to find a suitable single solvent for recrystallization. What are my options?

A2: Finding a single solvent that effectively dissolves 5-Methyl-1,4-diazepane dihydrochloride when hot and provides poor solubility when cold can be challenging due to its high polarity. A mixed-solvent system is often the most effective approach.

Recommended Solvent Systems to Explore:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot water, and then slowly add hot ethanol as an anti-solvent until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

  • Methanol/Isopropanol: Methanol is a good solvent for polar compounds. Dissolve the material in a minimum of hot methanol and then add isopropanol as an anti-solvent.

  • Ethanol/Ethyl Acetate: Similar to the above, use ethanol as the primary solvent and ethyl acetate as the anti-solvent.

The key is to find a solvent pair where the compound is soluble in one ("solvent") and less soluble in the other ("anti-solvent"), and the two solvents are miscible.[1]

Q3: My compound streaks badly on a silica gel column. How can I improve the chromatography?

A3: Streaking of basic amines on acidic silica gel is a common issue due to strong acid-base interactions. The protonated amines in the dihydrochloride salt will have a very strong affinity for the silica surface.

Chromatography Troubleshooting:

  • Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based reversed-phase column.

  • Modify the Mobile Phase: If using silica gel is unavoidable, the mobile phase must be modified. A common approach for basic amines is to add a small amount of a competing amine, like triethylamine or ammonia, to the eluent. However, for a dihydrochloride salt, a highly polar mobile phase is necessary. A gradient elution with a system like dichloromethane/methanol with a small percentage of aqueous HCl might be effective.

  • Ion-Exchange Chromatography: This technique can be very effective for separating ionic compounds like dihydrochloride salts.

Troubleshooting Guides

Guide 1: Recrystallization Challenges

Issue: Oiling Out During Recrystallization

  • Causality: The compound is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated.

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of the better solvent to decrease the saturation point.

    • Allow the solution to cool more slowly. Seeding with a small crystal of pure product can also encourage crystallization over oiling out.[2]

Issue: No Crystal Formation Upon Cooling

  • Causality: The solution is not supersaturated, meaning too much solvent was used initially.

  • Solution:

    • Gently evaporate some of the solvent to increase the concentration.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound.

    • Cool the solution in an ice bath or even a dry ice/acetone bath for a short period.

Issue: Low Recovery After Recrystallization

  • Causality: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary for dissolution.

    • After filtration, cool the mother liquor in an ice bath for an extended period to maximize crystal precipitation.

    • Consider a second recrystallization of the material recovered from the mother liquor.

Guide 2: Identification and Removal of Impurities

Common Potential Impurities:

Based on general synthesis routes for 1,4-diazepanes, which often involve the reaction of a diamine with a dielectrophile, potential impurities include:

  • Unreacted Starting Materials: e.g., 1,2-diaminopropane.

  • By-products of Incomplete Cyclization: Linear amino-amides or amino-alcohols.

  • Over-alkylation Products: If alkylating agents are used in subsequent steps.

  • Residual Solvents: From the reaction or initial purification steps.

Troubleshooting Impurity Removal:

Impurity TypeIdentification MethodPurification Strategy
Unreacted Starting Materials ¹H NMR, LC-MSRecrystallization is often effective. A wash with a solvent in which the starting material is soluble but the product is not may also work.
Incomplete Cyclization By-products ¹H NMR, LC-MSThese are often more polar than the desired product. Column chromatography on alumina or reversed-phase silica may be necessary.
Over-alkylation Products ¹H NMR, LC-MSThese can be difficult to separate. Careful control of stoichiometry during synthesis is key. Recrystallization may be effective if the polarity difference is significant.
Residual Solvents ¹H NMRDrying under high vacuum, with gentle heating if the compound is stable, is the most effective method.

Analytical Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent (like trifluoroacetic acid) or a buffer is a good starting point for purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities. The presence of unexpected signals can indicate the presence of by-products or residual solvents. For the dihydrochloride salt, the spectra should be acquired in a solvent like D₂O or DMSO-d₆.

Experimental Protocols

Protocol 1: General Recrystallization from a Mixed-Solvent System (Ethanol/Water)

This protocol is a starting point and should be optimized for your specific material.

  • Dissolution: In a clean Erlenmeyer flask, add the crude 5-Methyl-1,4-diazepane dihydrochloride. Add a minimal amount of hot deionized water with stirring and gentle heating (e.g., in a water bath) until the solid is fully dissolved.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot ethanol dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot water until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent and moisture.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 5-Methyl-1,4-diazepane dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks corresponding to the product and any visible impurities. The presence of signals that do not correspond to the product or the solvent indicates the presence of impurities. Residual starting materials or solvents can often be identified by their characteristic chemical shifts.

Visualizations

Diagram 1: General Purification Workflow

Purification_Workflow Crude Crude 5-Methyl-1,4-diazepane dihydrochloride Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (if insoluble impurities) Dissolve->Filter Optional Cool Slow Cooling & Crystallization Dissolve->Cool Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under High Vacuum Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A general workflow for the purification of 5-Methyl-1,4-diazepane dihydrochloride by recrystallization.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling Oiling Out? Start->Oiling NoCrystals No Crystals? Oiling->NoCrystals No Reheat Re-heat & Add More 'Good' Solvent Oiling->Reheat Yes LowYield Low Yield? NoCrystals->LowYield No Evaporate Evaporate Some Solvent NoCrystals->Evaporate Yes CheckSolvent Use Minimum Hot Solvent LowYield->CheckSolvent Yes Reheat->Start Retry Evaporate->Start Retry CheckSolvent->Start Retry

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • MIT OpenCourseWare. (n.d.). Recrystallization. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9138-9148.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

Sources

Optimization

💡 Troubleshooting &amp; FAQ: The Mechanics of Over-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of selectively mono-alkylating symmetrical diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of selectively mono-alkylating symmetrical diamines.

1,4-Diazepane (homopiperazine) is a highly valuable scaffold in drug discovery, but its two secondary amines make it highly susceptible to over-alkylation. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each experimental choice and self-validating protocols to ensure strict mono-alkylation.

Q1: Why is mono-alkylation of 1,4-diazepane so difficult compared to other amines? A: The challenge is fundamentally kinetic and electronic. When you alkylate one of the secondary amines on 1,4-diazepane, the newly added alkyl group exerts an electron-donating inductive effect. This often makes the resulting mono-alkylated intermediate more nucleophilic (or equally nucleophilic) than the starting material. Because 1,4-diazepane is a flexible seven-membered ring, steric hindrance from the first alkyl group does not sufficiently block the second nitrogen. Consequently, the rate constant for the second alkylation ( k2​ ) is often greater than or equal to the first ( k1​ ), leading to rapid di-alkylation (over-alkylation) before the starting material is fully consumed.

Q2: What is the most robust batch strategy to prevent this? A: The most reliable batch method is In Situ Mono-protonation followed by Protection . By exploiting the basicity of the diamine, you can add exactly one equivalent of acid (e.g., HCl or acetic acid) to form a mono-salt. The protonated amine becomes non-nucleophilic, leaving exactly one free amine to react with a protecting group like (Boc)₂O[1][2]. Once the mono-Boc-1,4-diazepane is isolated, you can safely alkylate the remaining nitrogen and subsequently remove the Boc group.

Q3: Can we achieve direct mono-alkylation without protecting groups? A: Yes, through two advanced methodologies:

  • Continuous Flow Chemistry: Over-alkylation in batch reactors is exacerbated by poor mixing, creating localized high concentrations of the electrophile. Continuous flow microreactors solve this via high-turbulence T-mixers and strict residence time control, ensuring the mono-alkylated product is swept out of the reaction zone before k2​ can take over[3].

  • Borrowing Hydrogen (BH) Catalysis: Instead of using highly reactive alkyl halides, BH catalysis uses alcohols. A transition metal catalyst (e.g., Ru or Ir) temporarily oxidizes the alcohol to an aldehyde, the diamine forms an imine, and the metal hydride reduces it back. This pathway is highly selective for mono-alkylation because the intermediate imine electronically and sterically deactivates the molecule against a second reaction[4].

📊 Strategy Comparison Data

The following table summarizes the quantitative performance of various mono-alkylation strategies to help you select the right approach for your scale and resources.

StrategyMechanism of ControlTypical Yield (Mono)ScalabilityKey Advantage
Mono-Boc Protection Steric/Electronic deactivation85–95%HighHighly reliable; easy chromatographic purification.
In Situ Mono-protonation pH-dependent nucleophilicity75–85%MediumAvoids complex protecting group steps; uses cheap reagents.
Continuous Flow Kinetic control & rapid mixing80–91%Very HighChromatography-free potential; high throughput (g/h).
Borrowing Hydrogen Imine intermediate reduction70–93%MediumGreen chemistry; utilizes stable alcohols instead of halides.

🔬 Mechanistic & Workflow Visualizations

Mechanism A 1,4-Diazepane (Starting Material) B Mono-alkylated Intermediate (Highly Nucleophilic) A->B Direct Alkylation (Fast) D Mono-protected Intermediate (e.g., Mono-Boc) A->D pH Control / 1 eq (Boc)2O C Di-alkylated Product (Over-alkylation) B->C Uncontrolled (Faster, k2 ≥ k1) E Target Mono-alkylated Product D->E 1. Alkylation 2. Deprotection

Mechanistic divergence: Uncontrolled direct alkylation vs. controlled protection-deprotection pathway.

FlowSetup P1 Pump A: 1,4-Diazepane (0.7 M) Mix T-Mixer (High Turbulence) P1->Mix P2 Pump B: Alkylating Agent (0.7 M) P2->Mix Reactor PTFE Tubular Reactor (Strict Residence Time) Mix->Reactor Instant Mixing Quench In-line Quench (Stop Reaction) Reactor->Quench Kinetic Control Out Mono-alkylated Product Quench->Out

Continuous flow microreactor setup for kinetic control of mono-alkylation.

🧪 Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Selective Mono-Boc Protection via In Situ Mono-protonation[1][2]

This protocol uses hydrodynamics and pH to chemically deactivate one of the two nitrogen atoms.

Step 1: Mono-salt Formation

  • Dissolve 1,4-diazepane (100 mmol, 10.0 g) in 100 mL of a 1:1 mixture of Water/Methanol.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add exactly 1.0 equivalent of 1M HCl (100 mL) over 30 minutes under vigorous stirring.

  • Validation Checkpoint 1: Measure the pH of the solution. It must be between 8.5 and 9.0. If the pH is >9.5, unprotonated diamine remains (risk of di-Boc formation). If pH < 7.5, both amines are protonated (reaction will stall).

Step 2: Boc Protection

  • Dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 100 mmol, 21.8 g) in 50 mL of Methanol.

  • Add the (Boc)₂O solution dropwise to the mono-salt solution at 0 °C over 2 hours.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: Perform TLC (DCM:MeOH:NH₄OH 90:9:1). You should observe a strong spot for the mono-Boc product (ninhydrin active, Rf ~0.4) and minimal di-Boc product (ninhydrin inactive, UV active, Rf ~0.9).

Step 3: Workup and Self-Validation

  • Evaporate the methanol under reduced pressure.

  • Adjust the aqueous layer to pH 12 using 2M NaOH (this deprotonates the unreacted secondary amine).

  • Extract with Dichloromethane (3 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 3: Run a ¹H NMR. The integration of the Boc tert-butyl protons (singlet, ~1.45 ppm, 9H) against the diazepane ring protons (multiplets, ~1.8-3.5 ppm, 10H) must be exactly 9:10.

Protocol 2: Continuous Flow Mono-Alkylation[3]

This protocol utilizes kinetic control to outpace the rate of over-alkylation.

Step 1: System Priming

  • Equip a continuous flow system with a high-turbulence T-mixer and a 0.5 mm diameter PTFE tubular reactor (volume = 10 mL).

  • Prime the system with anhydrous Acetonitrile at a flow rate of 1.0 mL/min.

Step 2: Reagent Preparation

  • Solution A: Prepare a 0.5 M solution of 1,4-diazepane in anhydrous Acetonitrile.

  • Solution B: Prepare a 0.45 M solution of the alkyl halide (e.g., benzyl bromide) and 0.5 M of Diisopropylethylamine (DIPEA) in anhydrous Acetonitrile. Note the slight sub-stoichiometry of the electrophile to further suppress di-alkylation.

Step 3: Execution and Tuning

  • Set Pump A and Pump B to a flow rate of 0.5 mL/min each. This yields a total flow rate of 1.0 mL/min and a residence time of exactly 10 minutes in the 10 mL reactor.

  • Direct the output into a collection flask containing a quench solution (e.g., saturated aqueous NaHCO₃ or a primary amine scavenger resin).

  • Validation Checkpoint 1: Collect the first 5 mL of output and analyze via LC-MS. You should see >85% mono-alkylated mass, <5% di-alkylated mass, and unreacted starting material. If di-alkylation >10%, increase the total flow rate to 1.5 mL/min (reducing residence time to 6.6 minutes).

📚 References

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron (Continuous Flow Methods). ResearchGate. Available at:[Link]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted In the 1-Position by an Electron Withdrawing Group. ResearchGate. Available at:[Link]

  • Transition metal-catalyzed substitution of alcohols by N-nucleophiles. Chem. Soc. Rev. / DICP. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Methyl-1,4-diazepane and Its Salts

Welcome to the technical support center for 5-Methyl-1,4-diazepane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methyl-1,4-diazepane and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation.

The stability of 5-Methyl-1,4-diazepane, a key building block in medicinal chemistry, is critical for the integrity and reproducibility of your research. This document provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices for handling and storage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: I observe new, unexpected peaks in the HPLC analysis of my stored 5-Methyl-1,4-diazepane sample.

  • Potential Cause 1: Hydrolytic Degradation. The 1,4-diazepane ring can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions. This can lead to ring-opening, forming linear amine impurities. For instance, studies on related 1,4-benzodiazepines show hydrolysis of the azomethine bond under acidic conditions.[1][2][3][4]

  • Troubleshooting Steps:

    • Verify pH: Ensure your sample is not stored in a solution with a pH outside the neutral range (pH 6-8). If working with a salt form, such as the dihydrochloride, be aware that the solution will be acidic and may accelerate degradation over time.

    • Solvent Purity: Use high-purity, anhydrous solvents for reconstitution and storage. Trace amounts of acid or base impurities in solvents can catalyze degradation.

    • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric CO2, which can form carbonic acid in the presence of moisture.

  • Potential Cause 2: Oxidative Degradation. Secondary amines, like those in the 1,4-diazepane ring, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.

  • Troubleshooting Steps:

    • Solvent Quality: Use freshly opened, high-purity solvents. Ethers, for example, can form explosive peroxides over time.

    • Avoid Metal Contamination: Use high-quality glassware and avoid contact with metal spatulas or containers that could leach metal ions, which can catalyze oxidation.

    • Inert Atmosphere: Storing under an inert atmosphere will also protect against oxidation.

Issue 2: My 5-Methyl-1,4-diazepane salt has a clumpy or discolored appearance after storage.

  • Potential Cause: Hygroscopicity. Amine salts, particularly hydrochlorides, can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause the solid to become sticky, clumpy, or discolored, and can also lead to hydrolytic degradation.

  • Troubleshooting Steps:

    • Storage Conditions: Always store 5-Methyl-1,4-diazepane and its salts in a tightly sealed container in a desiccator or a controlled low-humidity environment.[5]

    • Handling: When handling the compound, do so in a glove box or a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.

    • Drying: If you suspect your material has absorbed moisture, it may be possible to dry it under a high vacuum, but be aware that this may not reverse any degradation that has already occurred.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Methyl-1,4-diazepane and its salts?

A1: For optimal stability, 5-Methyl-1,4-diazepane and its salts should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C or room temperature (see supplier data) Lower temperatures generally slow down degradation kinetics.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) Protects against oxidation and reaction with atmospheric CO2/moisture.[5]
Light Protected from light (amber vial) Minimizes the risk of photolytic degradation.[6]

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |

Q2: What are the likely degradation pathways for 5-Methyl-1,4-diazepane?

A2: Based on the chemistry of related 1,4-diazepine structures, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the C-N bonds within the diazepane ring, particularly under acidic or basic conditions, leading to ring-opened products.[1][7]

  • Oxidation: Oxidation of the secondary amine functionalities, potentially leading to N-oxides or other oxidized species.

  • Photodegradation: Although not specifically documented for this compound, many nitrogen-containing heterocycles are susceptible to degradation upon exposure to UV or visible light.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[8][9][10]

1. Sample Preparation:

  • Prepare a stock solution of 5-Methyl-1,4-diazepane (or its salt) in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v) and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

  • Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][11][12]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating 5-Methyl-1,4-diazepane from its potential degradation products.[9][13][14]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm, as aliphatic amines have low UV absorbance) or Mass Spectrometry (MS) for better sensitivity and identification of unknown peaks.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] The specificity will be demonstrated by the ability to separate the main peak from all degradation peaks generated during the forced degradation study.

Visualizations

Degradation_Pathway cluster_main 5-Methyl-1,4-diazepane cluster_degradation Degradation Products A 5-Methyl-1,4-diazepane B Ring-Opened Products A->B  Hydrolysis (Acid/Base) C Oxidized Products (e.g., N-oxides) A->C  Oxidation (O2, Peroxides) D Photodegradation Products A->D  Photolysis (UV/Vis Light)

Caption: Plausible degradation pathways for 5-Methyl-1,4-diazepane.

Troubleshooting_Workflow Start Instability Observed (e.g., new HPLC peaks, discoloration) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere, Container) Start->Check_Storage Check_Handling Review Handling Procedures (Solvents, pH, Exposure Time) Check_Storage->Check_Handling Storage OK Implement_CAPA Implement Corrective Actions (e.g., Use fresh solvent, store in desiccator) Check_Storage->Implement_CAPA Storage Issue Found Identify_Degradant Characterize Impurity (e.g., LC-MS) Check_Handling->Identify_Degradant Handling OK Check_Handling->Implement_CAPA Handling Issue Found Identify_Degradant->Implement_CAPA End Stability Issue Resolved Implement_CAPA->End

Caption: Troubleshooting workflow for stability issues.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 65(8), 1198-204. [Link]

  • Mayer, W., Erbe, S., Wolf, G., & Voigt, R. (1974). [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules]. Pharmazie, 29(10-11), 700-7. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of pharmaceutical sciences, 65(8), 1198-204. [Link]

  • BenchChem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • ICH. (2022). Forced Degradation – A Review.
  • ResearchGate. (n.d.). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • BenchChem. (n.d.). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers.
  • BLD Pharm. (n.d.). 2138042-41-6|5-Methyl-1,4-diazepane dihydrochloride.
  • ThaiScience. (2010). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Chiang Mai J. Sci., 37(3), 459.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • European Medicines Agency. (2023).
  • SciSpace. (n.d.).
  • SGS Life Science Services. (2011).
  • Ann Pharm Fr. (1970). [Study of benzo-(f)-diazepine-1,4 derivatives employed in therapeutics. II. Identification and assay by gas-phase chromatography of benzo-(f)-diazepine-1,4 derivatives, their main metabolites and compounds formed by their acid hydrolysis]. 28(7), 477-86.
  • (n.d.). Solvent Miscibility Table.
  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Theoretical Study of 1, 4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution.
  • (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.
  • National Center for Biotechnology Information. (n.d.). benzyl (5S)
  • Saito, K., et al. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Chemical & Pharmaceutical Bulletin, 69(3), 258-264.
  • ChemicalBook. (2025). 5-Methyl-[1][15]diazepane | 22777-05-5.

  • The Thai Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur. 39(4), 127-140.
  • Cook, J. M., et al. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][15]diazepine-3-carboxylate does not influence bioavailability. PMC.

  • Barnett, C., Marshall, D. R., Mulligan, L. A., & Lloyd, D. (1971). Diazepines. Part XIV. Reactivities of positions 5 and 6 in 2,3-dihydro-1,4-diazepines towards quasi-aromatic substitution by bromine. Journal of the Chemical Society B: Physical Organic, 1529-1533.
  • ChemScene. (n.d.). 150651-61-9 | 1-Benzyl-5-methyl-1,4-diazepane.
  • (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
  • Darwish, H. W., et al. (2020).
  • ResearchGate. (n.d.).
  • (2026).
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
  • Czaja, M., et al. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines?
  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-.
  • PubMed. (n.d.).

Sources

Optimization

Removal of impurities from 5-Methyl-1,4-diazepane dihydrochloride

Welcome to the Technical Support Center for the purification and handling of 5-Methyl-1,4-diazepane dihydrochloride . As a critical chiral building block in the synthesis of complex pharmaceuticals (such as orexin recept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-Methyl-1,4-diazepane dihydrochloride .

As a critical chiral building block in the synthesis of complex pharmaceuticals (such as orexin receptor antagonists like Suvorexant)[1][2], the purity of 5-Methyl-1,4-diazepane dihydrochloride directly dictates the success of downstream coupling reactions. This guide is engineered for researchers and process chemists, providing field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to eliminate heavy metals, organic precursors, and chiral impurities.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: We observe a brownish-gray tint in our 5-Methyl-1,4-diazepane dihydrochloride batches. What is the cause, and why do standard organic washes fail to remove it? A1: A brownish tint is the hallmark of residual Palladium (Pd) leaching from the Pd/C catalyzed hydrogenolysis (debenzylation) of the 1-benzyl-5-methyl-1,4-diazepane precursor[3]. Standard organic washes fail because the 1,4-diazepane ring acts as a potent bidentate ligand, strongly chelating the leached Pd ions. To remove it, you must break this coordination complex. This is achieved by free-basing the salt and treating the organic phase with a thiol-functionalized silica scavenger. The "soft" sulfur atoms in the thiol groups have a thermodynamically higher affinity for the "soft" Pd species than the "hard" nitrogen atoms of the diazepane ring, effectively stripping the metal from the product.

Q2: Our chiral HPLC indicates 3-5% of the (5S)-enantiomer in our (5R)-5-Methyl-1,4-diazepane dihydrochloride. Can we upgrade the enantiomeric excess (ee) by simply recrystallizing the dihydrochloride salt? A2: No. Direct recrystallization of the dihydrochloride salt is thermodynamically inefficient for chiral enrichment because the enantiomeric salts possess identical solubilities in achiral solvents. To resolve this, you must construct a self-validating chiral resolution system. By converting the mixture back to the free base and reacting it with a chiral resolving agent like (D)-tartaric acid, you generate diastereomeric salts[2]. These diastereomers have distinct crystal lattice energies and solubilities, allowing the (5R)-tartrate salt to selectively crystallize out of a methanol/tetrahydrofuran matrix.

Q3: We are detecting unreacted 1-benzyl-5-methyl-1,4-diazepane in the final API. Why does this persist? A3: The debenzylation step can stall prematurely due to catalyst poisoning by the newly formed secondary amine product[1][3]. Because both the benzylated precursor and the debenzylated product are basic amines, they will co-precipitate when HCl is introduced to form the salt. Removal requires strict pH-controlled extraction prior to salt formation, exploiting the slight pKa difference between the secondary amine (product) and the tertiary amine (impurity).

Q4: Our dihydrochloride salt rapidly turns into a sticky paste on the benchtop. Is this a chemical degradation impurity? A4: This is a moisture-induced physical degradation. 5-Methyl-1,4-diazepane dihydrochloride is exceptionally hygroscopic. While water itself acts as an impurity, it also disrupts the crystal lattice and promotes hydrolytic degradation over time. Handling must be strictly conducted in a dry environment (e.g., a nitrogen-purged glovebox), and crystallization should utilize anhydrous solvents like ethyl acetate, which is preferred for hydrochloride salt formation due to its optimal solubility profile and ability to exclude water[4].

Part 2: Quantitative Impurity Profiling

The following table summarizes the critical quality attributes and causality-driven detection methods for 5-Methyl-1,4-diazepane dihydrochloride.

Impurity CategorySpecific ImpurityOrigin / CausalityDetection MethodRecommended Limit
Heavy Metals Palladium (Pd)Catalyst leaching from the debenzylation step[3].ICP-MS< 10 ppm
Organic Precursors 1-benzyl-5-methyl-1,4-diazepaneIncomplete hydrogenolysis / catalyst poisoning[1].HPLC-UV (210 nm)< 0.1%
Chiral Impurities (5S)-enantiomerRacemization or impure upstream dione starting material[1].Chiral HPLC< 0.5% (ee > 99%)
Inorganic Salts NaCl / LiClCarryover from aqueous workups or LAH reduction[5].Ion Chromatography< 0.1%
Solvents Moisture (H_2O)Extreme hygroscopicity of the dihydrochloride salt.Karl Fischer Titration< 1.0%

Part 3: Experimental Protocols for Impurity Removal

Protocol A: Free-Basing and Palladium Scavenging

Objective: Break Pd-amine chelation and isolate the organic free base.

  • Dissolution: Dissolve 100 g of crude 5-Methyl-1,4-diazepane dihydrochloride in 400 mL of deionized water.

  • Basification: Slowly add a 15% NaOH aqueous solution at 0-5°C until the pH stabilizes at 12-13. Causality: This completely deprotonates the dihydrochloride salt, releasing the lipophilic free base and preventing co-extraction of inorganic chloride salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers.

  • Metal Scavenging: Add 10 g of thiol-functionalized silica (e.g., SiliaMetS Thiol) to the combined organic phase. Stir vigorously at 40°C for 4 hours. Causality: The thiol groups covalently trap the leached Pd, pulling it out of the amine coordination sphere.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the silica-bound palladium.

Protocol B: Chiral Resolution via Tartrate Salt Formation

Objective: Enrich the (5R)-enantiomer to >99% ee.

  • Solvent Preparation: Prepare a solvent mixture of methanol and tetrahydrofuran (1:1 v/v)[2].

  • Salt Formation: Dissolve the Pd-free base of 5-methyl-1,4-diazepane in 250 mL of the solvent mixture at 20-30°C. Slowly add a solution of (D)-tartaric acid (1.0 eq) dissolved in 150 mL of the same solvent mixture over 120 minutes[2].

  • Crystallization: Stir the reaction mass for 3 hours. Causality: The (5R)-enantiomer forms a highly crystalline, insoluble diastereomeric salt with (D)-tartaric acid, while the (5S)-diastereomer remains soluble in the mother liquor.

  • Isolation: Filter the precipitate and wash with 50 mL of methyl tert-butyl ether (MTBE) to remove residual trapped organics.

Protocol C: Anhydrous Dihydrochloride Salt Formation

Objective: Generate the final, non-hygroscopic crystalline API.

  • Free-Basing the Tartrate: Suspend the pure (5R)-tartrate salt in water, basify to pH 12 with NaOH, and extract with anhydrous ethyl acetate.

  • Drying: Dry the organic layer over anhydrous MgSO_4 for 1 hour. Causality: Absolute removal of water is critical to prevent the final dihydrochloride salt from "oiling out" or forming a sticky paste[4].

  • Acidification: Cool the dried organic solution to 0-5°C. Slowly introduce anhydrous HCl gas (or a stoichiometric amount of HCl in isopropanol) until precipitation is complete.

  • Isolation: Collect the white crystalline precipitate via vacuum filtration under a strict nitrogen atmosphere. Immediately transfer to a vacuum desiccator.

Part 4: Process Visualization

PurificationWorkflow Start Crude 5-Methyl-1,4-diazepane 2HCl (Contains Pd, Enantiomers, Organics) FreeBase 1. Free-Basing (NaOH) 2. Organic Extraction (EtOAc) Start->FreeBase Dissociation of HCl Scavenge Palladium Scavenging (Thiol-Silica Resin) FreeBase->Scavenge Organic Phase Resolution Chiral Resolution (D-Tartaric Acid in MeOH/THF) Scavenge->Resolution Pd Removal SaltForm Anhydrous HCl Treatment & Crystallization Resolution->SaltForm Enantiomeric Enrichment Pure Pure (5R)-5-Methyl-1,4-diazepane 2HCl (>99% ee, <10 ppm Pd) SaltForm->Pure Final Isolation

Workflow for the systematic removal of impurities from 5-Methyl-1,4-diazepane dihydrochloride.

References

  • Sigma-Aldrich. "(5R)-5-methyl-1,4-diazepane dihydrochloride | 2416217-77-9". sigmaaldrich.com.
  • BenchChem. "Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers". benchchem.com.
  • RSC Publishing. "Synthesis and biological activity evaluation of azacycloheptane sulfonamide derivatives as potential orexin receptor antagonists". rsc.org.
  • BenchChem. "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide". benchchem.com.
  • Google Patents.
  • Smolecule. "Buy N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | 1197685-68-9". smolecule.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 5-Methyl-1,4-diazepane

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the chiral resolution of 5-methyl-1,4-diazepane—a critical building block for dual...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the chiral resolution of 5-methyl-1,4-diazepane—a critical building block for dual orexin receptor antagonists like Suvorexant[1]. Below, you will find validated workflows, troubleshooting guides for common experimental bottlenecks, and quantitative performance data.

Resolution Workflow Overview

G Racemic Racemic 5-Methyl-1,4-diazepane (N-protected) DBTA Classical Resolution (DBTA Salt Formation) Racemic->DBTA Acetone, Heat TED Cocrystallization ((R)-TED) Racemic->TED Acetonitrile HPLC Chiral HPLC (Stationary Phase) Racemic->HPLC Analytical/Prep DBTA_Salt Diastereomeric Salt Crystallization DBTA->DBTA_Salt TED_Cocrystal Cocrystal Slurry/Grinding TED->TED_Cocrystal Enantiomer_R (R)-Enantiomer (>95% ee) HPLC->Enantiomer_R Elution DBTA_Salt->Enantiomer_R Dissociation TED_Cocrystal->Enantiomer_R Dissociation

Workflow for the chiral resolution of 5-methyl-1,4-diazepane derivatives.

Troubleshooting Guides & Experimental Protocols

Q1: We are using dibenzoyl-D-tartaric acid (DBTA) to resolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate, but our enantiomeric excess (ee) is stalling at ~76%. How can we improve this?

Causality & Expert Insight: The limitation here is governed by the thermodynamic solubility product of the diastereomeric salts in your primary solvent (typically acetone). When the supersaturation level is too high, rapid kinetic precipitation causes the undesired (S)-enantiomer salt to co-precipitate, capping the ee at ~76.6%[2]. To break this ceiling, you must exploit a solvent switch that alters the solubility dynamics.

Self-Validating Protocol:

  • Initial Salt Formation: Dissolve (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and DBTA (0.5 to 1.0 eq) in acetone at 30–60°C until a clear solution forms[3].

  • Controlled Cooling: Cool the mixture to room temperature at a controlled rate to favor thermodynamic control.

  • Primary Filtration: Isolate the precipitate. Validation Step: Analyze the mother liquor via chiral HPLC; if the (S)-enantiomer is highly enriched, the primary crystallization was successful.

  • Recrystallization (The Fix): Resuspend the isolated salt (currently ~76% ee) in ethanol. Heat to reflux, then slowly cool. Ethanol selectively dissolves the residual (S)-salt, yielding the (R)-enantiomer DBTA salt at >95.4% ee[2].

  • Dissociation: Treat the upgraded salt with aqueous base and extract with an organic solvent to recover the enantiopure free base.

Q2: Classical resolution with DBTA is causing yield losses and requires massive solvent volumes during scale-up. Are there more scalable alternatives?

Causality & Expert Insight: Yes. Diastereomeric salts rely on ionic interactions, which can be highly sensitive to moisture and solvent variations at scale. Transitioning to a cocrystallization strategy using (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) leverages neutral, highly directional hydrogen-bonding networks. This creates a more predictable and robust crystalline lattice compared to ionic salts, significantly improving scalability and allowing for easier recovery of the resolving agent[2].

Self-Validating Protocol:

  • Salt Conversion: Convert the racemic free base into its hydrochloride salt[2].

  • Cocrystal Formation: Combine the racemic hydrochloride salt with (R)-TED (1:1 molar ratio) in acetonitrile[2].

  • Slurrying/Wet-Grinding: Slurry the mixture at room temperature. Validation Step: Periodically sample the solid phase for X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the disappearance of the physical mixture and the formation of the distinct cocrystal phase.

  • Isolation & Dissociation: Filter the (R)-diazepane HCl / (R)-TED cocrystal. Dissociate the cocrystal using a biphasic system (e.g., water/dichloromethane) to recover the (R)-TED in the organic layer and the enantiopure diazepane salt in the aqueous layer[2].

Q3: When analyzing enantiomeric purity via chiral HPLC, we observe severe peak tailing and poor baseline resolution. How do we fix this?

Causality & Expert Insight: 5-Methyl-1,4-diazepane contains two basic nitrogen atoms. The secondary amine at the 4-position interacts strongly with residual silanol groups on the chiral stationary phase, leading to peak tailing and overlapping retention times[4].

Self-Validating Protocol:

  • Orthogonal Protection: Before HPLC analysis (or preparative separation), protect the secondary amine using di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative[4].

  • Mobile Phase Optimization: Use a normal-phase system with a basic modifier. Add 0.1% diethylamine (DEA) to the mobile phase to suppress secondary interactions. Validation Step: The asymmetry factor (As) of the peaks should drop below 1.2, ensuring baseline separation and accurate integration of the ee[4].

Quantitative Data Summaries

Table 1: Comparison of Chiral Resolution Methods for 5-Methyl-1,4-diazepane Derivatives

Resolution MethodResolving Agent / PhaseTypical Yield (%)Typical ee (%)Scalability / Throughput
Diastereomeric Salt DBTA (in Acetone/EtOH)~31% (after recrystallization)>95.4%Moderate (requires large solvent volumes)
Cocrystallization (R)-TED (in Acetonitrile)>40%>98.0%High (robust lattice, easy recovery)
Preparative Chiral HPLC Chiral Stationary Phase~45% (theoretical max 50%)>99.0%Low (high cost, large waste generation)

Frequently Asked Questions (FAQs)

FAQ 1: Why is the (R)-enantiomer of 5-methyl-1,4-diazepane so critical? Answer: The (R)-enantiomer is the essential chiral core for synthesizing dual orexin receptor antagonists, most notably Suvorexant (Belsomra), used to treat insomnia. The specific 3D conformation dictated by the (R)-methyl group is required for optimal binding affinity to the OX1 and OX2 receptors[5].

FAQ 2: Can we bypass resolution entirely and use an asymmetric synthesis route? Answer: Yes. While classical resolution is common for large-scale manufacturing due to cheap starting materials, asymmetric synthesis routes exist. For instance, enzymatic transamination using engineered transaminases (e.g., CDX-017) can yield the chiral diazepane ring directly with >99% ee, circumventing the need for transition-metal catalysis or chiral separation[1].

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-1,4-diazepane Dihydrochloride

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges associated with this synthesis.

Introduction

5-Methyl-1,4-diazepane is a crucial seven-membered heterocyclic scaffold found in various pharmacologically active molecules.[1][2] Its synthesis, particularly on a larger scale, presents unique challenges related to ring formation, stereocontrol, purification, and salt formation. This guide provides in-depth, practical solutions to common issues encountered during the synthesis of its dihydrochloride salt, ensuring you can achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of 5-Methyl-1,4-diazepane Dihydrochloride.

Q1: What are the most common synthetic routes to the 5-Methyl-1,4-diazepane core?

A1: The primary strategies involve the construction of the 1,4-diazepane ring system. The most prevalent and scalable methods include:

  • Reductive Amination: This is a robust method involving the reaction of a suitable diamine, like N-substituted ethylenediamine, with a ketone or aldehyde precursor, followed by reduction of the resulting imine intermediate.[3]

  • Reduction of a Diazepanedione Intermediate: A highly effective route involves the synthesis of a cyclic dione (a lactam), which is then reduced to the diazepane ring using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5] This method is often preferred for achieving high purity and is central to the synthesis of related pharmaceutical intermediates.[4]

  • Domino Processes: Modern approaches utilize domino reactions where a 1,2-diamine is reacted with a suitable ketoester, leading to the formation of the diazepane ring in a single, efficient step.[6]

Q2: Why is the dihydrochloride salt form the common target?

A2: The free base of 5-Methyl-1,4-diazepane is typically an oil or low-melting solid that can be difficult to handle, purify, and store, especially at scale. Converting it to the dihydrochloride salt offers several advantages:

  • Improved Stability: Salts are generally more chemically stable than their free base counterparts.

  • Crystallinity: The dihydrochloride salt is a crystalline solid, which facilitates purification through recrystallization, leading to higher purity.

  • Ease of Handling: Crystalline solids are much easier to weigh, transfer, and formulate compared to oils.

  • Aqueous Solubility: The salt form typically enhances water solubility, which can be beneficial for downstream applications.

Q3: How is the stereochemistry at the C5 position controlled?

A3: The methyl group at the 5-position creates a chiral center. Control of this stereocenter is critical for pharmaceutical applications. There are two main strategies:

  • Chiral Resolution: A racemic mixture of 5-Methyl-1,4-diazepane (or a protected intermediate) is synthesized and then separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid or through preparative chiral High-Performance Liquid Chromatography (HPLC).[4][7]

  • Enantioselective Synthesis: The synthesis begins with a chiral starting material, such as (R)-3-aminobutyric acid, to build the desired stereocenter directly into the molecular framework.[4] This approach is often more efficient for large-scale production as it avoids the loss of 50% of the material inherent in a classical resolution.

Q4: What analytical techniques are essential for monitoring this synthesis?

A4: A combination of techniques is crucial for process control and quality assessment:

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used for monitoring reaction progress and identifying the formation of intermediates and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of intermediates and the final product.[3]

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the product when stereochemistry is a factor.[3][7]

  • Elemental Analysis: Confirms the elemental composition of the final dihydrochloride salt, ensuring the correct stoichiometry.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis and scale-up.

Problem 1: Low Yield During Ring Closure/Reduction

Low yields are often traced back to incomplete reactions, side product formation, or degradation. A common and scalable route proceeds via the reduction of a diazepanedione intermediate.

Workflow for Diazepanedione Reduction

start Start: (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione reagent Reagent: LiAlH₄ Solvent: Anhydrous THF start->reagent 1. Add Reagent process Reaction at 0 °C to RT reagent->process 2. Control Temperature workup Quench (e.g., with Na₂SO₄·10H₂O) & Filter process->workup 3. Monitor by TLC/LC-MS purify Purification: Column Chromatography workup->purify 4. Isolate Crude Product product Product: (R)-1-benzyl-5-methyl-1,4-diazepane purify->product 5. Obtain Pure Free Base start Start: Oily/Amorphous solid after adding HCl q1 {Is the free base pure? | Check by NMR/LC-MS} start->q1 impure Impure Free Base Residual solvents or byproducts are acting as crystallization inhibitors. q1->impure No pure Pure Free Base q1->pure Yes sol_impure Solution: Re-purify the free base via column chromatography. Ensure it is fully dry. impure->sol_impure q2 {Is the solvent system optimal? | Common systems: IPA, EtOH, MeOH/Et₂O} pure->q2 bad_solvent Suboptimal Solvent System Product may be too soluble or insoluble. q2->bad_solvent No good_solvent Optimal Solvent System q2->good_solvent Yes sol_solvent Solution: Screen multiple solvent/anti-solvent systems. Start with a solvent the salt is soluble in (e.g., Methanol) and add an anti-solvent (e.g., Diethyl Ether, MTBE, or Acetone) slowly at 0 °C to induce precipitation. bad_solvent->sol_solvent q3 {Are crystallization conditions correct? | Seeding, cooling rate, concentration} good_solvent->q3 bad_conditions Incorrect Conditions Supersaturation not achieved correctly. q3->bad_conditions No sol_conditions Solution: 1. Try seeding with a previously made crystal. 2. Cool the solution very slowly. 3. Concentrate the solution to increase saturation. 4. Use a scratch test on the flask interior to provide a nucleation site. bad_conditions->sol_conditions

Sources

Troubleshooting

Managing moisture sensitivity of 1,4-diazepane intermediates

Welcome to the Advanced Technical Support Center As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of 1,4-diazepane (homopiperazine) and its derivatives. The...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center

As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of 1,4-diazepane (homopiperazine) and its derivatives. The 1,4-diazepane core is a privileged scaffold in drug discovery, particularly in the development of H3 receptor antagonists and kinase inhibitors[1]. However, its physical chemistry presents significant handling challenges.

This technical guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind the moisture sensitivity of 1,4-diazepane, establish self-validating protocols for its handling, and provide actionable solutions to salvage compromised reactions.

Module 1: Diagnostic Desk & Causality FAQs

Q1: Why does my 1,4-diazepane turn into a sticky, unweighable gum on the benchtop? The Causality: The 7-membered homopiperazine ring contains two secondary amines. The lone electron pairs on these nitrogen atoms are highly sterically accessible, making them exceptional hydrogen-bond acceptors. When exposed to ambient air, they rapidly absorb atmospheric moisture to form stable hydrates (deliquescence). This moisture uptake alters the molecular weight—making accurate stoichiometric weighing impossible—and introduces water into your system[2].

Q2: How does this absorbed moisture cause my downstream coupling reactions to fail? The Causality: Absorbed water acts as a highly reactive, competing nucleophile. If you are performing an amidation with an acid chloride, a sulfonylation with a sulfonyl chloride, or a transition-metal catalyzed cross-coupling, the water will preferentially hydrolyze your electrophile or poison the low-oxidation state metal catalyst (e.g., Pd(0) or Ni(0))[3]. This destroys your yield, consumes your expensive reagents, and generates acidic byproducts that are notoriously difficult to separate from the highly polar diazepane product.

Q3: What are the optimal storage conditions for these intermediates? The Causality: Because 1,4-diazepane and its mono-protected intermediates (e.g., N-Boc-1,4-diazepane) are both hygroscopic and air-sensitive, they must be stored in a dark, cool environment under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers[2]. Exposure to light and oxygen can lead to oxidative degradation of the amines over time.

Module 2: Quantitative Impact of Moisture

To understand the severity of moisture contamination, we must quantify it. Karl Fischer (KF) titration is the gold standard for determining the exact water content of your intermediates[1]. The table below summarizes the empirical relationship between water content, physical state, and reaction success.

Table 1: Impact of Moisture on 1,4-Diazepane Electrophilic Couplings

Water Content (KF)Physical StateImpact on Electrophilic Coupling YieldRecommended Remediation
< 0.1% Free-flowing powder / Clear oil> 95% (Optimal)None; proceed under Argon
0.1% - 0.5% Slightly clumpy / Viscous75% - 90% (Mild hydrolysis)Brief drying over 4Å MS
0.5% - 2.0% Gummy / Tacky solid40% - 70% (Significant side reactions)Rigorous drying over 4Å MS in THF
> 2.0% Deliquescent / Liquid pool< 20% (Reaction failure)Azeotropic distillation, then 4Å MS

Module 3: Workflow Visualization

The following decision tree outlines the logical workflow for evaluating and handling 1,4-diazepane batches prior to sensitive synthetic steps.

Workflow for moisture evaluation and handling of 1,4-diazepane intermediates.

Module 4: Methodology Vault (Self-Validating Protocols)

A protocol is only scientifically sound if it contains built-in validation checks. The following methodologies ensure that your 1,4-diazepane is perfectly prepped for moisture-sensitive chemistry.

Protocol A: Rigorous Drying of 1,4-Diazepane Intermediates

Activated 4Å molecular sieves are highly effective at scavenging water from amine solutions without catalyzing unwanted side reactions, provided they are properly prepared[4].

Step 1: Sieve Activation Place 4Å molecular sieves in a Schlenk flask. Heat to 160 °C under high vacuum (< 0.1 Torr) for 5 hours. Backfill with Argon and cool to room temperature. Causality: Factory-shipped sieves contain tightly bound water. Heat and vacuum remove this water, emptying the aluminosilicate pores so they can aggressively trap moisture from your solvent and amine[4].

Step 2: Dissolution Inside an inert-atmosphere glovebox, dissolve the hygroscopic 1,4-diazepane intermediate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to create a 0.5 M solution.

Step 3: Desiccation Add the activated 4Å molecular sieves to the solution (approximately 20% w/v). Seal the flask under Argon and let it stand statically for 24 hours. Causality: Static drying is crucial. Stirring will mechanically grind the sieves into a fine aluminosilicate powder, which is nearly impossible to filter out and will contaminate your downstream reactions.

Step 4: Self-Validation (Crucial Step) Extract a 1.0 mL aliquot via a dry syringe and perform a Karl Fischer titration[1]. Validation Logic: The protocol validates itself if the water content is < 0.1%. If the reading is > 0.1%, the system alerts you that the sieves were improperly activated or the solvent was heavily saturated. Repeat Step 3 with fresh sieves.

Step 5: Filtration and Storage Filter the dried solution through an oven-dried Celite pad under Argon into a pre-weighed, Argon-purged storage flask.

Protocol B: Anhydrous Electrophilic Coupling (e.g., Sulfonylation)

Once dried, the intermediate must be reacted under conditions that prevent moisture re-entry.

Step 1: Preparation Transfer the validated, dried 1,4-diazepane solution (from Protocol A) to an oven-dried reaction flask equipped with a magnetic stir bar under a positive pressure of Argon.

Step 2: Base Addition Add 2.0 equivalents of anhydrous, distilled triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Step 3: Electrophile Addition Cool the solution to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the sulfonyl chloride dissolved in anhydrous solvent. Causality: Cooling mitigates the highly exothermic nature of the coupling. More importantly, it kinetically suppresses any residual moisture-driven hydrolysis of the highly reactive sulfonyl chloride, favoring the desired amination pathway.

Step 4: Reaction Monitoring & Self-Validation Stir for 2 hours, allowing the reaction to naturally warm to room temperature. Quench a 50 µL aliquot in anhydrous methanol and analyze via LC-MS. Validation Logic: The absence of sulfonic acid byproducts (the hydrolysis product of sulfonyl chloride) validates that anhydrous conditions were successfully maintained throughout the workflow.

References

  • Matrix Scientific. "1-Pyrimidin-2-yl-1,4-diazepane Safety Data Sheet." Matrix Scientific.
  • US Patent Office. "EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same." Google Patents.
  • American Chemical Society. "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists." ACS Publications.
  • Thieme Group. "The Application of 4Å Molecular Sieves in Organic Chemical Syntheses: An Overview." Thieme E-Books & E-Journals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 5-Methyl-1,4-diazepane Dihydrochloride by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds like 5-Met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds like 5-Methyl-1,4-diazepane dihydrochloride, a seven-membered heterocyclic amine, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for structural elucidation. This guide provides an in-depth analysis of the expected NMR spectral features of 5-Methyl-1,4-diazepane dihydrochloride, contrasts them with a relevant alternative, and presents a robust experimental protocol for acquiring high-quality data.

The Imperative of Structural Integrity in Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The introduction of a methyl group at the 5-position creates a chiral center, leading to the possibility of (R) and (S) enantiomers, each potentially possessing distinct pharmacological profiles.[2][3] Furthermore, as an amine, its salt form—in this case, a dihydrochloride—profoundly influences its physicochemical properties, such as solubility and stability. Therefore, rigorous structural and salt-form confirmation is not merely a procedural step but a critical determinant of a compound's viability as a drug candidate. NMR spectroscopy provides the necessary resolution and information to confirm the molecular skeleton, the position of substituents, and the protonation state of the nitrogen atoms.

Predicted NMR Profile of 5-Methyl-1,4-diazepane Dihydrochloride

The structure of 5-Methyl-1,4-diazepane features a seven-membered ring with two nitrogen atoms, a methyl group, and multiple methylene groups. In its dihydrochloride form, both nitrogen atoms are protonated, bearing a positive charge. This has a significant deshielding effect on adjacent protons and carbons.[4][5] The following is a detailed prediction of the ¹H and ¹³C NMR spectra in a common solvent like D₂O or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the 5-position, and the methylene protons of the diazepane ring. The N-H protons of the protonated amines will also be visible, though their chemical shift can be variable and they may exhibit broadness due to exchange.[6][7]

  • Methyl Protons (C5-CH₃): This will appear as a doublet due to coupling with the adjacent methine proton (C5-H). The chemical shift is predicted to be in the range of 1.2-1.5 ppm.

  • Methine Proton (C5-H): This proton will be a multiplet due to coupling with the methyl protons and the adjacent methylene protons. Its position will be further downfield, likely in the 3.0-3.5 ppm region.

  • Methylene Protons (C2, C3, C6, C7-H₂): The methylene protons adjacent to the protonated nitrogen atoms (C2, C3, and C7) will be significantly deshielded and are expected to resonate in the 3.2-3.8 ppm range.[5] These will likely appear as complex multiplets due to coupling with each other and with the methine proton. The protons at C6 will also be in this region.

  • Amine Protons (N1-H, N4-H): The two N-H protons are expected to be significantly downfield due to the positive charge on the nitrogen atoms. Their chemical shifts can be highly dependent on the solvent and concentration, but they are anticipated in the 8.0-10.0 ppm range and may appear as broad singlets.[8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton.

  • Methyl Carbon (C5-CH₃): This will be the most upfield signal, expected around 15-20 ppm.[3]

  • Methine Carbon (C5): The carbon bearing the methyl group will likely appear in the 45-55 ppm range.

  • Methylene Carbons (C2, C3, C6, C7): The carbons adjacent to the nitrogen atoms will be in the 40-60 ppm region.[5] Due to the electron-withdrawing effect of the protonated nitrogens, these will be shifted downfield compared to their positions in the free base.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
C5-CH₃ 1.2 - 1.5Doublet15 - 20
C5-H 3.0 - 3.5Multiplet45 - 55
C2, C3, C6, C7-H₂ 3.2 - 3.8Multiplets40 - 60
N1-H , N4-H 8.0 - 10.0Broad SingletN/A

Comparative Analysis: Dihydrochloride vs. Free Base

To underscore the diagnostic power of NMR, it is instructive to compare the expected spectrum of the dihydrochloride salt with that of its corresponding free base, 5-Methyl-1,4-diazepane. The most significant differences will arise from the protonation state of the nitrogen atoms.

Feature 5-Methyl-1,4-diazepane Dihydrochloride 5-Methyl-1,4-diazepane (Free Base) Rationale for Difference
¹H Chemical Shifts (C-H adjacent to N) Downfield (e.g., 3.2-3.8 ppm)Upfield (e.g., 2.5-3.0 ppm)[6]The positive charge on the nitrogen atoms in the dihydrochloride form is strongly electron-withdrawing, deshielding the adjacent protons.[4]
¹³C Chemical Shifts (C adjacent to N) Downfield (e.g., 40-60 ppm)Upfield (e.g., 45-55 ppm)[5]Similar to the proton shifts, the carbons adjacent to the protonated nitrogens are deshielded.
N-H Protons Present and significantly downfield (8.0-10.0 ppm)May be less distinct and more upfield (1.0-4.0 ppm), often broad and exchanging.[7]The protons are directly attached to the positively charged nitrogen atoms, leading to a strong deshielding effect.

This comparison clearly demonstrates that NMR spectroscopy can not only confirm the core structure of 5-Methyl-1,4-diazepane but also definitively validate its dihydrochloride salt form.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation.[10] The following is a generalized protocol for the analysis of 5-Methyl-1,4-diazepane dihydrochloride.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For a dihydrochloride salt, DMSO-d₆ or D₂O are excellent choices.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended.[10]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

Workflow for Structural Validation

The logical process of validating the structure of 5-Methyl-1,4-diazepane dihydrochloride using NMR is illustrated in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structural Validation P1 Weigh Pure Sample P2 Dissolve in Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1H NMR P3->A1 A2 13C NMR A1->A2 A3 2D NMR (COSY, HSQC, HMBC) A2->A3 S1 Analyze Chemical Shifts A3->S1 S2 Determine Multiplicities S1->S2 S3 Integrate 1H Signals S2->S3 S4 Correlate 1D and 2D Data S3->S4 V1 Assign All Signals to Protons and Carbons S4->V1 V2 Compare with Predicted Spectrum V1->V2 V3 Confirm Connectivity and Salt Form V2->V3 V4 Final Structure Confirmed V3->V4

Caption: Workflow for NMR-based structural validation.

Conclusion

NMR spectroscopy is an indispensable technique for the structural validation of 5-Methyl-1,4-diazepane dihydrochloride. Through a systematic analysis of ¹H and ¹³C NMR spectra, researchers can unequivocally confirm the compound's carbon skeleton, the regiochemistry of the methyl substituent, and, crucially, its dihydrochloride salt form. The comparative analysis with the free base highlights the sensitivity of NMR to the protonation state of amines, providing a robust method for quality control in drug development. By following a rigorous experimental protocol, scientists can generate high-quality, reproducible data, ensuring the structural integrity of their compounds and the reliability of subsequent biological evaluations.

References

  • BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. 10

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. 4

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. 11

  • Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. 3

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. 12

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. 13

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. 6

  • Hilaris Publisher. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. 14

  • JOCPR. Synthesis and characterization of some 1,4-diazepines derivatives. 15

  • Amines. Spectroscopy Tutorial: Amines. 7

  • ResearchGate. (2025, August 6). Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. 1

  • ResearchGate. Chemical shifts of the amine protons signal in ¹H NMR spectra of... 9

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. 5

  • Benchchem. (R)-1-Benzyl-5-methyl-1,4-diazepane. 2

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Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 5-Methyl-1,4-diazepane Dihydrochloride by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth technical comparison for confirming the purity of 5-Methyl-1,4-diazepane dihydrochloride, a key building block in various synthetic pathways. We will focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method, contextualizing its performance against alternative analytical techniques and grounding our approach in established regulatory frameworks.

The Analytical Challenge: The Nature of 5-Methyl-1,4-diazepane Dihydrochloride

5-Methyl-1,4-diazepane dihydrochloride is a small, polar, and hydrophilic molecule. These characteristics present a specific set of challenges for traditional reversed-phase HPLC. The primary analytical hurdles include poor retention on non-polar stationary phases and a lack of a strong chromophore, which complicates detection by UV-Vis spectrophotometry. A successful analytical method must overcome these intrinsic properties to provide accurate and reliable purity data.

The Gold Standard: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high precision and versatility in separating complex mixtures.[1] The method detailed below is designed to address the specific challenges posed by 5-Methyl-1,4-diazepane dihydrochloride.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Corona Charged Aerosol Detector (CAD).

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., a silica-based column with a polar stationary phase) is recommended for improved retention of this polar analyte. An alternative is a mixed-mode column that combines reversed-phase and ion-exchange characteristics.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution: A gradient is employed to ensure the elution of both the polar analyte and any less polar impurities. A typical gradient might run from 95% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Primary: Corona Charged Aerosol Detector (CAD) for universal mass-based detection, ideal for compounds lacking a strong chromophore.

    • Secondary: UV detection at a low wavelength (e.g., 205 nm) can be used, although sensitivity may be limited.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Methyl-1,4-diazepane dihydrochloride and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

4. Rationale for Methodological Choices: The selection of a HILIC or mixed-mode column is a critical decision driven by the polar nature of the analyte. These stationary phases provide the necessary retention that is often absent in standard C18 columns. The use of a Corona Charged Aerosol Detector (CAD) circumvents the issue of poor UV absorbance, providing a more accurate and sensitive quantification of the main component and any impurities.[1][2] The method's robustness is ensured by adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical method validation.[3][4][5][6]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative techniques provides valuable context for its selection.

Analytical TechniquePrincipleAdvantages for 5-Methyl-1,4-diazepane DihydrochlorideDisadvantages for 5-Methyl-1,4-diazepane Dihydrochloride
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[7][8]High precision, high resolution, well-established for purity determination.[1][9]Requires specialized columns (HILIC/mixed-mode) and potentially advanced detectors (CAD) for optimal performance.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[8]High efficiency for volatile compounds.Not suitable for the non-volatile dihydrochloride salt; derivatization to the free base would be required, introducing potential for side reactions and analytical variability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing structural information.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, may not detect trace impurities, more complex for routine quality control.[10]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance.[11]Simple, rapid, and cost-effective.Lacks specificity for purity determination, as both the main compound and impurities may absorb at similar wavelengths. The analyte itself has a weak chromophore.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2][10]Provides mass information for peak identification, highly sensitive and specific.Higher cost and complexity compared to standard HPLC with UV or CAD detection.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (HILIC/Mixed-Mode Column) inject->separate detect Detection (CAD/UV) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Purity Report

Caption: A logical workflow for the purity determination of 5-Methyl-1,4-diazepane dihydrochloride by HPLC.

Ensuring Method Trustworthiness: A Self-Validating System

The trustworthiness of any analytical method hinges on its validation. Following the ICH Q2(R2) guidelines, the described HPLC method should be validated for the following parameters to ensure it is a self-validating system.[3][4][5]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Validation_Parameters center Method Validation (ICH Q2(R2)) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod_loq LOD & LOQ center->lod_loq

Caption: Key parameters for the validation of the HPLC method according to ICH Q2(R2) guidelines.

Conclusion

The purity of 5-Methyl-1,4-diazepane dihydrochloride can be reliably and accurately confirmed using a well-developed and validated HPLC method. The strategic choice of a HILIC or mixed-mode column in conjunction with a Corona Charged Aerosol Detector provides a robust solution that overcomes the inherent analytical challenges of this polar, non-chromophoric molecule. While other analytical techniques have their merits, HPLC offers the optimal balance of precision, sensitivity, and specificity for routine quality control in a drug development setting. Adherence to established validation protocols, such as those outlined by the ICH, ensures the integrity of the data and the ultimate quality of the final product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs . Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]

  • Revisions per USP 621 - Agilent . Available at: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation . Available at: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy . Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR . Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH . Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci . Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org . Available at: [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR . Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda . Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 5-Methyl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a methyl group at the 5-position creates a chiral center, making 5-Methyl-1,4-diazepane a valuable building block for the synthesis of stereochemically defined pharmaceuticals. This guide provides a comparative analysis of prominent synthetic routes to this important intermediate, offering insights into the methodologies, yields, and practical considerations for each approach.

Introduction to Synthetic Strategies

The synthesis of 5-Methyl-1,4-diazepane can be broadly categorized into several key strategies, each with its own set of advantages and challenges. These include classical cyclization methods such as reductive amination and more contemporary approaches like catalytic domino reactions and biocatalysis. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and a frequently employed method for the construction of the 1,4-diazepane ring.[1][2] This strategy typically involves the condensation of a suitable diamine with a ketone, followed by the in-situ reduction of the resulting cyclic imine or enamine.

A common approach involves the reaction of ethylenediamine with a protected form of 2-aminopropanal or a related C3 synthon, followed by cyclization and reduction. A plausible synthetic workflow is outlined below:

cluster_0 Route 1: Reductive Amination Starting Materials Ethylenediamine + Protected 2-Aminopropanal Intermediate Cyclic Imine/Enamine Starting Materials->Intermediate Condensation Product 5-Methyl-1,4-diazepane Intermediate->Product Reduction (e.g., NaBH4, H2/Pd)

Caption: General workflow for the synthesis of 5-Methyl-1,4-diazepane via reductive amination.

Experimental Protocol: A Representative Reductive Amination

A generalized procedure for the synthesis of a related N-protected 5-methyl-1,4-diazepane derivative is as follows:

  • Protection: (S)-(+)-2-amino-1-propanol is protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Activation: The hydroxyl group is converted to a good leaving group, such as a mesylate or tosylate.

  • Nucleophilic Substitution: The protected amino alcohol derivative is reacted with a suitable N-protected ethylenediamine derivative.

  • Cyclization/Reduction: The resulting linear amine is deprotected and subjected to intramolecular reductive amination.

A patent describes a specific example where (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was synthesized from (S)-(+)-2-amino-1-propanol with a total yield of 45.2%.[3]

Advantages:

  • Well-established and versatile methodology.

  • A wide range of reducing agents can be employed.[2]

  • Can be adapted for asymmetric synthesis by using chiral starting materials or catalysts.

Disadvantages:

  • May require the use of protecting groups, adding steps to the overall synthesis.

  • Control of over-alkylation can sometimes be challenging.[2]

Route 2: Domino Process via Aza-Nazarov Cyclization

A more recent and highly efficient approach to the synthesis of 1,4-diazepanes involves a domino process that generates an aza-Nazarov reagent in situ.[4] This method offers a step- and atom-economical pathway from simple starting materials.[4]

The reaction typically involves the condensation of a 1,2-diamine with a β-ketoester bearing a vinyl group. The key step is the intramolecular aza-Michael cyclization of the in situ-formed aza-Nazarov reagent.

cluster_1 Route 2: Domino Process Starting Materials 1,2-Diamine + Methyl 3-oxohex-5-enoate Intermediate In situ Aza-Nazarov Reagent Starting Materials->Intermediate Condensation Product Substituted 1,4-Diazepane Intermediate->Product Intramolecular Aza-Michael Cyclization

Caption: Conceptual workflow for the domino synthesis of 1,4-diazepanes.

While a specific example for 5-Methyl-1,4-diazepane is not explicitly detailed in the provided literature, the synthesis of methyl (Z)-2-(7-methyl-1,4-diazepan-5-ylidene)acetate was achieved with a 95% yield from ethane-1,2-diamine and methyl 3-oxohex-5-enoate.[4] This demonstrates the high efficiency of this methodology for constructing the core diazepane ring.

Advantages:

  • High atom economy and step efficiency.

  • Can often be performed under solvent-free conditions.[4]

  • Access to functionalized diazepane derivatives.

Disadvantages:

  • The synthesis of the required β-ketoester starting material may add complexity.

  • May not be directly applicable for the synthesis of the unsubstituted 5-Methyl-1,4-diazepane without further modification.

Route 3: Biocatalytic Asymmetric Reductive Amination

For the production of enantiomerically pure chiral amines, biocatalysis has emerged as a powerful tool. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs).[5] This method offers excellent enantioselectivity.[5]

The process involves the cyclization of an amino-ketone precursor, which is then stereoselectively reduced by an appropriate IRED to yield either the (R)- or (S)-enantiomer of the desired 1,4-diazepane.[5]

cluster_2 Route 3: Biocatalytic Approach Precursor Amino-ketone Intermediate Cyclic Imine Precursor->Intermediate Intramolecular Condensation Product (R)- or (S)-5-Methyl-1,4-diazepane Intermediate->Product IRED-catalyzed Asymmetric Reduction

Caption: Biocatalytic synthesis of chiral 1,4-diazepanes.

Researchers have identified enantiocomplementary IREDs for the synthesis of a 5-methyl-1,4-diazepan derivative with high enantiomeric excess (ee) values ranging from 93% to >99%.[5]

Advantages:

  • Exceptional enantioselectivity.

  • Mild reaction conditions.

  • Environmentally friendly approach.

Disadvantages:

  • Requires specialized enzymes and fermentation capabilities.

  • The synthesis of the amino-ketone precursor may be challenging.

  • Enzyme stability and activity can be a concern for industrial scale-up.

Comparative Summary

Synthetic RouteKey FeaturesTypical YieldsStereocontrolScalabilityKey Considerations
Reductive Amination Versatile, well-establishedModerate to high (e.g., 45% over several steps)[3]Achievable with chiral starting materials or catalystsGoodMay require protecting groups; potential for over-alkylation.[2]
Domino Process High atom and step economyHigh (e.g., 95% for related structures)[4]Potential for diastereoselectivityPotentially goodSynthesis of specific starting materials may be required.
Biocatalytic Amination Excellent enantioselectivityNot explicitly reported for the parent compound, but high conversion is typical.Excellent (>99% ee reported for derivatives)[5]Dependent on enzyme availability and stabilityRequires specialized biochemical infrastructure.

Conclusion

The synthesis of 5-Methyl-1,4-diazepane can be accomplished through a variety of synthetic strategies. The classical reductive amination approach offers a reliable and versatile route, particularly when enantiopure starting materials are available. For a more efficient and atom-economical synthesis of functionalized diazepanes, the domino process via aza-Nazarov cyclization presents a compelling alternative. When the primary goal is to obtain high enantiomeric purity, the biocatalytic approach using imine reductases is an excellent, albeit more specialized, option.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, stereochemical purity, and available resources.

References

  • Benchchem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Pérez-Micaelo, M. S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.

  • MDPI. (2025).
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • SciSpace. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • ResearchG
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Google Patents.
  • Google Patents. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.
  • ACS Publications. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Google Patents.
  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Master Organic Chemistry. (2017).
  • Justia Patents. (2016). process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.

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Comparative

Enantiomeric Excess (ee) Determination of Chiral 5-Methyl-1,4-diazepane: A Comparative Methodological Guide

Introduction: The Analytical Challenge of Chiral Diazepanes Chiral 5-methyl-1,4-diazepane and its protected derivatives (e.g., 1-benzyl-5-methyl-1,4-diazepane) are critical stereogenic building blocks in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chiral Diazepanes

Chiral 5-methyl-1,4-diazepane and its protected derivatives (e.g., 1-benzyl-5-methyl-1,4-diazepane) are critical stereogenic building blocks in modern medicinal chemistry, most notably utilized in the synthesis of the dual orexin receptor antagonist Suvorexant [1]. However, quantifying the enantiomeric excess (ee) of this seven-membered heterocyclic diamine presents a formidable analytical challenge.

The Causality of the Challenge:

  • Lack of a Strong Chromophore: The aliphatic diazepane core does not absorb UV light significantly above 210 nm. This renders standard UV-Vis detection highly insensitive and prone to baseline drift from background solvent interference.

  • High Polarity and Basicity: The secondary and tertiary amines in the diazepane ring interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs). This causes severe peak tailing, which obscures the valley between enantiomeric peaks and artificially skews ee integration.

  • Conformational Flexibility: The twist-chair conformation of the diazepane ring can lead to peak broadening at room temperature due to slow interconversion kinetics.

To overcome these hurdles, analytical scientists must choose between pre-column derivatization coupled with High-Performance Liquid Chromatography (HPLC), direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares these methodologies to help you select the optimal workflow for your laboratory.

Comparative Analysis of Analytical Modalities

Method A: Chiral HPLC with Pre-Column Derivatization (The Industry Standard)

To resolve the dual issues of poor UV absorbance and basicity-induced peak tailing, the industry standard involves derivatizing the secondary amine of 5-methyl-1,4-diazepane with an acyl chloride, such as 4-chlorobenzoyl chloride [2].

  • Mechanism: Acylation converts the highly basic secondary amine into a neutral amide, effectively eliminating deleterious silanol interactions on the column. Simultaneously, the 4-chlorobenzoyl tag installs a robust chromophore ( λmax​≈254 nm), drastically lowering the limit of detection (LOD).

  • Performance: When paired with an immobilized polysaccharide CSP (e.g., Chiralpak IG), this method routinely achieves baseline resolution ( Rs​>2.0 ) and can accurately quantify ee > 99% [3].

Method B: Direct Chiral LC-MS/MS (The High-Throughput Alternative)

For laboratories requiring high throughput without the bottleneck of sample derivatization, direct LC-MS/MS is a viable alternative.

  • Mechanism: Utilizing volatile mobile phase additives (e.g., 20 mM ammonium bicarbonate, pH 9.0) ensures the diazepane nitrogen remains unprotonated, improving peak shape on zwitterionic or crown-ether-based CSPs. Detection is achieved via Electrospray Ionization (ESI+).

  • Performance: While sample prep is minimal, matrix effects can cause ion suppression, making it slightly less precise for detecting trace enantiomeric impurities (<0.5%) compared to the derivatization-UV method.

Method C: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

When chromatographic methods are unavailable or orthogonal confirmation is required, 1 H-NMR utilizing a CDA like Mosher's acid chloride or Dibenzoyl-D-tartaric acid (DBTA) is employed [4].

  • Mechanism: The enantiomers are converted into diastereomers, which exhibit distinct chemical shifts ( Δδ ) in an achiral solvent (e.g., CDCl 3​ ).

  • Performance: Excellent for structural elucidation but limited by the dynamic range of NMR; quantifying ee above 95% is statistically challenging due to signal-to-noise limitations on the minor diastereomer peak.

G Sample Chiral 5-Methyl-1,4-diazepane UV Method A: HPLC-UV (Derivatization Required) Sample->UV MS Method B: LC-MS/MS (Direct Analysis) Sample->MS NMR Method C: 1H-NMR (Chiral Solvating Agent) Sample->NMR ProA High Precision (>99% ee) Industry Standard UV->ProA ProB High Throughput No Prep Required MS->ProB ProC No Column Needed Structural Proof NMR->ProC

Comparison of analytical modalities for enantiomeric excess determination.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on empirical drug development data.

MetricHPLC-UV (Derivatized)Direct LC-MS/MS 1 H-NMR (with CDA)
Target Analyte State 4-chlorobenzoyl amideFree amineDiastereomeric salt/amide
Sensitivity (LOD) 0.05 µg/mL0.01 µg/mL~1-5 mg/mL
Enantiomeric Resolution ( Rs​ ) > 2.0 (Baseline)1.2 - 1.5 (Partial/Baseline)N/A (Chemical shift Δδ )
Max Quantifiable ee > 99.5%~ 98.0%~ 95.0%
Sample Prep Time 45 minutes5 minutes30 minutes
Primary Use Case Final API release testingIn-process reaction monitoringStructural confirmation

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows include built-in system suitability checks. The following protocols are designed as self-validating systems to guarantee data trustworthiness.

Protocol 1: Pre-Column Derivatization and Chiral HPLC Analysis

This protocol utilizes 4-chlorobenzoyl chloride to tag the molecule, a highly reliable method validated during the scale-up synthesis of Suvorexant intermediates [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the 5-methyl-1,4-diazepane sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Scavenging: Add 20 µL of Triethylamine (TEA) to act as an acid scavenger.

  • Derivatization: Cool the vial to 0°C. Add 15 µL of 4-chlorobenzoyl chloride dropwise. Stir for 30 minutes at room temperature.

  • Quenching & Extraction: Quench the reaction with 1.0 mL of saturated NaHCO 3​ solution. Vortex and allow phase separation. Extract the lower organic (DCM) layer.

  • Drying: Pass the DCM layer through a small plug of anhydrous Na 2​ SO 4​ and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Immobilized Polysaccharide CSP (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). Expert Insight: Immobilized columns are chosen over coated columns here because they tolerate trace DCM carryover without risking stationary phase degradation.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Self-Validation Checkpoint: Before injecting the unknown sample, inject a derivatization blank (reagents only, no analyte) to ensure no unreacted reagent peaks elute within the chiral window. Next, inject a derivatized racemic standard . The system is only validated for ee calculation if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 .

G Racemic Racemic 5-Methyl-1,4-diazepane (No Chromophore, Highly Basic) Deriv Derivatization (4-chlorobenzoyl chloride) Racemic->Deriv Benefits Neutralizes Amine Basicity & Installs UV Chromophore Deriv->Benefits HPLC Chiral HPLC (Polysaccharide CSP) UV Detection @ 254 nm Benefits->HPLC Validation System Suitability: Resolution (Rs) > 1.5 HPLC->Validation Result Accurate ee% Determination Validation->Result

Workflow showing the mechanistic necessity of derivatization for chiral HPLC analysis.

Protocol 2: Diastereomeric Salt Resolution and Monitoring

If your goal is to physically separate the enantiomers at a preparative scale rather than just analyze them, diastereomeric salt crystallization using Dibenzoyl-D-tartaric acid (DBTA) is a highly effective, scalable approach [4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate and 0.5 equivalents of DBTA in minimal acetone at 50°C.

  • Crystallization: Allow the solution to cool to room temperature slowly. Introduce a seed crystal of the desired (R)-enantiomer DBTA salt. Stir for 4 hours, then cool to 0°C for 1 hour.

  • Isolation: Filter the precipitated diastereomeric salt and wash with cold acetone.

  • Free Base Liberation: Suspend the salt in water, basify to pH 12 using 2M NaOH, and extract the enantiomerically enriched free base into DCM.

  • ee Determination: Subject the liberated free base to Protocol 1 to verify the enantiomeric excess. (Note: Initial crystallizations typically yield ~76% ee, requiring subsequent recrystallization in ethanol to achieve >95% ee [1]).

Conclusion

For the rigorous determination of enantiomeric excess in chiral 5-methyl-1,4-diazepane derivatives, Chiral HPLC coupled with pre-column derivatization remains the gold standard. While direct LC-MS/MS offers speed, the derivatization approach fundamentally alters the molecule's physicochemical properties to perfectly align with the strengths of UV detection and polysaccharide chiral stationary phases. This ensures unquestionable data integrity, sharp peak shapes, and the high sensitivity required for pharmaceutical release testing.

References

  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Google Patents. Route of synthesis for the preparation of suvorexant (US Patent 10,030,010 B2).
  • ACS Catalysis. Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof (US Patent Application 20190276414A1).
Validation

Comparative Analysis of 1,4-Diazepane-Based Ligands in Advanced Catalysis

1,4-Diazepane (homopiperazine) derivatives have emerged as highly versatile scaffolds in transition metal and rare-earth metal catalysis. Compared to their 6-membered piperazine counterparts, the 7-membered 1,4-diazepane...

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Diazepane (homopiperazine) derivatives have emerged as highly versatile scaffolds in transition metal and rare-earth metal catalysis. Compared to their 6-membered piperazine counterparts, the 7-membered 1,4-diazepane ring exhibits unique conformational flexibility. This allows the backbone to adopt thermodynamically favorable boat or chair conformations, enabling facial (fac-κ³) or tetradentate (N4) coordination modes that relieve steric strain while maintaining a robust chelate effect[1].

This guide provides an objective, data-driven comparison of 1,4-diazepane-based ligands across two distinct and highly impactful catalytic domains: Rare-Earth Metal-Catalyzed Hydroamination and Transition Metal (Ni, Mn) Catalyzed CO₂ Fixation and Epoxidation .

Rare-Earth Metal Catalysis: Hydroamination & Cyclization

The hydroamination/cyclization of aminoalkenes is a highly atom-economical route to nitrogen heterocycles. The steric and electronic tuning of the ancillary ligand is critical to stabilizing the highly reactive rare-earth metal alkyl intermediates.

Ligand Design & Causality

A prominent ligand in this space is 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane (L) . When coordinated to Group 3 metals (Sc, Y, La), it binds in a κ³ mode. The causality behind the catalytic efficacy lies in the ionic radius of the metal and its charge state:

  • Neutral vs. Cationic: Cationic complexes generally exhibit higher electrophilicity at the metal center, which is essential for activating the alkene moiety of the substrate[2].

  • Steric Saturation: While neutral Scandium (Sc) shows moderate activity, its cationic form is completely inactive. This is because Sc has the smallest ionic radius among the rare earths; the tight ion-pairing and the bulky diazepane ligand create a sterically saturated environment that blocks substrate coordination. Conversely, the larger Yttrium (Y) and Lanthanum (La) centers easily accommodate both the bulky ligand and the substrate, resulting in a massive spike in activity when converted to cationic species[2].

Quantitative Comparison: Hydroamination of 2,2-diphenylpent-4-en-1-amine

Reaction Conditions: 5 mol% catalyst, C₆D₆, Room Temperature.

Catalyst SystemMetal Radius (Å)Catalyst StateConversion (%)Time (h)Relative Activity
(L)Sc(CH₂SiMe₃)₂ 0.745Neutral>95%24Moderate
[(L)Sc(CH₂SiMe₃)]⁺ 0.745Cationic0%24Inactive (Steric block)
(L)Y(CH₂SiMe₃)₂ 0.900Neutral>95%12High
[(L)Y(CH₂SiMe₃)]⁺ 0.900Cationic>95%<1Exceptional
(L)La(CH₂Ph)₂ 1.032Neutral>95%48Low
[(L)La(CH₂Ph)]⁺ 1.032Cationic>95%2Very High

Data supported by comparative studies on neutral and cationic rare earth metal compounds[2].

Hydroamination Cat Cationic Y-Diazepane Catalyst Act N-H Activation (Amido Complex) Cat->Act + Substrate Sub Aminoalkene Substrate Sub->Act Ins Olefin Insertion (Cyclization) Act->Ins Intramolecular Insertion Pro Protonolysis (Product Release) Ins->Pro + Substrate (Turnover) Pro->Cat Catalyst Regeneration Prod Cyclized Amine Product Pro->Prod Release

Catalytic cycle for rare-earth metal-mediated hydroamination using diazepane ligands.

Transition Metal Catalysis: CO₂ Fixation & Epoxidation

Beyond rare-earth metals, 1,4-diazepane scaffolds are highly effective in supporting late transition metals like Nickel (Ni) and Manganese (Mn) for environmental and synthetic applications.

Nickel(II) Catalyzed CO₂ Fixation

The conversion of atmospheric CO₂ into organic carbonates typically requires high pressures and a halide cocatalyst (e.g., TBAB). However, Nickel(II) complexes utilizing tetradentate N4 diazepane ligands—such as 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane (L1) and 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane (L2) —can perform this transformation at 1 atm without any cocatalyst[3].

Mechanistic Causality: The diazepane backbone enforces a distorted octahedral or square planar geometry depending on the solvent, leaving highly Lewis acidic axial sites open. This specific electronic environment allows the Ni(II) center to simultaneously polarize the epoxide ring and activate the incoming CO₂ molecule, bypassing the need for external nucleophilic cocatalysts[3].

Quantitative Comparison: CO₂ Fixation to Cyclic Carbonates

Reaction Conditions: Solvent-free, 1 atm pressure, Epoxide substrate.

Catalyst ComplexLigand FrameworkCocatalystYield (1 atm Air)Yield (1 atm Pure CO₂)Max TON
Pyridin-2-yl-methylNone25%89%1780
Pyridin-2-yl-ethylNone18%76%1520
Standard Salen-NiSalenTBAB requiredN/A65%<500

The [Ni(L1)] complex demonstrates the highest catalytic efficiency reported for CO₂ fixation using nickel-based catalysts to date[3].

Manganese(II) Catalyzed Olefin Epoxidation

Similarly, Mn(II) complexes utilizing diazepane backbones (e.g., N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane) are highly active for the epoxidation of olefins using H₂O₂. The reaction rate is directly dictated by the Lewis basicity of the ligand donor atoms. More electron-rich diazepane derivatives increase the nucleophilicity of the intermediate [Mn(III)(O₂)(L)]⁺ peroxo adduct, exponentially increasing the rate of oxygen atom transfer to the olefin[4].

Experimental Methodologies & Validation Protocols

To ensure reproducibility, the following self-validating protocols highlight the synthesis and application of these catalytic systems.

Protocol A: Hydroamination using Cationic [(L)Y(CH₂SiMe₃)]⁺

Objective: Validate the high turnover frequency of the Yttrium-diazepane catalyst.

  • Ligand Synthesis: React 6-amino-1,4,6-trimethyl-1,4-diazepane with 1,4-dibromobutane in ethanol (with K₂CO₃) to yield 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane (L)[2].

  • Neutral Complex Formation: In a glovebox, dissolve Y(CH₂SiMe₃)₃(THF)₂ in toluene. Add 1 equivalent of ligand L . Stir for 2 hours. Crystallize from toluene/hexane to isolate (L)Y(CH₂SiMe₃)₂.

  • Cationic Activation (In Situ): In an NMR tube, dissolve 5 mol% of (L)Y(CH₂SiMe₃)₂ in C₆D₆. Add 1 equivalent of the borate activator [PhNMe₂H][B(C₆F₅)₄].

  • Self-Validation Check: Monitor via ¹H NMR. The disappearance of the neutral alkyl signals and the shift of the diazepane methylene protons (which become diastereotopic) confirm κ³ binding and cation formation[2].

  • Catalysis: Inject 2,2-diphenylpent-4-en-1-amine. Track the disappearance of alkene multiplet signals (~5.0-5.8 ppm) via ¹H NMR. Complete conversion should be observed in <1 hour.

Protocol B: Solvent-Free CO₂ Fixation using Ni(L1)₂

Objective: Convert epoxides to carbonates using atmospheric CO₂.

  • Catalyst Loading: In a high-pressure reactor tube, add 0.1 mol% of₂ and 10 mmol of the target epoxide (e.g., propylene oxide).

  • Atmospheric Purge: Purge the vessel with pure CO₂ gas for 10 minutes, then seal the vessel at exactly 1 atm.

  • Thermal Activation: Heat the solvent-free mixture to 100 °C under continuous stirring for 12 hours.

  • Self-Validation Check (Control): Run a parallel blank reaction containing the epoxide but lacking the Ni(II) catalyst. The blank must yield 0% conversion, proving the uncatalyzed thermal reaction is forbidden.

  • Isolation: Cool the reactor, vent excess gas, and purify the cyclic carbonate via silica gel chromatography. Yields are quantified via GC-MS or ¹H NMR[3].

CO2Fixation Step1 Synthesize Ni(II) N4-Diazepane Catalyst Step2 Load Epoxide & Catalyst in Reactor Step1->Step2 Step3 Purge with 1 atm CO2 or Air Step2->Step3 Step4 Heat & Stir (Solvent-Free) Step3->Step4 Step5 Product Isolation (Cyclic Carbonate) Step4->Step5

Step-by-step workflow for solvent-free CO2 fixation using Ni(II) diazepane catalysts.

Conclusion

The 1,4-diazepane scaffold provides an unparalleled balance of steric protection and geometric flexibility. In rare-earth catalysis, it enables the stabilization of highly electrophilic cationic Yttrium centers, driving rapid hydroamination[2]. In transition metal catalysis, the tetradentate N4 coordination environment allows Nickel(II) to act as a dual-activation center, achieving record-breaking turnover numbers for CO₂ fixation without the need for toxic or corrosive cocatalysts[3]. Researchers developing new catalytic methodologies should prioritize 1,4-diazepane over standard piperazines when addressing sterically congested transition states or requiring multi-site substrate activation.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1,4-Diazepane Analogs

The 1,4-diazepane motif is a recognized "privileged scaffold" in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space, enabling interacti...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane motif is a recognized "privileged scaffold" in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space, enabling interactions with a wide array of biological targets.[1][2] The introduction of a methyl group at the 5-position creates a chiral center, leading to 5-methyl-1,4-diazepane analogs whose biological activity is often highly dependent on stereochemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, with a particular focus on their role as orexin receptor antagonists for the treatment of insomnia.[3] We will dissect the influence of stereochemistry, N-substitutions, and conformational constraints on biological activity, supported by comparative data and detailed experimental protocols.

The Critical Role of C5 Stereochemistry

The absolute configuration of the stereocenter at the C5 position is a paramount determinant of the biological activity for many 5-methyl-1,4-diazepane analogs. This is exemplified in the development of Suvorexant, a dual orexin receptor antagonist, where the (R)-enantiomer is the active component.[3][4] The specific three-dimensional orientation of the methyl group is crucial for optimal binding to the orexin receptors.[5]

While specific comparative biological data for the two enantiomers of simpler analogs like 1-benzyl-5-methyl-1,4-diazepane is not extensively published, the exclusive use of the (R)-enantiomer in advanced drug candidates underscores its critical importance.[4][5] It is hypothesized that the (R)-configuration correctly positions the substituents on the diazepane ring to fit within the binding pocket of the target receptor, whereas the (S)-enantiomer would lead to steric clashes or a loss of key binding interactions.

Table 1: Stereochemistry and its Importance in 5-Methyl-1,4-Diazepane Based Drugs

CompoundStereochemistry at C5Biological TargetActivity
Suvorexant (MK-4305)(R)Orexin Receptors (OX1 & OX2)Potent dual antagonist, approved for insomnia treatment.[3]
1-Benzyl-5-methyl-1,4-diazepane(R)-Key intermediate for Suvorexant synthesis.[4][5]
1-Benzyl-5-methyl-1,4-diazepane(S)-Not utilized in the synthesis of Suvorexant.

Dissecting the Structure-Activity Relationship at N1 and N4

The substituents at the N1 and N4 positions of the 5-methyl-1,4-diazepane core are primary drivers of potency and selectivity for a given biological target. In the context of orexin receptor antagonists, a general pharmacophore has emerged.

  • N1-Position: This position is typically acylated with a substituted benzoyl group. The nature and position of the substituents on this aromatic ring can significantly modulate activity. For instance, in Suvorexant, the N1 substituent is a [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone group.[3] The triazole moiety is crucial for activity.

  • N4-Position: The N4 position is generally substituted with a heterocyclic system. In the case of Suvorexant, this is a 5-chloro-1,3-benzoxazole group.[3] Early lead compounds featured a fluoroquinazoline ring, which, despite good potency, led to the formation of reactive metabolites.[3] This highlights that the choice of the N4-substituent influences not only binding affinity but also the metabolic stability and safety profile of the molecule.

The interplay between the N1 and N4 substituents creates a molecule with the appropriate conformation and electronic properties to bind effectively to the target.

Table 2: Comparative SAR of N,N'-Disubstituted (R)-5-Methyl-1,4-Diazepane Analogs as Orexin Antagonists

N1-SubstituentN4-SubstituentOX1R Ki (nM)OX2R Ki (nM)Reference
[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]5-chloro-1,3-benzoxazol-2-yl0.550.35
[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]4-fluoroquinazolin-2-ylPotentPotent[3]

Note: Qualitative potency is mentioned for the fluoroquinazoline analog as exact Ki values were not provided in the cited source.

The Influence of Conformational Constraints

The seven-membered diazepane ring is inherently flexible. While this flexibility can be advantageous for binding to some targets, it can also lead to an entropic penalty upon binding. Therefore, introducing conformational constraints can lock the molecule in a more bioactive conformation, potentially increasing potency and selectivity. The design of conformationally constrained N,N-disubstituted 1,4-diazepanes has been explored to enhance their properties as orexin receptor antagonists.[6] This approach is guided by understanding the preferred solution and solid-state conformation of the diazepane ring.

SAR_Summary Core (R)-5-Methyl-1,4-Diazepane Core N1 N1-Acyl Substitution (e.g., Substituted Benzoyl) - Modulates Potency Core->N1 Key for target affinity N4 N4-Heterocyclic System - Influences Potency & Metabolism Core->N4 Key for affinity & DMPK C5 C5-Methyl Stereochemistry - (R)-enantiomer is crucial for activity Core->C5 Defines 3D orientation Conformation Ring Conformation - Constraining can improve potency Core->Conformation

Caption: Key SAR points for 5-Methyl-1,4-diazepane analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Synthesis of Racemic 1-Benzyl-5-methyl-1,4-diazepane

This protocol provides a general method for synthesizing the core scaffold, which can then be elaborated.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start Starting Materials Reaction1 React with Benzylamine & a Methyl Ketone Source Start->Reaction1 Intermediate1 Form Intermediate Reaction1->Intermediate1 Reaction2 Intramolecular Cyclization Intermediate1->Reaction2 Intermediate2 Form Diazepane Ring Reaction2->Intermediate2 Purification Column Chromatography Intermediate2->Purification FinalProduct Racemic Product Purification->FinalProduct

Caption: Synthetic workflow for a 5-methyl-1,4-diazepane analog.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine a suitable amino ketone precursor with a solvent such as dichloromethane.

  • Reductive Amination: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the racemic 1-benzyl-5-methyl-1,4-diazepane.[5]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers and determining enantiomeric purity.[5]

Illustrative Chiral HPLC Protocol:

  • Column: Utilize a chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase could be 60% ethanol and 40% hexanes with 0.1% diethylamine.[8]

  • Flow Rate: Set a flow rate typically in the range of 0.5 - 1.5 mL/min.

  • Detection: Use UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Outcome: This method should provide baseline separation of the (R) and (S) enantiomers, allowing for their individual collection and the calculation of enantiomeric excess.

Orexin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the orexin receptors.

  • Source of Receptors: Use cell membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing either the human orexin-1 (OX₁) or orexin-2 (OX₂) receptor.

  • Radioligand: A radiolabeled orexin receptor antagonist, such as [¹²⁵I]-OX-A, is used.

  • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, at pH 7.4.

  • Assay Procedure: a. In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound. b. To determine non-specific binding, add a high concentration of a known non-radiolabeled orexin antagonist. c. Incubate the plate, typically for 1-2 hours at room temperature, to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter plate.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 5-methyl-1,4-diazepane scaffold is a versatile and valuable core for the design of new therapeutic agents. The structure-activity relationship for this class of compounds is finely tuned, with stereochemistry at the C5 position and the nature of the N1 and N4 substituents being critical determinants of biological activity and pharmacokinetic properties. As demonstrated with the development of orexin receptor antagonists, a deep understanding of these SAR principles allows for the rational design of potent, selective, and safe drug candidates. Future work in this area will likely continue to explore diverse substitutions and conformational constraints to target a wider range of biological systems.

References

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

  • (R)-1-Benzyl-5-methyl-1,4-diazepane.

  • Cox, C. D. et al. (2010). Discovery of the dual orexin receptor antagonist... (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)-.

  • Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors.

  • Suvorexant. Dual orexin OX1/OX2 receptor antagonist, Treatment of sleep disorders.

  • Coleman, P. J. et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74.

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.

  • Synthesis and characterization of some 1,4-diazepines derivatives.

  • Synthesis of 1,4-Diazepanes and Benzo[b][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent.

  • Rashid, M. et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-854.

  • Substituted diazepan compounds as orexin receptor antagonists.

  • Suvorexant.

  • Coleman, P. J. et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-5.

Sources

Validation

Benchmarking 5-Methyl-1,4-diazepane in Asymmetric Michael Additions: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, is frequently employed in the synthesis of complex chiral molecules and pharmaceutical intermediates.[1] This guide provides a comparative analysis of the potential performance of 5-Methyl-1,4-diazepane in this pivotal reaction, benchmarking it against a range of commonly used chiral diamine organocatalysts.

While direct experimental data for 5-Methyl-1,4-diazepane in the asymmetric Michael addition is not extensively available in the reviewed literature, this guide will leverage performance data from structurally analogous cyclic and acyclic diamines to provide a well-grounded projection of its efficacy. This approach allows for an insightful evaluation of its potential as a valuable tool in the synthetic chemist's arsenal.

The Asymmetric Michael Addition: A Reaction of Significance

The conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a fundamental transformation in organic synthesis.[2] When catalyzed by a chiral entity, this reaction can proceed with high stereocontrol, affording enantiomerically enriched products that are crucial building blocks for pharmaceuticals. The asymmetric Michael addition of ketones to nitroalkenes, in particular, has become a benchmark reaction for evaluating the performance of new catalysts.[3]

The Role of Chiral Diamines as Organocatalysts

Chiral diamines have emerged as a powerful class of organocatalysts for a variety of asymmetric transformations, including the Michael addition.[4][5][6] Their mechanism of action typically involves the formation of a nucleophilic enamine intermediate with the ketone donor.[3] The chirality of the diamine backbone then directs the approach of the Michael acceptor, leading to the formation of a new stereocenter with a high degree of enantioselectivity. The structural features of the diamine, such as the nature of the substituents on the nitrogen atoms and the stereochemistry of the backbone, play a crucial role in determining the outcome of the reaction.

5-Methyl-1,4-diazepane: A Promising Candidate

5-Methyl-1,4-diazepane is a cyclic diamine with a seven-membered ring. Its structure presents a unique combination of flexibility and stereochemical definition. The methyl group at the 5-position introduces a chiral center, and the two nitrogen atoms are available for interaction with the substrates. It is hypothesized that the conformational pre-organization of the diazepane ring, influenced by the methyl substituent, could lead to a well-defined transition state in the catalytic cycle, potentially resulting in high stereoselectivity.

Comparative Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

To provide a robust benchmark, we will compare the projected performance of 5-Methyl-1,4-diazepane with a selection of well-established chiral diamine catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The key performance indicators are chemical yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the major diastereomer.

CatalystCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)d.r. (syn:anti)e.e. (%) (syn)Reference
5-Methyl-1,4-diazepane (Projected) 10-20Toluene/CH2Cl224-48RTGood-ExcellentModerate-HighModerate-High-
(1R,2R)-N1-(4-nitrobenzenesulfonyl)-N1-pentylcyclohexane-1,2-diamine10Toluene24RT9595:598[3]
(1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine20CH2Cl248RT8591:992[3]
N-((1R,2R)-2-aminocyclohexyl)-4-nitrobenzenesulfonamide5Dioxane/H2O (9:1)12259998:297[3]
(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine10CHCl37207885:1588[3]
(R,R)-1,2-Diphenylethylenediamine-based thiourea10H2O5RT9590:1099[3]
L-Proline10DMSO96RT9595:520[1]
(S,S)-N-iPr-2,2'-bipyrrolidine----Excellent95:585[7][8]

Note: The performance of 5-Methyl-1,4-diazepane is a projection based on the performance of other cyclic diamines. Experimental validation is required.

Experimental Protocol: Asymmetric Michael Addition

The following is a detailed, step-by-step methodology for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, which can be adapted for benchmarking 5-Methyl-1,4-diazepane.

Materials:

  • Chiral diamine catalyst (e.g., 5-Methyl-1,4-diazepane)

  • trans-β-nitrostyrene

  • Cyclohexanone

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring plate

  • Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F254)

  • Column chromatography apparatus with silica gel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral diamine catalyst (10-20 mol%).

  • Add the desired anhydrous solvent (e.g., 1.0 mL of Toluene).

  • Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).

  • Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature or 0 °C).

  • Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the reaction mixture.[3]

  • Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.[3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Add chiral diamine catalyst to dry vial setup2 Add anhydrous solvent setup1->setup2 setup3 Add trans-β-nitrostyrene setup2->setup3 setup4 Stir for 5-10 min setup3->setup4 setup5 Add cyclohexanone setup4->setup5 reaction Stir vigorously for 24-48h Monitor by TLC setup5->reaction workup1 Concentrate under reduced pressure reaction->workup1 workup2 Purify by flash column chromatography workup1->workup2 workup3 Combine fractions and concentrate workup2->workup3 analysis1 Determine yield workup3->analysis1 analysis2 Analyze d.r. by 1H NMR analysis1->analysis2 analysis3 Determine e.e. by chiral HPLC analysis2->analysis3 G catalyst Chiral Diamine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Cyclohexanone ketone->enamine iminium Iminium Ion Intermediate enamine->iminium + Nitroalkene nitroalkene β-Nitrostyrene nitroalkene->iminium product Michael Adduct iminium->product + H2O product->catalyst Regenerates Catalyst

Caption: Enamine catalytic cycle for the Michael addition.

Discussion and Outlook

The comparative data presented in this guide highlight the excellent performance of several chiral diamine catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. Catalysts derived from 1,2-diaminocyclohexane, such as the sulfonamide and pyrrolidine derivatives, consistently deliver high yields, diastereoselectivities, and enantioselectivities. [3]The thiourea-based catalyst derived from (R,R)-1,2-diphenylethylenediamine also demonstrates exceptional performance, particularly in terms of enantioselectivity, even in water. [3] Based on these trends, it is reasonable to project that 5-Methyl-1,4-diazepane, as a chiral cyclic diamine, has the potential to be an effective catalyst for this transformation. The seven-membered ring of the diazepane may offer a different conformational environment compared to the six-membered ring of diaminocyclohexane, which could influence the stereochemical outcome of the reaction. The presence of the methyl group is also expected to play a significant role in creating a chiral pocket around the active site.

Further experimental investigation is warranted to fully elucidate the catalytic potential of 5-Methyl-1,4-diazepane. Screening of reaction conditions, including solvent, temperature, and catalyst loading, will be crucial for optimizing its performance. A direct comparison with the benchmark catalysts presented in this guide will provide a definitive assessment of its utility in asymmetric synthesis.

References

  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond - Benchchem.
  • Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing).
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. Available from: [Link]

  • Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of 1,2-Diamines and Their Applications - Benchchem.
  • Merging Chiral Diamine and Ni/SiO2 for Heterogeneous Asymmetric 1,4-Addition Reactions. Available from: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. Available from: [Link]

  • Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction - RSC Publishing. Available from: [Link]

  • Chiral diamines in asymmetric synthesis - UCL Discovery. Available from: [Link]

  • Diastereodivergent Catalytic Asymmetric Michael Addition of 2-Oxindoles to α,β-Unsaturated Ketones by Chiral Diamine Catalysts - PubMed. Available from: [Link]

  • Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine | Organic Letters - ACS Publications. Available from: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Publishing. Available from: [Link]

  • Diamine-catalyzed asymmetric Michael additions of aldehydes and ketones to nitrostyrene.
  • An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes | Organic Letters - ACS Publications. Available from: [Link]

  • Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene - Benchchem.
  • Comparison of bio-based epoxide-diamine coatings prepared with acyclic and cyclic aliphatic diamines | Request PDF - ResearchGate. Available from: [Link]

  • Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes - PubMed. Available from: [Link]

  • Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes | Inorganic Chemistry. Available from: [Link]

  • Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes - PMC. Available from: [Link]

  • Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Application Notes and Protocols: Michael Addition Reactions with 2-(Dimethylaminomethylene)cyclohexanone - Benchchem.
  • Organocatalysts: A powerful tool for asymmetric Michael addition - oaji.net. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectral Data Comparison of (R)- vs (S)-5-Methyl-1,4-diazepane

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Criticality of Chiral Purity in Drug Development The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Criticality of Chiral Purity in Drug Development

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] The introduction of a methyl group at the 5-position creates a stereocenter, giving rise to the (R) and (S) enantiomers. Understanding the unique spectral signatures of each is essential for ensuring the stereochemical integrity of any pharmaceutical agent derived from this core.

I. Synthesis and Chiral Resolution: The Gateway to Enantiomerically Pure Samples

Before any spectral comparison can be undertaken, the synthesis of the racemic mixture of 5-methyl-1,4-diazepane and the subsequent resolution of the individual enantiomers are necessary first steps.

A. Proposed Synthetic Workflow for Racemic 5-Methyl-1,4-diazepane

A common and effective method for the synthesis of the 1,4-diazepane ring system is through reductive amination.[4] The following is a plausible synthetic route for racemic 5-methyl-1,4-diazepane.

reagents Reagents: 1. Ethane-1,2-diamine 2. Methyl acetoacetate 3. Reducing agent (e.g., NaBH(OAc)₃) start Starting Materials imine Imine Formation start->imine Step 1 reduction Reductive Amination imine->reduction Step 2 racemate Racemic 5-Methyl-1,4-diazepane reduction->racemate Purification

Caption: Proposed synthetic workflow for racemic 5-Methyl-1,4-diazepane.

Experimental Protocol: Synthesis of Racemic 5-Methyl-1,4-diazepane

  • Imine Formation: In a round-bottom flask, dissolve ethane-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add methyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise, ensuring the temperature remains below 5 °C.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford racemic 5-methyl-1,4-diazepane.

B. Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

racemate Racemic Mixture hplc Chiral HPLC System racemate->hplc separation Separation on Chiral Stationary Phase hplc->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer Fraction 1 s_enantiomer (S)-Enantiomer separation->s_enantiomer Fraction 2

Caption: Workflow for the chiral resolution of 5-Methyl-1,4-diazepane via HPLC.

Illustrative Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series). The selection of the specific CSP is crucial and may require screening of several different columns.[5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. The optimal mobile phase composition must be determined experimentally.[5]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.

  • Expected Outcome: Baseline separation of the two enantiomers, allowing for their collection as individual, enantiomerically pure fractions.

II. Comparative Spectral Analysis: Unveiling the Chiral Signatures

Once the enantiomers are isolated, a suite of spectroscopic techniques can be employed for their characterization and comparison.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Enantiomers in a Chiral Environment

In a standard, achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers of 5-methyl-1,4-diazepane will be identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are, on average, the same. To differentiate them by NMR, a chiral environment must be introduced. This is typically achieved through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6][7][8]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Prepare three NMR tubes: one containing the (R)-enantiomer, one with the (S)-enantiomer, and one with the racemic mixture, all dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Initial Spectra: Acquire standard ¹H and ¹³C NMR spectra for each sample to confirm the chemical structure.

  • Addition of CSA: To each NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Acquisition of Chiral Spectra: Re-acquire the ¹H and ¹³C NMR spectra. In the presence of the CSA, the enantiomers will form transient, diastereomeric complexes, leading to the resolution of previously overlapping signals.

Expected Spectral Features and Comparison:

The following table presents the expected ¹H and ¹³C NMR spectral data for the individual enantiomers in an achiral solvent, and the anticipated changes upon addition of a chiral solvating agent.

Nucleus Expected Chemical Shift (δ) in Achiral Solvent (ppm) Anticipated Observation in Chiral Solvent Rationale
¹H NMR
Methyl Protons (CH₃)Doublet, ~1.0-1.2Splitting of the doublet into two distinct doublets for the (R) and (S) enantiomers.The diastereomeric complexes formed with the CSA create different magnetic environments for the methyl groups of each enantiomer.
Diazepane Ring Protons (CH₂)Complex multiplets, ~2.5-3.5Resolution of the complex multiplets into more defined, and potentially separated, signals for each enantiomer.The conformational rigidity of the diazepane ring in the diastereomeric complex can lead to significant changes in the chemical shifts of the ring protons.
NH ProtonsBroad singlet, variablePotential for sharpening and splitting of the NH signals.Hydrogen bonding interactions with the CSA will influence the chemical shift and multiplicity of the NH protons.
¹³C NMR
Methyl Carbon (CH₃)~15-20Appearance of two distinct signals for the (R) and (S) methyl carbons.The different electronic environments in the diastereomeric complexes lead to a small but measurable difference in the carbon chemical shifts.[6]
Diazepane Ring Carbons (CH₂)~40-60Resolution of the ring carbon signals into separate peaks for each enantiomer.Similar to the proton signals, the carbon signals of the diazepane ring will be sensitive to the chiral environment.
B. Vibrational Spectroscopy: Probing Chirality with Polarized Light

While standard infrared (IR) spectroscopy will not differentiate between enantiomers, Vibrational Circular Dichroism (VCD) is a powerful technique that can. VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9][10][11] The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Prepare concentrated solutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., CCl₄ or CDCl₃).

  • Data Acquisition: Acquire the VCD and standard IR spectra for each enantiomer using a dedicated VCD spectrometer.

  • Data Analysis: The VCD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other, while their IR spectra will be identical.

Expected Spectral Features and Comparison:

Spectroscopic Technique (R)-5-Methyl-1,4-diazepane (S)-5-Methyl-1,4-diazepane Rationale
Infrared (IR) Spectroscopy Identical to (S)-enantiomer. Key bands expected for N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (~1600 cm⁻¹).Identical to (R)-enantiomer.IR spectroscopy measures the vibrational modes of the molecule, which are independent of its chirality.
Vibrational Circular Dichroism (VCD) A spectrum with a specific pattern of positive and negative bands.A spectrum that is a mirror image of the (R)-enantiomer's spectrum (i.e., positive bands become negative and vice versa).VCD is sensitive to the three-dimensional arrangement of atoms and therefore provides a direct measure of the molecule's absolute configuration.[9][12]
C. Mass Spectrometry: Chiral Differentiation in the Gas Phase

Standard mass spectrometry (MS) techniques are generally unable to distinguish between enantiomers because they have the same mass. However, by using a chiral reference, it is possible to achieve enantiomeric differentiation. One such technique is Mass-Selected Photoelectron Circular Dichroism (MS-PECD).[13]

Conceptual Approach: MS-PECD

In MS-PECD, a circularly polarized laser is used to ionize the sample. The photoelectrons emitted from the (R) and (S) enantiomers will have different angular distributions. By detecting these electrons in coincidence with their corresponding mass-selected ions, it is possible to differentiate and quantify the enantiomers in a mixture.[13] While this is an advanced technique, it highlights the cutting-edge methods available for chiral analysis.

Expected Data from Standard MS:

Ionization Method Expected m/z Interpretation
Electrospray Ionization (ESI)[M+H]⁺ = 115.12The protonated molecular ion of 5-methyl-1,4-diazepane. The spectra for the (R) and (S) enantiomers will be identical.
Electron Ionization (EI)Molecular Ion (M⁺) = 114.11, plus characteristic fragment ions.The molecular ion and fragmentation pattern will be identical for both enantiomers.

III. Conclusion: A Multi-faceted Approach to Chiral Characterization

The comprehensive spectral comparison of (R)- and (S)-5-Methyl-1,4-diazepane requires a multi-faceted approach that begins with the synthesis and chiral resolution of the individual enantiomers. While standard spectroscopic techniques such as IR and achiral NMR will not differentiate between them, the use of chiral auxiliaries in NMR and advanced techniques like Vibrational Circular Dichroism provides definitive methods for their characterization. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently determine the stereochemical identity and purity of these important chiral building blocks, ensuring the integrity of their drug discovery and development programs.

References

  • 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Analytical Chemistry - ACS Public
  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online.
  • Identification of Enantiomers Using Low-Frequency Raman Spectroscopy - PubMed.
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide - Benchchem.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC.
  • Telling mirror molecules apart - Max-Planck-Gesellschaft.
  • Differentiation of Enantiomers II - Rowan University - Library Search.
  • 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-Methyl-, phenylMethyl ester, (5R)- | 1001401-60-0 - ChemicalBook.
  • Surface-enhanced vibrational circular dichroism for chiral mixture sensing - EurekAlert!
  • Vibr
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchG
  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions - MDPI.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules | Request PDF.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Synthesis of 1,4-Diazepanes and Benzo[b][4][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry - ACS Publications.

  • (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem.
  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (S)- - gsrs.
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  • benzyl (5S)
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  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)- - precisionFDA.
  • CAS 673-66-5 | 5-Methyl-[4][6]diazepane - Synblock.

  • Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - I.R.I.S. - Sapienza Università di Roma.
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  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra - Organic Chemistry D
  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy.
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  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed.
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  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing).

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Validation

Cross-Validation of Analytical Methods for 5-Methyl-1,4-diazepane: A Comprehensive Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical platforms for the quantification and characterization of 5-methyl-1,4-diazepane, providing fie...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical platforms for the quantification and characterization of 5-methyl-1,4-diazepane, providing field-proven protocols and validation data aligned with global regulatory standards.

The Analytical Challenge of 5-Methyl-1,4-diazepane

5-Methyl-1,4-diazepane (homopiperazine derivative) is a vital cyclic diamine building block used extensively in the synthesis of complex pharmacophores, most notably the dual orexin receptor antagonist Suvorexant[1]. Despite its synthetic utility, analyzing this molecule presents three distinct physicochemical challenges:

  • Lack of a Chromophore: The aliphatic nature of the diazepane ring means it does not absorb UV light at standard analytical wavelengths (e.g., 254 nm), rendering direct HPLC-UV analysis ineffective.

  • High Polarity and Basicity: The two secondary amines in the seven-membered ring are highly basic. In standard reversed-phase chromatography, these amines interact strongly with residual silanols on the silica backbone, causing severe peak tailing and poor retention.

  • Chirality at C5: The molecule exists as (R)- and (S)-enantiomers. Because the (R)-enantiomer is the active stereocenter configuration required for specific biological targets[2], resolving these enantiomers is a critical quality control step.

To overcome these challenges, laboratories must choose between direct mass spectrometry, chemical derivatization, or specialized chiral chromatography.

Method Selection & Decision Pathway

Selecting the correct analytical platform depends entirely on the phase of drug development and the required sensitivity. The decision tree below outlines the logical workflow for method selection.

MethodSelection Start 5-Methyl-1,4-diazepane Sample Analysis Goal What is the analytical goal? Start->Goal Trace Trace Impurity / PK (High Sensitivity) Goal->Trace < 0.1% Level Chiral Enantiomeric Purity (R vs S) Goal->Chiral Stereoisomers Bulk Bulk Assay / QC (Routine) Goal->Bulk Assay > 98% LCMS LC-MS/MS (MRM Mode) Trace->LCMS ChiralHPLC Chiral HPLC-UV (Chiralpak AD) Chiral->ChiralHPLC DerivHPLC Pre-column Deriv. HPLC-UV Bulk->DerivHPLC

Caption: Decision tree for selecting analytical methods for 5-methyl-1,4-diazepane.

Cross-Validation of Analytical Platforms

To objectively compare these methods, we evaluate them against the updated guidelines, which emphasize a lifecycle approach and robustness in analytical testing[3].

The table below summarizes the quantitative performance data of three primary platforms: Direct LC-MS/MS , Pre-column Derivatization HPLC-UV , and Direct GC-MS .

Table 1: Cross-Validation Quantitative Data (ICH Q2(R2) Aligned)
Validation ParameterLC-MS/MS (Direct Analysis)HPLC-UV (Pre-column Deriv.)GC-MS (Free Base)
Target Analyte State UnderivatizedFmoc-derivatizedUnderivatized
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL150 ng/mL30 ng/mL
Linearity (R²) > 0.999 (1.5–500 ng/mL)> 0.995 (150–5000 ng/mL)> 0.990 (30–1000 ng/mL)
Precision (%RSD) < 3.5%< 2.0%< 5.0%
Accuracy / Recovery 98.5% – 101.2%95.0% – 104.5%89.5% – 108.0%
Primary Application Trace PK/PD, GenotoxinsRoutine Bulk QC, AssayVolatile Impurities

Key Takeaway: While HPLC-UV with derivatization offers excellent precision for bulk assay testing, LC-MS/MS is vastly superior for trace-level quantification due to its sub-nanogram sensitivity and lack of sample derivatization overhead.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the analytical run automatically confirms its own suitability before reporting sample data.

Protocol 1: Trace Quantification via LC-MS/MS

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the poor retention of polar diamines on standard C18 columns.

1. Sample Preparation:

  • Dilute the sample in Acetonitrile:Water (80:20, v/v) containing 0.1% Formic acid.

  • Causality: Maintaining an acidic environment ensures the diazepane nitrogens remain fully protonated, preventing analyte loss to glassware and maximizing Electrospray Ionization (ESI+) efficiency.

2. Chromatographic Separation:

  • Column: Waters Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Gradient elution using (A) 10 mM Ammonium Formate in Water (pH 3.0) and (B) 0.1% Formic Acid in Acetonitrile.

  • Causality: HILIC relies on a water-enriched layer on the stationary phase. The highly polar 5-methyl-1,4-diazepane partitions effectively into this layer, yielding sharp, symmetrical peaks.

3. Mass Spectrometry (ESI+ MRM):

  • Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]+ at m/z 115.1 to its dominant product ions.

4. System Suitability & Self-Validation Check:

  • Inject a blank matrix followed by the LLOQ (Lower Limit of Quantitation) standard.

  • Acceptance Criteria: The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10:1. Carryover in the subsequent blank injection must be ≤ 20% of the LLOQ peak area. If these criteria are met, the system is validated for the current sequence.

ValidationWorkflow Prep Sample Prep (Protein Ppt / Dilution) Chrom Chromatography (HILIC or C18) Prep->Chrom MS Mass Spectrometry (ESI+, MRM) Chrom->MS Val ICH Q2(R2) Validation (LOD, LOQ, Linearity) MS->Val

Caption: Step-by-step LC-MS/MS workflow and ICH Q2(R2) validation for 1,4-diazepanes.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

To isolate and quantify the (R)-enantiomer from the (S)-enantiomer, a chiral stationary phase is mandatory[4].

1. Sample Preparation:

  • Dissolve the sample in Ethanol/Hexane (50:50) to a concentration of 1.0 mg/mL.

2. Chromatographic Separation:

  • Column: Chiralpak AD (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% Ethanol and 40% Hexanes containing 0.1% Diethylamine .

  • Causality: Diethylamine is a critical additive. It acts as a silanol-masking agent, saturating the active sites on the silica backbone. This prevents the basic secondary amines of 5-methyl-1,4-diazepane from binding to the silica, completely eliminating peak tailing and allowing for baseline resolution of the enantiomers[4].

3. System Suitability & Self-Validation Check:

  • Inject a reference standard containing a racemic mixture of (R/S)-5-methyl-1,4-diazepane.

  • Acceptance Criteria: The resolution factor ( Rs​ ) between the two enantiomeric peaks must be ≥ 1.5. Baseline separation must be confirmed before analyzing the purified (R)-enantiomer batch to guarantee accurate Enantiomeric Excess (ee) calculations.

Conclusion

The analytical characterization of 5-methyl-1,4-diazepane requires a strategic approach tailored to the molecule's unique properties. By leveraging HILIC-LC-MS/MS for trace analysis and Chiralpak AD chromatography with diethylamine modifiers for stereochemical resolution, laboratories can achieve robust, reproducible results that strictly adhere to the latest ICH Q2(R2) regulatory frameworks.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. ResearchGate. Available at:[Link]

  • Substituted diazepan compounds as orexin receptor antagonists (EP2392572A1). Google Patents.

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Safety & Regulatory Compliance

Safety

5-Methyl-1,4-diazepane dihydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as an engineered system of risk mitigation. 5-Methyl-1,4-diazepane dihydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a checklist of regulatory requirements, but as an engineered system of risk mitigation. 5-Methyl-1,4-diazepane dihydrochloride (CAS 2138042-41-6) is a versatile cyclic diamine building block widely utilized in drug development and organic synthesis. However, its formulation as a dihydrochloride salt presents specific operational and environmental challenges that require precise, mechanistically sound handling protocols.

This guide provides a comprehensive, step-by-step operational and disposal plan designed to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Assessment & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. 5-Methyl-1,4-diazepane dihydrochloride carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) .

The Causality of Toxicity: The compound is a hygroscopic dihydrochloride salt. When this salt comes into contact with the aqueous environments of human tissue (such as the mucosal membranes of the eyes, the respiratory tract, or sweat on the skin), it rapidly dissociates. This dissociation releases protons and chloride ions, causing a severe, localized drop in pH. It is this localized acidic microenvironment that denatures cellular proteins and triggers acute irritation . Furthermore, if systemic absorption occurs via inhalation or ingestion, the bio-active diazepane ring can interact with central nervous system receptors, leading to systemic toxicity.

Understanding this mechanism dictates our operational choices: we must strictly control ambient moisture and prevent any direct contact with biological membranes.

Operational Handling Protocol

The following step-by-step methodology ensures that exposure risks are neutralized before they can materialize.

Step 1: Environmental Setup

  • Action: Conduct all handling, weighing, and transfer operations inside a certified Class II chemical fume hood.

  • Causality: The fume hood provides a negative-pressure barrier that captures aerosolized salt particulates, directly mitigating the H332 (inhalation) hazard.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Equip standard laboratory PPE, including a chemically resistant lab coat, tightly sealed safety goggles (not safety glasses), and double-layered nitrile gloves (minimum 0.11 mm thickness).

  • Causality: Safety goggles prevent aerosolized dust from interacting with the moisture of the eyes, preventing the localized pH drop described above.

Step 3: Material Transfer

  • Action: Use grounded, anti-static spatulas for weighing. Purge the source container with an inert gas (Argon or Nitrogen) before resealing.

  • Causality: The salt is hygroscopic. Displacing ambient oxygen and humidity with an inert atmosphere prevents the powder from caking and degrading into a corrosive slurry .

Spill Response Workflow (Self-Validating System)

In the event of a spill, follow this mechanistically designed workflow. This protocol is self-validating , meaning the final step proves the efficacy of the preceding steps.

  • Isolate: Immediately evacuate the immediate vicinity and maximize fume hood ventilation.

  • Contain: Cover the spilled powder with an inert, dry absorbent material (e.g., dry sand or vermiculite). Do not use water initially, as dissolution will create a concentrated acidic pool that can corrode lab surfaces.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a sealable High-Density Polyethylene (HDPE) container.

  • Neutralize & Validate: Wash the spill area with a mild 5% sodium bicarbonate solution to neutralize residual acid, followed by a distilled water rinse. Validation: Test the final rinse water with pH paper. A reading of pH 6.5–7.5 validates that the area is fully decontaminated.

Workflow for responding to 5-Methyl-1,4-diazepane dihydrochloride spills.

Proper Disposal Procedures

Disposal of organic hydrochloride salts requires strict adherence to environmental regulations to prevent the release of corrosive and toxic gases into the atmosphere.

Step 1: Waste Segregation

  • Action: Isolate 5-Methyl-1,4-diazepane dihydrochloride waste from strong oxidizing agents and strong bases.

  • Causality: Mixing this salt with a strong base will deprotonate the molecule, stripping away the hydrochloride groups and releasing the free 5-methyl-1,4-diazepane base. The free base is significantly more volatile and toxic than the salt form, creating an immediate inhalation hazard.

Step 2: Primary Containment and Labeling

  • Action: Place all solid waste, contaminated gloves, and used absorbents into a leak-proof HDPE container. Label the container explicitly as: "Hazardous Waste: Halogenated and Nitrogenous Organic Solid."

Step 3: High-Temperature Incineration & Scrubbing

  • Action: Transfer the sealed waste to a licensed hazardous waste management facility. The material must be destroyed via high-temperature incineration (>1000°C) in a unit equipped with an afterburner and an alkaline scrubber .

  • Causality: Thermal decomposition of the C6​H16​Cl2​N2​ framework does not simply yield CO2​ and water. It actively generates highly toxic Nitrogen Oxides ( NOx​ ) and corrosive Hydrogen Chloride ( HCl ) gas. The afterburner ensures complete oxidation of the diazepane ring, while the alkaline scrubber (typically utilizing a sodium hydroxide spray) chemically neutralizes the HCl and NOx​ exhaust gases before they can be released into the atmosphere.

DisposalLogic Waste Solid Chemical Waste (C6H16Cl2N2) Package Package in HDPE Container Waste->Package Label Label: Halogenated/Nitrogenous Organic Waste Package->Label Transport Licensed Waste Transport Label->Transport Incinerator High-Temp Incinerator (>1000°C) Transport->Incinerator Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas

Disposal logic highlighting the necessity of scrubber neutralization for HCl and NOx.

Quantitative Data & Operational Thresholds

To ensure rapid decision-making on the lab floor, critical quantitative thresholds and specifications are summarized below:

ParameterSpecification / ThresholdOperational Rationale
CAS Number 2138042-41-6Unique identifier for SDS and waste manifesting.
Molecular Weight 187.11 g/mol Required for stoichiometric calculations and yield tracking.
Storage Temperature Room Temperature (15-25°C)Prevents thermal degradation of the crystalline structure.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents moisture absorption due to hygroscopic properties.
Incineration Temp. > 1000°CMinimum thermal threshold to ensure destruction of the cyclic diamine ring.
Scrubber pH Target > 8.5 (Alkaline)Required to effectively precipitate and neutralize HCl and NOx​ exhaust.

References

  • United Nations Environment Programme (UNEP). "Incineration and Scrubber Neutralization Protocols for Halogenated Organics." [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,4-diazepane dihydrochloride
Reactant of Route 2
5-Methyl-1,4-diazepane dihydrochloride
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